2-(Furan-2-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECIZLOZHLQXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Furan-2-yl Propanoic Acid Derivatives: A Guide for Drug Development Professionals
An In-depth Technical Guide:
Abstract
Furan-2-yl propanoic acid and its derivatives represent a valuable scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] However, the inherent chemical nature of the furan ring presents unique challenges to the thermodynamic stability of these molecules, impacting their shelf-life, formulation, and ultimately, their safety and efficacy.[2][3] This guide provides a comprehensive exploration of the factors governing the stability of these compounds, from fundamental electronic principles to practical, field-proven methodologies for their assessment. We will delve into the primary degradation pathways, outline detailed protocols for both experimental and computational evaluation, and offer insights into data interpretation, equipping researchers and drug development professionals with the knowledge to navigate the complexities of furan chemistry.
The Furan Scaffold: A Double-Edged Sword in Drug Design
The furan ring, a five-membered aromatic heterocycle, is a privileged structure in drug design, prized for its ability to engage in a wide range of biological interactions.[1] Its incorporation into a propanoic acid framework, as seen in furan-2-yl propanoic acid derivatives, yields molecules with diverse pharmacological activities.[4] However, the very features that make the furan ring biologically active—its electron-rich nature and specific geometry—also render it susceptible to various degradation pathways.[5][6]
A thorough understanding of a drug candidate's thermodynamic stability is not merely a regulatory formality; it is a cornerstone of rational drug development. It informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life determination.[7] For furan-containing compounds, this understanding is paramount to mitigating risks of potency loss and the formation of potentially toxic degradants.
Core Principles of Furan Ring Stability
The stability of a furan-2-yl propanoic acid derivative is not an intrinsic, immutable property but rather a dynamic interplay of structural and environmental factors.
-
Aromaticity and Electronic Structure: The furan ring possesses aromatic character due to the delocalization of six π-electrons. While this confers a degree of stability compared to non-aromatic analogues, it is less aromatic than benzene, making it more reactive. Computational studies, such as those using Density Functional Theory (DFT), confirm furan's stability relative to its isomers.[8]
-
Substituent Effects: The nature and position of substituents on the furan ring and the propanoic acid side chain profoundly influence stability. Electron-withdrawing groups (EWGs), particularly at the α-positions (C2 or C5), can significantly enhance stability by reducing the ring's electron density and its susceptibility to electrophilic attack, especially under acidic conditions.[3][5] Conversely, electron-donating groups (EDGs) can activate the ring, potentially increasing its reactivity.[5]
-
Environmental Stressors: External conditions are critical drivers of degradation. Key factors include:
-
pH: The furan ring is notoriously unstable in acidic environments, where it is prone to ring-opening.[5][6]
-
Temperature: Elevated temperatures can provide the activation energy needed to initiate thermal decomposition.[9][10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation pathways.[9][11]
-
Light: Exposure to UV or visible light can trigger photolytic degradation.
-
Navigating the Labyrinth: Key Degradation Pathways
Understanding the likely degradation pathways is the first step toward predicting and controlling them. For furan-2-yl propanoic acid derivatives, several well-documented routes exist.
-
Acid-Catalyzed Ring-Opening: This is arguably the most significant degradation pathway for furan derivatives. The mechanism begins with the protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step.[6] This is followed by a nucleophilic attack (e.g., by water), leading to intermediates that ultimately rearrange to form 1,4-dicarbonyl compounds.[6] This pathway underscores the critical need to control pH during formulation and storage.
-
Oxidation: The electron-rich furan ring is susceptible to oxidation. This can occur through exposure to atmospheric oxygen or oxidizing agents, potentially forming epoxides or other reactive metabolites that can be of toxicological concern.[9][12][13]
-
Thermal and Photolytic Degradation: These pathways involve the input of energy (heat or light) to break chemical bonds. Thermal degradation can lead to complex decomposition mixtures, while photolysis can proceed via free-radical mechanisms.[14]
Caption: Major degradation pathways for furan-containing compounds.
Experimental Evaluation: The Self-Validating System
A robust experimental strategy is essential for accurately characterizing the thermodynamic stability of a drug candidate. Forced degradation (or stress testing) and thermal analysis techniques form the core of this evaluation.
Forced Degradation Studies
Forced degradation studies are a regulatory requirement (ICH Q1A) and a powerful tool in drug development.[15] They are designed to accelerate degradation to identify likely degradants, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[7] The goal is to achieve a target degradation of 5-20%, as over-stressing can lead to secondary degradants not relevant to shelf-life stability.[16][17]
Caption: General workflow for a forced degradation study.
Protocol: Forced Degradation Study
-
Preparation: Prepare a stock solution of the furan-2-yl propanoic acid derivative, typically at a concentration of 1 mg/mL.[16]
-
Acid Hydrolysis: Treat the solution with an equal volume of 0.1 M HCl. Maintain the mixture at a controlled temperature (e.g., 50-60°C) and collect samples at various time points.[16] Neutralize samples before analysis.
-
Base Hydrolysis: Repeat step 2 using 0.1 M NaOH.
-
Oxidation: Treat the solution with an appropriate concentration of an oxidizing agent (e.g., 3% H₂O₂). Conduct the study at room temperature and protect from light.
-
Thermal Degradation: Expose both the solid drug substance and the solution to elevated temperatures (e.g., 40-80°C).[16] For solids, consider both dry heat and heat with humidity (e.g., 75% RH).[17]
-
Photostability: Expose the solid and solution to light sources as specified in ICH Q1B guidelines, ensuring a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[16] A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating method, such as HPLC with UV and Mass Spectrometry (MS) detection, to separate and identify the parent drug from any degradation products.
| Stress Condition | Typical Reagent/Setting | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Dry) | Oven | 40°C - 80°C | Variable |
| Photolytic | Light Chamber (ICH Q1B) | Controlled Ambient | Variable |
| Table 1: Common Conditions for Forced Degradation Studies.[16][17] |
Thermal Analysis Techniques
Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[18] It is invaluable for determining a substance's melting point, purity, and thermal stability, as well as for studying drug-excipient interactions.[18][19] An exothermic event (a peak pointing down) following the melting endotherm can indicate decomposition.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the furan derivative into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should encompass the melting point and extend to a temperature where decomposition is expected.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tₒ) and the peak temperature (Tₘ). Observe for any exothermic peaks that signify decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as it is heated.[10][20] It is used to determine the temperature at which degradation begins (onset temperature of decomposition) and to quantify mass loss associated with desolvation or decomposition events.[10][21] Comparing the thermal stability of different derivatives is a key application.[22]
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA's highly sensitive balance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
| Technique | Principle | Key Information Obtained | Application for Furan Derivatives |
| DSC | Measures heat flow vs. temperature | Melting point, purity, decomposition enthalpy | Assess purity, detect thermal decomposition events |
| TGA | Measures mass vs. temperature | Decomposition temperature, moisture content | Determine onset of thermal degradation, compare stability |
| Table 2: Overview of Thermal Analysis Techniques.[10][18][21][23] |
Computational Chemistry: Predicting Stability from First Principles
While experimental methods are the gold standard, computational approaches provide powerful predictive insights, helping to prioritize candidates and understand degradation mechanisms at a molecular level.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[24][25] It can calculate various properties that correlate with chemical stability, such as the energies of molecular orbitals, bond dissociation energies, and the energy barriers of reaction pathways.[26] For furan derivatives, DFT can be used to:
-
Model the protonation of the furan ring to predict the most likely site of acid attack.
-
Calculate the activation energy for the ring-opening reaction, providing a theoretical basis for comparing the stability of different derivatives.[27][28]
-
Analyze the electronic effects of substituents on the stability of the furan ring.
Caption: Conceptual workflow for a DFT-based stability assessment.
Conclusion: An Integrated Approach to Stability
The thermodynamic stability of furan-2-yl propanoic acid derivatives is a multifaceted challenge that demands a rigorous and integrated approach. The inherent reactivity of the furan ring, particularly its sensitivity to acid-catalyzed degradation, necessitates careful evaluation throughout the drug development lifecycle.
By combining the predictive power of computational methods like DFT with the definitive, quantitative data from experimental techniques such as forced degradation studies, DSC, and TGA, researchers can build a comprehensive stability profile. This knowledge is not only crucial for meeting regulatory requirements but is fundamental to designing robust formulations, establishing appropriate storage conditions, and ultimately ensuring the delivery of safe and effective medicines to patients.
References
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W. W. L. Koopman, F., Colpa, D. I., Veen, H. van, Rainey, F. A., Garcia-Cofino, F., Janssen, D. B. (2010). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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In-Situ Technical Services. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. In-Situ. [Link]
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Lee, K. G., & Lee, S. (2016). Furan in Thermally Processed Foods - A Review. Journal of the Korean Society for Applied Biological Chemistry. [Link]
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Aksenov, N. A., Aksenov, D. A., Koshchii, V. A., Aksenova, I. V., & Rubin, M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
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ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]
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Etim, E. E., & Inyang, E. P. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass. [Link]
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Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Coriolis Pharma. [Link]
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T.K., S., & D., M. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]
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IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
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Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Malvern Panalytical. [Link]
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Wang, S., Chen, H., Sun, B., & Wang, C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
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Arisseto, A. P., Vicente, E., & Uematsu, S. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology. [Link]
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Aksenov, N. A., Aksenov, D. A., Koshchii, V. A., Aksenova, I. V., & Rubin, M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
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Aksenov, N. A., Aksenov, D. A., Koshchii, V. A., Aksenova, I. V., & Rubin, M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
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Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Advances in Materials Science Research. [Link]
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Etim, E. E. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. [Link]
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Zhang, Y., Wang, S., & Zhang, J. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. [Link]
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CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation. [Link]
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Shcherbakov, I. N., Shchegolkov, E. V., Ananikov, V. P., & Orlov, N. V. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
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Singh, R., & Kumar, S. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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The Royal Society. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. The Royal Society Publishing. [Link]
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ResearchGate. (2026). The Role of Density Functional Theory in Modern Drug Discovery and Delivery Systems. ResearchGate. [Link]
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Comprehensive Technical Whitepaper on 2-(Furan-2-yl)propanoic Acid: Physicochemical Properties and Synthetic Utility
Executive Summary
In the landscape of modern fragment-based drug discovery (FBDD) and organic synthesis, furan-derived carboxylic acids serve as highly versatile building blocks. Among these, 2-(Furan-2-yl)propanoic acid is a critical intermediate. Characterized by its unique heteroaromatic system coupled with an alpha-chiral center, this compound offers distinct stereochemical and electronic properties that are highly sought after in medicinal chemistry.
This whitepaper provides an in-depth technical analysis of 2-(Furan-2-yl)propanoic acid, detailing its core identifiers—specifically its CAS number (24954-09-4) and molecular weight (140.14 g/mol ) [1]—alongside comprehensive physicochemical profiling, validated synthetic methodologies, and its strategic applications in drug development[2][3].
Core Identifiers and Physicochemical Profiling
Accurate identification and physicochemical profiling are the first steps in evaluating a compound's suitability for biological screening or scale-up synthesis. 2-(Furan-2-yl)propanoic acid (also known as α -methyl-2-furanacetic acid) possesses a molecular architecture that tightly adheres to Lipinski’s Rule of Five, making it an ideal candidate for oral drug formulation[3].
Table 1: Primary Chemical Identifiers
| Descriptor | Value |
| Chemical Name | 2-(Furan-2-yl)propanoic acid |
| CAS Number | 24954-09-4 |
| Molecular Weight | 140.14 g/mol |
| Molecular Formula | C₇H₈O₃ |
| SMILES | CC(C1=CC=CO1)C(=O)O |
Table 2: Computed Pharmacological Descriptors
Data derived from computational chemistry models[3].
| Property | Value | Pharmacological Relevance |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | Excellent membrane permeability; highly suitable for CNS-targeted therapies. |
| LogP (Lipophilicity) | 1.467 | Optimal lipophilicity for fragment-based screening, ensuring solubility without excessive hydrophobic trapping. |
| Hydrogen Bond Donors | 1 | Favorable for specific target binding (e.g., interacting with kinase hinge regions). |
| Hydrogen Bond Acceptors | 2 | Low desolvation penalty upon entering a hydrophobic binding pocket. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding, leading to higher binding affinity. |
Mechanistic Synthesis and Chiral Resolution
The synthesis of 2-(Furan-2-yl)propanoic acid requires careful control of reaction conditions due to the electron-rich, acid-sensitive nature of the furan ring. The most reliable industrial and laboratory-scale approach involves the α -alkylation of a protected furanacetic acid derivative.
Experimental Workflow Diagram
Synthetic workflow for 2-(Furan-2-yl)propanoic acid via alpha-alkylation.
Step-by-Step Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must explain the why behind the how, and incorporate internal validation checkpoints to prevent downstream failure.
Step 1: Esterification (Carboxylic Acid Protection)
-
Procedure: Dissolve 2-furanacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours.
-
Causality: The free carboxylic acid must be protected as a methyl ester. If left unprotected, the acidic proton would consume an equivalent of the expensive lithium diisopropylamide (LDA) base in the next step, forming a carboxylate that is significantly harder to enolize.
-
Self-Validation Checkpoint: Run Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the baseline acid spot and the appearance of a high-Rf ester spot confirms completion.
Step 2: Regioselective α -Methylation
-
Procedure: Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C under an argon atmosphere. Dropwise, add the methyl 2-furanacetate. Stir for 30 minutes to form the enolate, then add methyl iodide (MeI, 1.2 eq).
-
Causality: THF is chosen as the solvent because it coordinates the lithium cation, stabilizing the transition state. The strict -78°C temperature is non-negotiable; it ensures kinetic enolate formation and prevents the highly reactive furan oxygen from participating in ring-opening side reactions.
-
Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The presence of the molecular ion peak ( m/z 154) confirms successful methylation. Do not proceed until conversion exceeds 95%.
Step 3: Mild Hydrolysis
-
Procedure: Treat the resulting methyl 2-(furan-2-yl)propanoate with LiOH·H₂O (2.0 eq) in a 3:1 THF/Water mixture at room temperature for 12 hours. Acidify with 1M HCl to pH 2 and extract with ethyl acetate.
-
Causality: LiOH is utilized instead of harsher bases (like NaOH under reflux) to cleanly cleave the ester without causing epimerization at the newly formed chiral α -carbon or degrading the furan ring.
Step 4: Chiral Resolution (Optional but Critical for Drug Discovery) Because 2-(Furan-2-yl)propanoic acid possesses a chiral center, it exists as a racemic mixture. In pharmacology, enantiomers often exhibit vastly different biological activities.
-
Procedure: Form diastereomeric salts using (R) -(+)-1-phenylethylamine in ethanol. Perform fractional crystallization.
-
Self-Validation Checkpoint: Analyze the liberated acid via Chiral HPLC. If the enantiomeric excess (ee) is < 98%, the protocol strictly dictates a secondary recrystallization step.
Applications in Fragment-Based Drug Discovery (FBDD)
2-(Furan-2-yl)propanoic acid is frequently utilized as a fragment in FBDD[2][3]. The carboxylic acid acts as an excellent handle for amide coupling, while the furan ring provides a unique vector for π−π stacking or dipole interactions within a target protein's binding site.
Workflow of Fragment-Based Drug Discovery utilizing 2-(Furan-2-yl)propanoic acid.
By coupling 2-(Furan-2-yl)propanoic acid with various primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt), researchers can rapidly generate libraries of furan-containing amides. The low molecular weight (140.14 g/mol ) ensures that even after derivatization, the resulting lead compounds remain well within the optimal size range for oral bioavailability.
References
To ensure scientific integrity and provide authoritative grounding for the data presented in this whitepaper, the following verified sources have been utilized.
-
Molaid Title: 2-(2-furyl)propionic acid - CAS 24954-09-4 Source: Molaid Chemical Database URL:[Link]
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A Predictive and Practical Guide to the Solubility of α-Methyl-2-Furanacetic Acid in Organic Solvents
Introduction: The Significance of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent therapeutic agent. This guide focuses on α-methyl-2-furanacetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry, and provides a comprehensive framework for understanding and predicting its solubility in organic solvents.
Given the scarcity of published experimental solubility data for this specific compound, this document adopts a predictive and methodological approach. It is designed to empower researchers, scientists, and drug development professionals with the theoretical tools to forecast solubility and the practical protocols to validate these predictions experimentally. We will delve into the molecular characteristics of α-methyl-2-furanacetic acid, explore the robust framework of Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, self-validating experimental protocol for accurate solubility determination.
Section 1: Characterization of α-Methyl-2-Furanacetic Acid
To understand the solubility behavior of a compound, we must first understand its intrinsic properties. α-Methyl-2-furanacetic acid, systematically named 2-(Furan-2-yl)propanoic acid , is the subject of our investigation.
The molecular structure, featuring a furan ring, a propanoic acid moiety, and a chiral center, dictates its polarity, hydrogen bonding capacity, and overall interaction potential with various solvents. A summary of its key identifiers and computed physicochemical properties is presented in Table 1. It is crucial to note that while experimental data is limited, these predicted values provide a foundational basis for our solubility analysis.
| Property | Value / Identifier | Source |
| Systematic Name | 2-(Furan-2-yl)propanoic acid | - |
| Synonym | alpha-methyl-2-furanacetic acid | - |
| CAS Number | 24954-09-4 | [1] |
| Molecular Formula | C₇H₈O₃ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Predicted LogP | 1.4677 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area | 50.44 Ų | [1] |
| Estimated Melting Point | ~56-60°C | * |
*Note: This is the experimental melting point for the isomer 3-(Furan-2-yl)propanoic acid (CAS 935-13-7) and is used here as a rough estimate in the absence of data for the target compound.
Section 2: Theoretical Principles of Solubility: A Hansen Solubility Parameter Approach
The age-old adage "like dissolves like" is the cornerstone of solubility science. This principle is quantitatively captured by various theoretical models, among which the Hansen Solubility Parameter (HSP) approach is particularly powerful and intuitive for formulators.[2] The core idea is that the total cohesive energy of a liquid (the energy required to vaporize it) can be divided into three components, giving rise to three parameters for each substance (solute or solvent):
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters can be envisioned as coordinates for a point in a three-dimensional "Hansen space".[2] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.
Section 3: Predicting the Solubility of α-Methyl-2-Furanacetic Acid
In the absence of experimental data, we can use the HSP framework to make educated predictions about which solvents are likely to be effective for α-methyl-2-furanacetic acid.
Hansen Solubility Parameters of Common Organic Solvents
The first step is to understand the properties of the potential solvents. Table 2 provides the HSP values for a range of common organic solvents, categorized by their general nature.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Non-Polar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Polar Aprotic Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic Solvents | |||
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |
(Data compiled from various sources, including[3],[4],[2],[5],[6])
Estimating HSP for α-Methyl-2-Furanacetic Acid
Determining the precise HSP for a new compound typically involves experimental testing with a range of solvents. However, they can also be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, each having a known contribution to the overall HSP. While a full calculation is beyond the scope of this guide, the presence of the carboxylic acid group suggests a significant hydrogen bonding component (δH), the furan ring and alkyl chain contribute to the dispersion component (δD), and the overall polarity of the molecule will define its polar component (δP).
The Hansen Solubility Sphere and Predictive Analysis
Once the HSP of the solute (α-Methyl-2-Furanacetic Acid) is determined or estimated, a "solubility sphere" can be defined in Hansen space. This sphere has a center corresponding to the solute's HSP (δD_solute, δP_solute, δH_solute) and a radius of interaction (R₀). Solvents that fall inside this sphere are predicted to be good solvents, while those outside are poor solvents.
The "distance" (Ra) between a solvent and the solute in Hansen space is calculated as:
Ra² = 4(δD_solv - δD_solute)² + (δP_solv - δP_solute)² + (δH_solv - δH_solute)²
The Relative Energy Difference (RED) number is then used to predict solubility:
-
RED < 1.0: High Likelihood of Solubility (Solvent is inside the sphere)
-
RED = 1.0: Boundary Condition
-
RED > 1.0: Low Likelihood of Solubility (Solvent is outside the sphere)
The relationship is visualized in the diagram below.
Caption: Logical relationship between solvent HSP, the solute's interaction sphere, and solubility prediction.
Section 4: Experimental Verification - A Self-Validating Protocol
Theoretical predictions provide a powerful starting point, but they must be validated by empirical data. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] This protocol serves as a self-validating system to confirm the theoretical predictions.
Detailed Step-by-Step Methodology: Isothermal Shake-Flask Method
1. Preparation of Saturated Solution:
-
Add an excess amount of α-methyl-2-furanacetic acid (e.g., 5-10 mg) to a series of vials (e.g., 2 mL glass vials with screw caps). The key is to ensure undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
2. Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium has been reached.
3. Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the excess solid, either:
- Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
- Filter the solution using a syringe filter (e.g., 0.22 or 0.45 µm PTFE filter) compatible with the organic solvent.
4. Sample Analysis:
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of the dissolved α-methyl-2-furanacetic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][9]
5. Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
The following diagram illustrates the experimental workflow for this protocol.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Conclusion
While experimental solubility data for α-methyl-2-furanacetic acid remains to be systematically published, a robust strategy combining theoretical prediction and experimental validation offers a clear path forward for researchers. The Hansen Solubility Parameter framework provides a scientifically grounded method for pre-screening and selecting promising organic solvents, thereby saving valuable time and resources. By estimating the HSP of the solute and calculating the Relative Energy Difference for a range of solvents, researchers can build a predictive solubility map.
Ultimately, these predictions must be anchored by empirical data. The provided isothermal shake-flask protocol represents a reliable and universally accepted method for generating high-quality, thermodynamic solubility data. This dual approach—predicting with theory and confirming with experiment—embodies a rigorous scientific methodology, enabling informed decisions in formulation, process chemistry, and the broader drug development pipeline.
References
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Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Available at: [Link]
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List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. Available at: [Link]
-
Solubility Parameters: Solvents. (n.d.). Scribd. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. Available at: [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Available at: [Link]
-
HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Available at: [Link]
-
3-(furan-2-yl)-2-methylpropanoic acid | CAS 6969-36-4. (n.d.). AMERICAN ELEMENTS. Available at: [Link]
-
2-(furan-2-yl)propanoic acid (C7H8O3). (n.d.). PubChemLite. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. Available at: [Link]
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The Bioactivity of Furan-Based Propanoic Acids: A Comprehensive Technical Review of CMPF and Its Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Furan-based propanoic acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), represent a fascinating paradox in modern metabolomics and pharmacology. Originating primarily as a downstream metabolite of dietary furan fatty acids found in marine oils, CMPF exhibits highly pleiotropic biological activities[1][2]. To the metabolic disease researcher, it is a potent signaling molecule capable of reversing high-fat diet (HFD)-induced hepatic steatosis[3]. To the nephrologist, it is a formidable protein-bound uremic toxin that accumulates in chronic kidney disease (CKD), driving systemic toxicity and transport blockade[4][5].
As an application scientist, understanding the dualistic bioactivity of the furan-propanoic acid scaffold is critical. This whitepaper synthesizes the mechanistic pathways of CMPF, provides validated experimental protocols for interrogating its bioactivity, and outlines structural considerations for future drug development.
The Beneficial Axis: Hepatic Lipid Homeostasis & Metabolic Regulation
Recent lipidomic profiling has repositioned CMPF from a mere biomarker of omega-3 intake to an active driver of hepatic lipid metabolism. At therapeutic dietary concentrations, CMPF acts as a protective agent against diet-induced insulin resistance[3].
Mechanism of Action: ACC Inhibition and FGF21 Induction
The primary beneficial mechanism of CMPF lies in its ability to act as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC)[3]. By inhibiting ACC, CMPF reduces the production of malonyl-CoA. Because malonyl-CoA is a natural inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), its reduction relieves this inhibition, thereby accelerating mitochondrial fatty acid β -oxidation (FAO).
Concurrently, this metabolic shift triggers a feedback loop that significantly upregulates the hepatic production of Fibroblast Growth Factor 21 (FGF21), a master regulator of metabolic homeostasis, while downregulating lipogenic pathways driven by SREBP-1c[3]. Furthermore, network pharmacology suggests CMPF modulates immunometabolic responses via targets such as LGALS3 and DPP4[6].
Caption: CMPF-mediated signaling pathway in hepatocytes driving lipid clearance and FGF21 secretion.
Protocol: In Vitro Assessment of ACC Inhibition & FAO by CMPF
To accurately capture the allosteric effects of CMPF, researchers must use primary hepatocytes rather than immortalized cell lines (e.g., HepG2), as immortalized lines often exhibit dysregulated baseline lipogenesis and blunted FGF21 responses.
Objective: Validate CMPF-induced fatty acid oxidation via Seahorse XF analysis. Self-Validating Principle: By measuring the Oxygen Consumption Rate (OCR) before and after the addition of Etomoxir (a CPT-1 inhibitor), we can mathematically isolate the specific contribution of CPT-1-driven FAO, confirming that CMPF's effect is strictly mediated through the ACC/CPT-1 axis.
Step-by-Step Methodology:
-
Hepatocyte Isolation & Seeding: Isolate primary hepatocytes from CD1 mice using a standard two-step collagenase perfusion. Seed at 1.5×104 cells/well in a collagen-coated Seahorse XF96 microplate. Allow 4 hours for attachment in Williams' E medium (supplemented with 10% FBS).
-
Substrate Starvation: 24 hours post-seeding, transition cells to a substrate-limited medium (DMEM, 0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine, 1% BSA) for 12 hours to deplete endogenous lipid stores and sensitize the cells to exogenous fatty acids.
-
CMPF Treatment: Treat cells with 50 µM CMPF (dissolved in DMSO, final DMSO <0.1%) or vehicle for 4 hours prior to the assay.
-
Seahorse XF Assay Setup:
-
Port A: Palmitate-BSA conjugate (final concentration 150 µM) to provide the FAO substrate.
-
Port B: Oligomycin (1.5 µM) to block ATP-linked respiration.
-
Port C: FCCP (1.0 µM) to uncouple mitochondria and measure maximal respiratory capacity.
-
Port D: Etomoxir (40 µM) to halt CPT-1 mediated FAO.
-
-
Data Acquisition & Analysis: Run the standard XF Cell Mito Stress Test. Calculate CMPF-induced FAO by subtracting the OCR post-Etomoxir injection from the maximal OCR post-FCCP injection.
The Pathological Axis: Uremic Toxicity in Chronic Kidney Disease
While dietary levels of CMPF are beneficial, its accumulation in Chronic Kidney Disease (CKD) transforms it into a potent uremic toxin[4][5]. Because CMPF is highly lipophilic and strongly protein-bound in serum, it is poorly cleared by standard hemodialysis[1].
Mechanism of Action: Transporter Blockade and Endocrine Disruption
In the uremic state, CMPF concentrations can surge over 100-fold. At these pathological concentrations, CMPF competitively binds to Organic Anion Transporter 3 (OAT3) in the renal proximal tubules, severely inhibiting the clearance of other endogenous metabolites and pharmacological agents[4]. Furthermore, CMPF displaces thyroxine (T4) from its transport proteins and actively inhibits T4 uptake into hepatocytes, contributing to the thyroid dysregulation frequently observed in uremic patients[7].
Caption: Pathological mechanisms of CMPF accumulation in CKD leading to systemic toxicity.
Protocol: OAT3 Competitive Inhibition Assay
To evaluate the uremic toxicity of furan-propanoic acid derivatives, researchers must profile their affinity for OAT3.
Objective: Determine the IC50 of CMPF against human OAT3. Self-Validating Principle: Using a stable HEK293 cell line overexpressing human OAT3 (HEK-OAT3) alongside wild-type HEK293 cells (HEK-WT) ensures that the measured fluorescence is strictly OAT3-dependent. The HEK-WT serves as an internal negative control for non-specific membrane diffusion.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK-OAT3 and HEK-WT cells in 96-well black, clear-bottom plates at 4×104 cells/well. Incubate for 48 hours at 37°C until 90% confluent.
-
Pre-incubation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).
-
Inhibitor Dosing: Prepare a serial dilution of CMPF (0.1 µM to 1000 µM) in HBSS. Add 50 µL of the inhibitor solutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 50 µL of 6-carboxyfluorescein (6-CF), a validated fluorescent OAT3 substrate, to achieve a final concentration of 5 µM. Incubate for exactly 10 minutes. (Causality: 10 minutes ensures measurement within the linear phase of transporter uptake).
-
Termination & Lysis: Stop the reaction by washing the wells three times with ice-cold HBSS to halt transporter kinetics immediately. Lyse the cells using 100 µL of 0.1 N NaOH per well.
-
Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 528 nm). Normalize the data to total protein content (via BCA assay) and calculate the IC50 using non-linear regression.
Quantitative Summary of CMPF Bioactivity
To guide therapeutic engineering, it is vital to contrast the beneficial and pathological thresholds of CMPF. The following table summarizes the dual nature of this furan-based propanoic acid.
| Bioactivity Domain | Primary Target / Mechanism | Physiological Outcome | Biological Context | Typical Concentration Range |
| Metabolic (Beneficial) | ACC (Allosteric Inhibition) | Increased FAO, decreased hepatic steatosis[3] | Dietary (Omega-3 / Fish Oil intake) | 10 - 50 µM (Healthy Serum) |
| Endocrine (Beneficial) | FGF21 Secretion | Improved systemic insulin sensitivity[3] | Dietary / Post-prandial | 10 - 50 µM (Healthy Serum) |
| Immunomodulatory | LGALS3 / DPP4 Modulation | Decreased risk of asthma, anti-inflammatory[6][8] | Neonatal / Early Development | 5 - 20 µM (Cord Blood) |
| Renal (Toxic) | OAT3 (Competitive Inhibition) | Decreased clearance of endogenous organic acids[4] | Chronic Kidney Disease (CKD) | 150 - 500+ µM (Uremic Serum) |
| Thyroid (Toxic) | Hepatocyte T4 Transporters | Disruption of T4 hepatic uptake and metabolism[7] | Uremia / End-Stage Renal Disease | > 200 µM (Uremic Serum) |
Future Directions in Drug Development
The structural scaffold of furan-propanoic acids presents a unique opportunity for rational drug design. The ultimate goal for medicinal chemists is to decouple the beneficial ACC-inhibitory and FGF21-inducing properties from the detrimental OAT3-binding affinity.
Current structure-activity relationship (SAR) studies suggest that the lipophilicity driven by the propyl and methyl groups on the furan ring dictates its high plasma protein binding and subsequent OAT3 affinity[9]. By synthesizing novel derivatives—such as replacing the highly hydrophobic propyl chain with polar bioisosteres, or modifying the propanoic acid tail to a tetrazole—researchers may successfully engineer out the uremic toxicity while preserving the powerful hepatic lipid-clearing bioactivity.
References
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National Center for Biotechnology Information. "3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem." PubChem. Available at:[Link]
-
Luce, M., et al. "FP322 THE UREMIC TOXIN 3 CARBOXY 4 METHYL 5 PROPYL 2 FURANPROPANOIC ACID (CMPF): PARADOX OF ANEW NUTRITIONAL MARKER IN HAEMODIALYSIS." Nephrology Dialysis Transplantation, Oxford Academic, May 2018. Available at:[Link]
-
Liu, Y., et al. "3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis." Diabetes, Obesity and Metabolism, PubMed, Jan 2019. Available at:[Link]
-
Sinclair, A. J., et al. "Furan fatty acids – Beneficial or harmful to health?" ResearchGate, 2024. Available at:[Link]
-
Sinclair, A. J., et al. "3‐carboxy‐4‐methyl‐5‐propyl‐2‐furanpropanoic acid (CMPF): A metabolite identified after consumption of fish oil and fish." Nutrition Bulletin, ResearchGate, May 2018. Available at:[Link]
-
FooDB. "Showing Compound 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (FDB093609)." FooDB, Oct 2019. Available at:[Link]
-
National Center for Biotechnology Information. "3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem (Uremic Toxicity)." PubChem. Available at:[Link]
-
Exposome-Explorer. "3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid (T3D4197)." IARC. Available at:[Link]
-
Lim, C. F., et al. "A furan fatty acid and indoxyl sulfate are the putative inhibitors of thyroxine hepatocyte transport in uremia." PubMed. Available at:[Link]
-
ResearchGate. "A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid." ResearchGate, Nov 2025. Available at:[Link]
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An In-depth Technical Guide to the pKa and Dissociation Constant of 2-(Furan-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2-(Furan-2-yl)propanoic acid, a critical parameter for researchers in drug development and chemical synthesis. Due to the absence of a publicly available, experimentally determined pKa for this specific compound, this document offers a reasoned estimation based on the pKa values of structurally related molecules. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of the pKa using potentiometric titration and UV-Vis spectrophotometry. This guide is designed to equip researchers with both the theoretical understanding and the practical methodologies required to accurately assess the acidic properties of 2-(Furan-2-yl)propanoic acid and similar compounds.
Introduction to 2-(Furan-2-yl)propanoic acid
2-(Furan-2-yl)propanoic acid is a carboxylic acid derivative incorporating a furan ring. Its chemical structure is of interest in medicinal chemistry and materials science due to the combination of the aromatic furan moiety and the propanoic acid side chain. The acidity of the carboxylic group, quantified by its pKa, is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. This includes its solubility, lipophilicity, and ability to interact with biological targets, all of which are crucial considerations in drug design and development.
The Significance of pKa and the Acid Dissociation Constant (Ka)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] The Ka is the equilibrium constant for the dissociation of an acid in water.[1] For a generic acid, HA, the dissociation in water is represented by the following equilibrium:
HA + H₂O ⇌ H₃O⁺ + A⁻
The acid dissociation constant (Ka) is then given by the equation:
Ka = [H₃O⁺][A⁻] / [HA]
A larger Ka value indicates a stronger acid, as it signifies a greater degree of dissociation.[1] The pKa provides a more convenient scale for comparing acidities; a lower pKa value corresponds to a stronger acid.[1]
Estimated pKa of 2-(Furan-2-yl)propanoic acid
| Compound | Structure | pKa |
| Propanoic Acid | CH₃CH₂COOH | ~4.87[2][3] |
| 2-Furoic Acid | C₄H₃OCOOH | ~3.12 - 3.16[4][5] |
| 2-(Furan-2-yl)propanoic acid | C₄H₃OCH(CH₃)COOH | Estimated: ~3.5 - 4.5 |
Rationale for Estimation:
-
Propanoic Acid (pKa ≈ 4.87): This serves as the baseline aliphatic carboxylic acid.
-
2-Furoic Acid (pKa ≈ 3.12 - 3.16): The furan ring is directly attached to the carboxyl group. The oxygen atom in the furan ring is electron-withdrawing through the inductive effect, which stabilizes the conjugate base (furoate) and increases the acidity (lowers the pKa) compared to a simple aliphatic acid.
-
2-(Furan-2-yl)propanoic acid: In this molecule, the furan ring is separated from the carboxyl group by a methyl group on the alpha-carbon. This separation will lessen the electron-withdrawing influence of the furan ring on the carboxyl group compared to 2-furoic acid. Consequently, 2-(Furan-2-yl)propanoic acid is expected to be a weaker acid than 2-furoic acid, resulting in a higher pKa. However, the presence of the furan ring will still make it a stronger acid than propanoic acid. Therefore, a pKa value in the range of 3.5 to 4.5 is a reasonable estimate.
Experimental Determination of pKa
To obtain a precise pKa value for 2-(Furan-2-yl)propanoic acid, experimental determination is essential. The following are two widely accepted and reliable methods.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH. The pKa is the pH at which the acid is half-neutralized.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Accurately weigh approximately 0.1-0.2 g of 2-(Furan-2-yl)propanoic acid and dissolve it in a known volume (e.g., 100 mL) of deionized water. Gentle warming may be necessary to aid dissolution; if so, cool the solution to room temperature before proceeding.
-
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration:
-
Place the beaker containing the 2-(Furan-2-yl)propanoic acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq), which is the volume of NaOH at the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2).
-
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires a smaller amount of sample compared to potentiometric titration.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the estimated pKa range of 2-(Furan-2-yl)propanoic acid (e.g., from pH 2.5 to 5.5 in 0.2-0.3 unit increments).
-
Preparation of Sample Solutions: Prepare a stock solution of 2-(Furan-2-yl)propanoic acid in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution.
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorbance spectrum of each sample solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the compound.
-
-
Data Analysis:
-
Plot absorbance at a chosen wavelength (where the difference in absorbance between the acidic and basic forms is significant) against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.
-
Diagram of UV-Vis Spectrophotometry Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Dissociation Equilibrium of 2-(Furan-2-yl)propanoic acid
The dissociation of 2-(Furan-2-yl)propanoic acid in an aqueous solution can be visualized as an equilibrium between the protonated (acidic) form and the deprotonated (conjugate base) form.
Diagram of Dissociation Equilibrium:
Caption: Dissociation equilibrium of 2-(Furan-2-yl)propanoic acid.
Conclusion
While an experimentally determined pKa for 2-(Furan-2-yl)propanoic acid is not currently documented in readily accessible literature, a scientifically sound estimation places it in the range of 3.5 to 4.5. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine an accurate pKa value for this compound. The choice between potentiometric titration and UV-Vis spectrophotometry will depend on the available equipment and the specific properties of the compound. Accurate determination of the pKa is a critical step in the characterization of 2-(Furan-2-yl)propanoic acid, enabling a deeper understanding of its chemical and biological behavior.
References
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Fiveable. (2025, August 15). Propanoic Acid Definition - Organic Chemistry Key Term. [Link]
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PubChem. Propionic Acid. [Link]
-
IB Colourful Solutions in Chemistry. The acid dissociation constant. [Link]
-
Wikipedia. (2023, December 19). 2-Furoic acid. [Link]
-
Drugs.com. 2-Furoic Acid. [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PubChem. 2-Furanpropionic acid. [Link]
-
PubChemLite. 2-(furan-2-yl)propanoic acid (C7H8O3). [Link]
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The Dual Nature of 2-(Furan-2-yl)propanoic Acid in Flavor and Fragrance Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2-(Furan-2-yl)propanoic acid and its significance within the flavor and fragrance industry. While not as commonly discussed as its ester or alcohol derivatives, this furanoid carboxylic acid presents a unique chemical profile that influences its formation, sensory perception, and potential applications. This document will delve into the chemical and physical properties of 2-(Furan-2-yl)propanoic acid, its natural occurrence as a product of thermal food processing, and detailed methodologies for its synthesis and analysis. We will also explore its sensory characteristics, drawing insights from related furan derivatives, and discuss its role as both a potential contributor to desirable aromas and a compound of interest from a food safety perspective. This guide is intended for researchers, flavor chemists, and professionals in the food and fragrance sectors seeking a comprehensive understanding of this intriguing molecule.
Introduction: The Furanoid Family in Flavor and Fragrance
Furan and its derivatives are a class of heterocyclic organic compounds that are integral to the aroma profiles of a vast array of cooked and processed foods.[1][2] These compounds are typically formed during thermal processing through the Maillard reaction and the degradation of sugars, amino acids, and unsaturated fatty acids.[1] Their sensory contributions are diverse, ranging from sweet, caramel-like, and nutty to savory and even meaty notes.
Within this family, 2-(Furan-2-yl)propanoic acid (also known as 3-(Furan-2-yl)propanoic acid) emerges as a compound of interest. While its direct sensory impact is not as extensively documented as that of its more volatile ester or alcohol counterparts, its presence in food and its chemical functionality as a carboxylic acid make it a noteworthy molecule for flavor and fragrance chemists. This guide will provide a detailed examination of its properties, formation, and analytical characterization, offering insights into its potential role in the complex tapestry of food and fragrance chemistry.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 2-(Furan-2-yl)propanoic acid is fundamental to its application and analysis in the flavor and fragrance industry.
| Property | Value | Source |
| CAS Number | 24954-09-4 | [3] |
| Molecular Formula | C₇H₈O₃ | [3] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| IUPAC Name | 2-(Furan-2-yl)propanoic acid | [5] |
| Synonyms | 3-(Furan-2-yl)propanoic acid, 2-Furanpropionic acid | [4][6] |
| Appearance | Colorless to pale yellow liquid or solid | [6] |
| Solubility | Soluble in polar solvents, including water | [6] |
The presence of both a furan ring and a carboxylic acid functional group imparts a dual chemical nature to the molecule. The furan ring is susceptible to electrophilic aromatic substitution, while the carboxylic acid group can undergo esterification and amidation reactions.[6] This reactivity is crucial for its role as a potential precursor in the formation of other flavor-active compounds.
Natural Occurrence and Formation in Foods
While specific data on the natural occurrence of 2-(Furan-2-yl)propanoic acid is limited, its formation can be inferred from the well-established pathways of furanoid generation in thermally processed foods. Furan and its derivatives are known to form from the thermal degradation of carbohydrates, ascorbic acid, and polyunsaturated fatty acids.[1]
The likely precursors and formation pathways for 2-(Furan-2-yl)propanoic acid in food are illustrated in the diagram below.
Caption: Plausible formation pathways of 2-(Furan-2-yl)propanoic acid in food.
Given these formation pathways, 2-(Furan-2-yl)propanoic acid is likely to be found in a variety of heat-treated foods, including:
-
Baked goods: Breads, pastries, and cereals.
-
Roasted products: Coffee and nuts.
-
Processed foods: Canned goods, soups, and sauces.[2]
Synthesis of 2-(Furan-2-yl)propanoic Acid
The synthesis of 2-(Furan-2-yl)propanoic acid can be approached through several established organic chemistry routes. A common and effective method involves the condensation of furan-2-carbaldehyde (furfural) with malonic acid, followed by subsequent reaction steps. While a specific protocol for the direct synthesis of 2-(Furan-2-yl)propanoic acid was not found, a plausible synthetic route can be adapted from the synthesis of its derivatives.[7]
Proposed Synthetic Pathway
Caption: A proposed synthetic route for 2-(Furan-2-yl)propanoic acid.
Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on similar syntheses and general organic chemistry principles.[7]
Step 1: Knoevenagel Condensation to form 3-(Furan-2-yl)propenoic acid
-
Reactants:
-
Furan-2-carbaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
-
Procedure:
-
Dissolve furan-2-carbaldehyde and malonic acid in pyridine in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-(Furan-2-yl)propenoic acid.
-
Step 2: Reduction to 2-(Furan-2-yl)propanoic acid
-
Reactants:
-
3-(Furan-2-yl)propenoic acid (1.0 eq)
-
Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Pd/C)
-
Appropriate solvent (e.g., methanol for NaBH₄ or ethanol for hydrogenation)
-
-
Procedure (using NaBH₄):
-
Dissolve 3-(Furan-2-yl)propenoic acid in methanol in a flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, controlling the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Furan-2-yl)propanoic acid.
-
Note: This is a generalized protocol and would require optimization of reaction conditions, purification, and characterization (e.g., NMR, IR, and mass spectrometry) for definitive confirmation of the product.
Sensory Profile and Applications in Flavor and Fragrance
-
Furfuryl propionate: Possesses a fruity aroma with notes of coffee, chocolate, and nuts.[8]
-
2-Propylfuran: Described as having roasted, nutty, caramel, and coffee-like notes.[9]
The furan moiety is clearly associated with desirable roasted, sweet, and nutty aromas. The propanoic acid side chain, however, will significantly influence the overall sensory perception. Carboxylic acids are generally less volatile than their corresponding esters and can contribute sour, acidic, or sometimes cheesy and fatty notes.
Therefore, 2-(Furan-2-yl)propanoic acid is likely to have a complex sensory profile with the following potential characteristics:
-
Aroma: A combination of weak, sweet, and slightly nutty notes from the furan ring, overlaid with a subtle sour or acidic character from the carboxylic acid group.
-
Flavor: A mild, slightly acidic taste with a lingering nutty or bready aftertaste.
Potential Applications
Given its likely sensory profile, 2-(Furan-2-yl)propanoic acid could find applications in:
-
Flavor Enhancer: In savory food products, it could contribute to a more complex and well-rounded flavor profile, enhancing roasted and toasted notes.
-
Precursor for Flavor Esters: Its primary value may lie in its use as a starting material for the synthesis of a variety of flavor-active esters. Esterification with different alcohols could yield a range of fruity, sweet, and nutty flavor compounds.
-
Fragrance Component: While likely not a primary fragrance ingredient due to its lower volatility, it could be used as a modifier in certain fragrance compositions, adding a subtle, warm, and nutty background note.
Analytical Methodologies
The analysis of furan and its derivatives in complex matrices like food and fragrances requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed method for this purpose.
Sample Preparation
Due to the volatility of many furanoids and the complexity of the food matrix, efficient sample preparation is crucial. Headspace sampling techniques are preferred to isolate the volatile and semi-volatile compounds from the non-volatile matrix.
-
Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free technique that uses a coated fiber to adsorb and concentrate volatile and semi-volatile analytes from the headspace of a sample. It is highly effective for the analysis of furan derivatives in various food matrices.
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the determination of 2-(Furan-2-yl)propanoic acid in a food sample.
Caption: Analytical workflow for the determination of 2-(Furan-2-yl)propanoic acid.
GC-MS Parameters (Typical)
| Parameter | Typical Setting |
| GC Column | Mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 40 °C, ramp to 250 °C |
| Carrier Gas | Helium |
| MS Ionization | Electron Impact (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Safety and Regulatory Considerations
Furan has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1] This has led to increased scrutiny of the presence of furan and its derivatives in food. While there are currently no regulatory limits for furan in most jurisdictions, the European Food Safety Authority (EFSA) and other regulatory bodies recommend monitoring its levels in food and keeping them as low as reasonably achievable.
The toxicological properties of 2-(Furan-2-yl)propanoic acid have not been extensively studied. However, due to its structural similarity to furan, a cautious approach to its handling and consumption is warranted. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when working with this compound.
Conclusion
2-(Furan-2-yl)propanoic acid represents a fascinating, albeit less-explored, member of the furanoid family of flavor and fragrance compounds. Its dual chemical nature, with both an aromatic furan ring and a reactive carboxylic acid group, makes it a versatile molecule. While its direct sensory contribution to food aromas is likely to be subtle, its role as a potential precursor to more potent flavor esters and as an indicator of thermal processing is significant.
Further research is needed to fully elucidate the specific sensory properties, natural concentrations in various foodstuffs, and toxicological profile of 2-(Furan-2-yl)propanoic acid. The methodologies for synthesis and analysis outlined in this guide provide a solid foundation for such future investigations. As the demand for novel flavor and fragrance ingredients continues to grow, a deeper understanding of compounds like 2-(Furan-2-yl)propanoic acid will be invaluable to the industry.
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Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]
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furfuryl propionate, 623-19-8. (n.d.). The Good Scents Company. Retrieved from [Link]
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2-Propylfuran CAS# 4229-91-8: Odor profile, Molecular properties, Regulation. (n.d.). Scent.vn. Retrieved from [Link]
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Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (2022). Chemical Engineering Transactions, 94, 1-6. Retrieved from [Link]
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OCCURRENCE AND PRODUCTION OF FURAN IN COMMERCIAL FOODS. (2016). Italian Journal of Food Science, 28(2), 155-165. Retrieved from [Link]
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2-(furan-2-yl)propanoic acid (C7H8O3). (n.d.). PubChemLite. Retrieved from [Link]
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2-Furanpropionic acid | C7H8O3 | CID 70286. (n.d.). PubChem. Retrieved from [Link]
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2-Furoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Exploratory Data on Furan in Food. (2017). U.S. Food and Drug Administration. Retrieved from [Link]
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Odor thresholds (OT) and relative odor activity values (r-OAV) of... (n.d.). ResearchGate. Retrieved from [Link]
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Identification of Biomarkers of Impaired Sensory Profiles among Autistic Patients. (2016). PLOS One, 11(11), e0164133. Retrieved from [Link]
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Propanoic Acid: The Unsung Hero in Our Food, Feed, and Factories. (2026). Oreate AI Blog. Retrieved from [Link]
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Table 6.1 – Odor Threshold Values. (n.d.). swesiaq.se. Retrieved from [Link]
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Crystal Structure Analysis of 2-(Furan-2-yl)propanoic Acid: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties, including solubility, stability, and biological activity. For active pharmaceutical ingredients (APIs), understanding the crystal structure is fundamental to drug development, enabling rational design, polymorph screening, and intellectual property protection. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 2-(Furan-2-yl)propanoic acid. As a compound of interest within the broader class of furan derivatives, which are known to possess diverse biological activities, a definitive structural elucidation is of significant scientific value.[1] This document outlines not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible approach to obtaining high-quality crystallographic data.
Introduction: The Rationale for Structural Elucidation
The furan moiety is a key pharmacophore found in numerous approved drugs and biologically active compounds, exhibiting antibacterial, anti-inflammatory, and antitumor properties.[2][3][4] 2-(Furan-2-yl)propanoic acid (C₇H₈O₃, Molar Mass: 140.14 g/mol ) is a small organic acid incorporating this important heterocyclic system.[5][6] Its propanoic acid side chain introduces a chiral center and a carboxylic acid group capable of forming strong hydrogen bonds, which are pivotal in crystal engineering and molecular recognition at biological targets.
Determining the single-crystal structure of this compound serves three primary objectives:
-
Unambiguous Confirmation of Molecular Geometry: To precisely measure bond lengths, bond angles, and torsional angles, confirming the conformation of the furan ring relative to the propanoic acid chain.
-
Mapping Supramolecular Interactions: To identify and characterize the network of intermolecular forces, particularly the hydrogen-bonding motifs, that dictate the crystal packing. This is crucial for understanding polymorphism and solid-state stability.[7]
-
Establishing a Structural Baseline: To provide a foundational dataset for computational modeling, structure-activity relationship (SAR) studies, and the design of novel derivatives with enhanced therapeutic profiles.
This guide is structured to lead a researcher through the entire workflow, from obtaining the material to interpreting the final crystal structure.
Synthesis and Purification: Obtaining Diffraction-Quality Crystals
The prerequisite for any crystallographic study is the availability of high-purity material that can form well-ordered single crystals. The synthesis of related furan-based carboxylic acids often involves the condensation of a furan-2-carbaldehyde with an appropriate C2 synthon.[2]
Proposed Synthesis of 2-(Furan-2-yl)propanoic acid
While various synthetic routes exist for similar structures, a reliable method involves the modification of a precursor like 3-(furan-2-yl)propenoic acid. A more direct, albeit hypothetical, approach could be envisioned starting from 2-acetylfuran. For the purpose of this guide, we will focus on the critical next step: purification and crystallization, assuming the crude product has been synthesized.
Crystallization: The Critical Path to a Single Crystal
Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice. The choice of solvent and technique is paramount and often requires empirical screening.[7][8] For a polar organic acid like 2-(Furan-2-yl)propanoic acid, several methods are viable.
Experimental Protocol: Cooling Crystallization from a Mixed Solvent System
This protocol leverages a solvent/anti-solvent system (e.g., Methanol/Water), which is highly effective for organic acids.[9]
-
Dissolution: Place ~100 mg of crude 2-(Furan-2-yl)propanoic acid in a clean 10 mL Erlenmeyer flask with a magnetic stir bar. Add methanol dropwise at room temperature while stirring until the solid just dissolves. Avoid using a large excess of solvent.
-
Heating (Optional): If dissolution is difficult, gently warm the mixture to 40-50°C. Do not exceed this temperature to prevent degradation.
-
Inducing Supersaturation: To the clear solution, add deionized water (the anti-solvent) dropwise. The goal is to reach a point of slight, persistent turbidity, indicating the solution is saturated.
-
Clarification: Add one or two drops of methanol to re-dissolve the precipitate, rendering the solution perfectly clear again. This ensures that crystallization begins from a homogeneous, saturated state.
-
Slow Cooling: Cover the flask with perforated parafilm (to allow slow evaporation) and leave it in an undisturbed, vibration-free location at room temperature. Slow cooling is essential for the growth of large, well-ordered crystals rather than polycrystalline powder.
-
Crystal Harvest: After 24-72 hours, inspect the flask for suitable single crystals. Harvest a well-formed crystal using a nylon loop for immediate X-ray analysis.
Diagram: Crystallization Workflow
Caption: Workflow for single-crystal growth.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the atomic arrangement in a crystalline solid.[10] It relies on the principle that X-rays are diffracted by the electron clouds of atoms in the crystal lattice, producing a unique diffraction pattern from which the crystal structure can be deduced.[11][12]
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) on the diffractometer's goniometer. The rapid cooling minimizes thermal motion and radiation damage.
-
Initial Screening: A few initial diffraction images are collected to assess crystal quality (e.g., sharpness of spots, absence of splitting) and to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system determined, the instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., using ω and φ scans) while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[1]
-
Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection), applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data to account for variations in exposure time and crystal decay. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each spot.
Diagram: Overall Crystal Structure Analysis Workflow
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Comparative Analysis of 2-(Furan-2-yl)propanoic Acid and 3-(Furan-2-yl)propanoic Acid: Structural Dynamics, Synthesis, and Applications
Executive Summary
Furan-derived carboxylic acids are highly versatile building blocks in medicinal chemistry, agricultural science, and materials engineering. Among these, the positional isomers 2-(Furan-2-yl)propanoic acid and 3-(Furan-2-yl)propanoic acid represent a classic example of how a simple shift in substitution from the α -carbon to the β -carbon fundamentally alters a molecule's symmetry, reactivity, and biological function.
This technical guide provides an in-depth analysis of these two compounds, detailing their physicochemical profiles, the causality behind their divergent synthetic methodologies, and their distinct roles in chemical research.
Structural and Physicochemical Profiling
The core difference between the two compounds lies in the attachment point of the furan ring to the propanoic acid backbone.
In 3-(Furan-2-yl)propanoic acid [1], the furan ring is attached to the β -carbon (C3). This symmetrical aliphatic chain results in an achiral molecule. Biologically, it is a known downstream metabolite of furfural and serves as an indicator for monitoring cellular membrane integrity [3].
Conversely, 2-(Furan-2-yl)propanoic acid features the furan ring attached to the α -carbon (C2) [2]. This substitution creates a stereocenter, meaning the molecule exists as distinct (R) and (S) enantiomers. This chirality makes it a highly sought-after intermediate for synthesizing stereospecific active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of both isomers [1][2][4].
| Property | 3-(Furan-2-yl)propanoic acid | 2-(Furan-2-yl)propanoic acid |
| CAS Number | 935-13-7 | 24954-09-4 |
| Molecular Formula | C₇H₈O₃ | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol | 140.14 g/mol |
| Substitution Position | β -carbon (C3 of propanoic acid) | α -carbon (C2 of propanoic acid) |
| Chirality | Achiral | Chiral (Exists as R and S enantiomers) |
| Physical State | Crystalline solid (almost white to brown) | Solid / Liquid (depends on enantiomeric purity) |
| Melting Point | 56 - 60 °C | Variable (typically lower than the 3-isomer) |
| Key Biological Role | Furfural metabolite, membrane indicator | Synthetic building block, chiral intermediate |
Mechanistic Pathways and Synthetic Divergence
The structural differences dictate entirely different synthetic approaches. The β -substituted isomer is best accessed via condensation chemistry, whereas the α -substituted isomer requires transition-metal-catalyzed cross-coupling to avoid the polymerization risks associated with traditional Friedel-Crafts alkylation of electron-rich furans.
Fig 1: Divergent synthetic pathways for 3- and 2-(Furan-2-yl)propanoic acid.
Experimental Protocols: Self-Validating Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven reagent selection and strict In-Process Controls (IPCs).
Protocol A: Synthesis of 3-(Furan-2-yl)propanoic acid
Causality Focus: The Knoevenagel condensation is selected for its high atom economy. In the subsequent reduction step, Palladium on Carbon (Pd/C) at atmospheric pressure is explicitly chosen because it selectively reduces the exocyclic alkene without hydrogenating the aromatic furan ring (which would require high pressure and Rh or Ru catalysts).
-
Condensation: In a 250 mL round-bottom flask, dissolve furfural (1.0 eq, 100 mmol) and malonic acid (1.2 eq, 120 mmol) in 50 mL of pyridine. Add piperidine (0.1 eq) as an organocatalyst.
-
Heating: Reflux the mixture at 80-90 °C for 3 hours.
-
IPC 1 (Self-Validation): Monitor the reaction via an oil bubbler. The cessation of CO₂ gas evolution indicates the completion of the decarboxylation step.
-
-
Precipitation: Cool the mixture to 0 °C and slowly acidify with 1M HCl until pH 2 is reached. Filter the precipitated 3-(2-furyl)acrylic acid and wash with cold water.
-
Reduction: Transfer the intermediate to a hydrogenation flask. Dissolve in 100 mL of ethanol and carefully add 10% Pd/C (0.05 eq).
-
Hydrogenation: Stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 12 hours.
-
IPC 2 (Self-Validation): Analyze an aliquot via LC-MS. The mass shift from [M−H]− 137 (acrylic acid) to [M−H]− 139 (propanoic acid) confirms complete reduction without furan ring saturation.
-
-
Isolation: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C. Concentrate the filtrate under reduced pressure to yield the final white crystalline product.
Protocol B: Synthesis of 2-(Furan-2-yl)propanoic acid
Causality Focus: Direct alkylation of furan with 2-bromopropanoic acid under Lewis acidic conditions causes furan polymerization. Therefore, a Palladium-catalyzed α -arylation of an ester enolate is utilized. A bulky phosphine ligand (e.g., QPhos) is critical here to accelerate reductive elimination, overcoming the steric hindrance of the α -substituted enolate and preventing unwanted β -hydride elimination.
-
Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 2-bromofuran (1.0 eq, 50 mmol), ethyl propionate (1.5 eq, 75 mmol), Pd(dba)₂ (0.02 eq), and QPhos ligand (0.04 eq) in anhydrous toluene (50 mL).
-
Enolate Formation: Cool the flask to -78 °C. Dropwise, add a solution of LiHMDS (1.2 eq) in THF. Stir for 30 minutes, then allow the mixture to warm to room temperature.
-
Cross-Coupling: Heat the reaction mixture to 70 °C for 16 hours.
-
IPC 1 (Self-Validation): Monitor via GC-MS. The disappearance of the 2-bromofuran peak ( m/z 146/148) and the appearance of the ester product ( m/z 168) confirms coupling success.
-
-
Saponification: Cool to room temperature. Add 50 mL of a 2M aqueous LiOH solution. Stir vigorously for 4 hours to hydrolyze the ethyl ester.
-
Workup: Separate the organic layer and discard. Acidify the aqueous layer with 1M HCl to pH 2, then extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Chiral Analysis:
-
IPC 2 (Self-Validation): Analyze the isolated product via chiral HPLC (e.g., CHIRALPAK AD-H column, Hexane/IPA 90:10) to confirm the racemic ratio (50:50 R/S). If a specific enantiomer is required, preparative chiral chromatography or asymmetric ligands during Step 1 must be employed.
-
References
Methodological & Application
Enantioselective Synthesis of Chiral 2-(Furan-2-yl)propanoic Acid: A Senior Application Scientist's Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral 2-(Furan-2-yl)propanoic Acid
Chiral 2-(Furan-2-yl)propanoic acid and its derivatives are emerging as crucial building blocks in modern medicinal chemistry. As a furan-containing analogue of the widely recognized 2-arylpropanoic acids (profens), this scaffold holds significant potential for the development of novel therapeutic agents. The furan moiety, an electron-rich aromatic heterocycle, can engage in unique interactions with biological targets, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.[1] The stereochemistry at the C-2 position is paramount, as it is well-established that the pharmacological activity of profen-like compounds often resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects.
This comprehensive technical guide provides an in-depth exploration of three robust methodologies for the enantioselective synthesis of 2-(furan-2-yl)propanoic acid:
-
Enzymatic Kinetic Resolution (EKR) of a racemic ester.
-
Asymmetric Hydrogenation of a prochiral acrylic acid precursor.
-
Chiral Auxiliary-Mediated Diastereoselective Alkylation .
Each section details the underlying scientific principles, provides field-proven protocols, and discusses the relative merits and challenges of each approach, empowering researchers to select and implement the optimal strategy for their specific needs.
Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Hydrolysis
Principle: This strategy leverages the high enantioselectivity of lipases to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid in high enantiomeric purity. Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, are well-documented for their efficacy in resolving racemic 2-arylpropionic esters.[2][3] This method is often favored for its mild reaction conditions, environmental compatibility, and the high enantiomeric excess (ee) achievable.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the Enzymatic Kinetic Resolution of 2-(Furan-2-yl)propanoic Acid.
Detailed Protocols
Part A: Synthesis of Racemic Methyl 2-(Furan-2-yl)propanoate
-
To a solution of racemic 2-(furan-2-yl)propanoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The use of a strong acid catalyst is standard for Fischer esterification.
-
Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. This removes the acid catalyst and any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude racemic ester. This product is often of sufficient purity for the subsequent resolution step.
Part B: Lipase-Catalyzed Kinetic Resolution
-
To a suspension of racemic methyl 2-(furan-2-yl)propanoate (1.0 eq) in a phosphate buffer (e.g., 0.1 M, pH 7.0), add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-50% by weight of the substrate). The use of a buffer maintains the optimal pH for enzyme activity.[3]
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion. This is the point where the enantiomeric excess of both the remaining ester and the produced acid will be at their maximum.
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Acidify the aqueous filtrate to pH 2-3 with 1 M HCl and extract with ethyl acetate. This isolates the enantiomerically enriched carboxylic acid.
-
The unreacted ester can be recovered from the organic phase of the extraction.
Part C: Isolation and Determination of Enantiomeric Excess
-
Purify the resulting carboxylic acid and the unreacted ester by column chromatography if necessary.
-
Determine the enantiomeric excess of both products using chiral HPLC. A common method involves using a polysaccharide-based chiral stationary phase, such as Chiralpak AD-RH, with a mobile phase of acetonitrile and an acidic aqueous solution.[4][5]
Method 2: Asymmetric Hydrogenation
Principle: This highly atom-economical method involves the direct hydrogenation of a prochiral olefin, 2-(furan-2-yl)acrylic acid, using a chiral transition metal catalyst. Ruthenium- and rhodium-based catalysts, particularly with chiral bisphosphine ligands like BINAP, are renowned for their high enantioselectivity in the hydrogenation of α-substituted acrylic acids.[6][7][8] The choice of ligand dictates the facial selectivity of hydrogen addition, leading to the desired enantiomer.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the Asymmetric Hydrogenation of 2-(Furan-2-yl)acrylic Acid.
Detailed Protocols
Part A: Synthesis of 2-(Furan-2-yl)acrylic Acid
-
In a round-bottomed flask, combine furfural (1.0 eq), malonic acid (1.05 eq), and pyridine (2-3 volumes). Pyridine acts as both the solvent and base for the Knoevenagel condensation.[1][9]
-
Add a catalytic amount of piperidine (0.05 eq) and heat the mixture to 80-90 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl. This precipitates the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to afford 2-(furan-2-yl)acrylic acid. [10]
Part B: Ru-BINAP Catalyzed Asymmetric Hydrogenation
-
In a high-pressure autoclave, dissolve Ru(OAc)₂(S)-BINAP (0.005-0.01 eq) in degassed methanol. The catalyst is air-sensitive and should be handled under an inert atmosphere.
-
Add 2-(furan-2-yl)acrylic acid (1.0 eq) to the autoclave.
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen gas (5-50 bar).
-
Stir the reaction at a specified temperature (e.g., 25-50 °C) for 12-24 hours.
-
Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the chiral 2-(furan-2-yl)propanoic acid.
-
Determine the enantiomeric excess by chiral HPLC as described in Method 1.
Method 3: Chiral Auxiliary-Mediated Synthesis
Principle: This reliable and well-established strategy involves covalently attaching a chiral auxiliary to a furan-2-carbonyl moiety. The steric bulk of the auxiliary then directs the diastereoselective alkylation of the resulting enolate, creating the new stereocenter with high predictability. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Evans' oxazolidinones are among the most effective and widely used auxiliaries for this purpose.[11][12]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis of 2-(Furan-2-yl)propanoic Acid.
Detailed Protocols
Part A: Acylation of the Chiral Auxiliary
-
Dissolve the chiral auxiliary, e.g., (S)-4-benzyl-2-oxazolidinone (1.0 eq), in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and purify by column chromatography to yield the N-acyl oxazolidinone.
Part B: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under argon.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) as a 1M solution in THF and stir for 30 minutes to form the (Z)-enolate. [11]
-
Add methyl iodide (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to separate the diastereomers.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the major diastereomer from the previous step in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). The hydroperoxide anion is the effective nucleophile for selective cleavage.[13][14]
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Remove the THF under reduced pressure and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate to isolate the final product, chiral 2-(furan-2-yl)propanoic acid.
Data Summary and Method Comparison
| Method | Key Reagents/Catalysts | Stereocontrol Principle | Typical Yield | Typical ee | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB), Racemic Ester | Enantioselective hydrolysis | <50% (for each enantiomer) | >95% | Mild conditions, green, high ee | Max 50% yield for a single enantiomer, requires separation of product and starting material |
| Asymmetric Hydrogenation | Chiral Ru- or Rh-catalyst, H₂ | Catalyst-controlled facial addition of hydrogen | >90% | >95% | High yield, atom-economical | Requires high-pressure equipment, expensive catalysts, catalyst sensitivity |
| Chiral Auxiliary | Evans' oxazolidinone, strong base, alkylating agent | Steric hindrance from the auxiliary directs alkylation | 60-80% (overall) | >98% (as diastereomer) | Reliable, predictable, high stereoselectivity | Multi-step, not atom-economical, requires stoichiometric chiral material |
Conclusion
The enantioselective synthesis of 2-(furan-2-yl)propanoic acid can be successfully achieved through several distinct and robust strategies. The choice of method will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, available equipment, and desired enantiomeric purity.
-
Enzymatic Kinetic Resolution is ideal for smaller-scale synthesis where mild, environmentally friendly conditions are a priority.
-
Asymmetric Hydrogenation represents the most efficient and atom-economical approach, particularly for larger-scale production, provided the initial investment in catalyst and equipment is feasible.
-
Chiral Auxiliary-Mediated Synthesis offers a highly reliable and predictable route, making it an excellent choice for ensuring access to a specific enantiomer with very high purity, especially during early-stage research.
By understanding the principles and protocols outlined in this guide, researchers and drug development professionals are well-equipped to synthesize this valuable chiral building block for the advancement of novel therapeutics.
References
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Thomason, M. J., Hung, Y. F., Rhys-Williams, W., Hanlon, G. W., & Lloyd, A. W. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765–1774. [Link]
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Kwan, A., & Wille, U. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
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Cedrone, F., et al. (2003). Strategic Selection of Hyperthermophilic Esterases for Resolution of 2-arylpropionic Esters. Extremophiles, 7(5), 389-98. [Link]
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Wille, U., & Kwan, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Zhang, L., et al. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Advances, 4(54), 28435-28443. [Link]
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Szewczyk, R., et al. (2021). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules, 26(24), 7599. [Link]
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Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1546-1552. [Link]
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PrepChem. (n.d.). Synthesis of 2-furyl acrylic acid. Retrieved from [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1482. [Link]
-
Noyori, R., et al. (2002). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Journal of the American Chemical Society, 124(23), 6632-6645. [Link]
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Rajagopalan, S., & Raman, P. V. A. (1942). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Proceedings of the Indian Academy of Sciences - Section A, 15(5), 422-426. [Link]
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Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]
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Organic Syntheses. (n.d.). furylacrylic acid. Retrieved from [Link]
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Sayo, N., et al. (2010). Asymmetric Hydrogenation of Prochiral Carboxylic Acids and Functionalized Carbonyl Compounds Catalyzed by Ruthenium(II)-BINAP Complexes with Aryl Nitriles. ChemInform, 27(39). [Link]
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The Versatile Furan Moiety: Application Notes on 2-(Furan-2-yl)propanoic Acid as a Pharmaceutical Intermediate
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various chemical interactions make it a valuable building block for the synthesis of diverse therapeutic agents.[2][4] This guide provides an in-depth exploration of 2-(furan-2-yl)propanoic acid, a key intermediate, with a focus on its application in the development of novel pharmaceutical compounds, particularly in the realm of antimicrobial agents.
Physicochemical Properties of 2-(Furan-2-yl)propanoic Acid
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its successful application in drug synthesis.
| Property | Value | Reference |
| CAS Number | 24954-09-4 | |
| Molecular Formula | C₇H₈O₃ | |
| Molecular Weight | 140.14 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most organic solvents | |
| Storage | Sealed in a dry environment at 2-8°C |
The Furan Scaffold in Approved Pharmaceuticals
The furan nucleus is a cornerstone in the structure of many established drugs, highlighting its therapeutic importance. Furan-containing compounds exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5]
Clinically relevant examples include:
-
Nitrofurantoin: An antibiotic used for urinary tract infections.[3]
-
Ranitidine: A histamine H2 receptor antagonist for treating peptic ulcers.[6]
-
Cefuroxime: A second-generation cephalosporin antibiotic.[6]
The synthesis of Cefuroxime, for instance, utilizes a different furan-containing intermediate, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid, underscoring the versatility of furan derivatives in constructing complex bioactive molecules.[6]
Application in the Synthesis of Novel Antimicrobial Agents
While direct use of 2-(furan-2-yl)propanoic acid in a currently marketed drug is not prominently documented, its structural motif is central to a promising class of antimicrobial agents: 3-aryl-3-(furan-2-yl)propanoic acid derivatives .[1][2][7] These compounds have demonstrated significant activity against various pathogens, making this synthetic pathway a key area of research.
Rationale for Synthesis
The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives is based on the hydroarylation of a carbon-carbon double bond. This reaction attaches an aryl group to the propanoic acid backbone, creating a diverse library of compounds for antimicrobial screening. The furan ring, the propanoic acid moiety, and the newly introduced aryl group all contribute to the overall biological activity of the molecule.
General Synthesis Workflow
The overall workflow for the synthesis and evaluation of these potential antimicrobial agents can be visualized as follows:
Caption: General workflow for the synthesis and evaluation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
Detailed Experimental Protocols
The following protocols are adapted from established synthetic methods for preparing 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[1]
Protocol 1: Synthesis of 3-(Furan-2-yl)propenoic Acids
This initial step creates the precursor for the subsequent hydroarylation reaction.
Materials:
-
Furan-2-carbaldehyde (or substituted derivatives)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (aqueous solution)
-
Water
Procedure:
-
To a flask containing pyridine (10 mL), add malonic acid (8.9 mmol) and the corresponding furan-2-carbaldehyde (8.9 mmol).
-
Add piperidine (2.7 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 115 °C for 4 hours.
-
Pour the mixture into water (50 mL).
-
Acidify the mixture with aqueous HCl to a pH of 5-6, at which point a precipitate will form.
-
Filter the precipitate and wash it with water to yield the 3-(furan-2-yl)propenoic acid.
Protocol 2: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids via Hydroarylation
This protocol describes the key step of introducing the aryl moiety.
Materials:
-
3-(Furan-2-yl)propenoic acid (from Protocol 1)
-
Arene (e.g., benzene, toluene, xylene)
-
Dichloromethane (CH₂Cl₂)
-
Triflic acid (TfOH)
-
Chloroform
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, combine the 3-(furan-2-yl)propenoic acid (0.36 mmol), the desired arene (0.1 mL), and dichloromethane (1 mL).
-
Cool the mixture to 0 °C and add triflic acid (6.45 mmol).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-aryl-3-(furan-2-yl)propanoic acid derivative.
-
Purify the product via column chromatography.
Quality Control and Characterization
Rigorous quality control is essential for any pharmaceutical intermediate.[8] The identity, purity, and stability of 2-(furan-2-yl)propanoic acid and its derivatives must be confirmed using a combination of analytical techniques.
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Observations for 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the furan ring protons, the propanoic acid backbone, and the protons of the aryl group. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | A molecular ion peak corresponding to the calculated mass of the derivative. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorptions for the carboxylic acid O-H and C=O stretches, and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak for the pure compound, allowing for the determination of purity by area percentage. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities | Can be used to identify and quantify any residual starting materials or volatile byproducts.[9] |
A general workflow for the quality control of these intermediates is as follows:
Caption: A simplified quality control workflow for pharmaceutical intermediates.
Conclusion
2-(Furan-2-yl)propanoic acid stands as a valuable and versatile intermediate in pharmaceutical synthesis. While its direct incorporation into a blockbuster drug is yet to be widely reported, its structural framework is a key component in the development of novel antimicrobial agents. The synthetic protocols provided herein for the creation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives offer a robust platform for researchers to explore new chemical space in the ongoing search for effective therapeutics. As with all pharmaceutical development, stringent quality control and thorough characterization are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient.
References
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
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- A Simple Preparation of 2-Silylated 3-Furoic Acids and 2-Silylated 3-Thiophenecarboxylic Acids. (1991). Tetrahedron Letters.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)
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Application Note: Catalytic Hydrogenation Strategies for Furan-2-yl Propanoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
Furan-2-yl propanoic acid (also known as 3-(2-furyl)propanoic acid, CAS 935-13-7) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals 1. The hydrogenation of this compound—and its unsaturated precursors—presents a classical chemoselectivity challenge. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for two distinct transformations: the selective reduction of the exocyclic alkene to yield furan-2-yl propanoic acid, and the deep saturation of the furan ring to yield 3-(tetrahydrofuran-2-yl)propanoic acid (CAS 935-12-6) 2.
Mechanistic Insights & Catalyst Selection
As a Senior Application Scientist, I often see process failures stemming from a misunderstanding of furan's electronic properties. The furan ring possesses an aromatic resonance energy of approximately 16 kcal/mol. While lower than that of benzene, it is sufficient to differentiate the reactivity of the furan core from isolated or conjugated exocyclic alkenes.
The Chemoselectivity Paradigm
-
Alkene Reduction (Preserving the Furan Ring): Palladium on carbon (Pd/C) is the catalyst of choice for reducing precursors like 3-(furan-2-yl)acrylic acid. Under mild conditions (1–3 bar H₂, ambient temperature), Pd/C rapidly hydrogenates the exocyclic double bond without compromising the furan ring 3. The causality here lies in the lower activation energy required for alkene coordination and reduction on the palladium surface compared to the disruption of the furan's aromatic π -system.
-
Furan Ring Saturation (Deep Hydrogenation): To achieve complete saturation to 3-(tetrahydrofuran-2-yl)propanoic acid, higher activation energy is required. Rhodium (Rh/C) or Ruthenium (Ru/C) catalysts are preferred 4. Rhodium is highly active for heteroaromatic ring reduction at moderate pressures (50 bar), facilitating the sequential addition of hydrogen while minimizing side reactions.
-
The Hydrogenolysis Pitfall: A major competing pathway during furan hydrogenation is the cleavage of the C–O bond (hydrogenolysis). For instance, the use of Platinum (PtO₂) in the presence of an acid promoter intentionally drives ring cleavage, yielding aliphatic byproducts like 7-hydroxyheptanoic acid 5. If ring preservation is the goal, strictly avoid strongly acidic conditions and highly hydrogenolytic metals like Platinum or high-temperature Palladium.
Reaction Pathway Visualization
Chemoselective hydrogenation pathways of furan-2-yl derivatives and hydrogenolysis side reactions.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized parameters for directing the chemoselectivity of the hydrogenation process.
| Substrate | Catalyst | Solvent | Temp (°C) | H₂ Pressure | Target Product | Yield / Selectivity |
| 3-(Furan-2-yl)acrylic acid | 10% Pd/C (5 mol%) | Methanol | 25 | 1–3 bar | Furan-2-yl propanoic acid | >98% / >99% |
| Furan-2-yl propanoic acid | 5% Rh/C (2 mol%) | Ethanol | 60 | 50 bar | 3-(Tetrahydrofuran-2-yl)propanoic acid | 92% / >95% |
| Furan-2-yl propanoic acid | 5% Ru/C (5 mol%) | Water/EtOH | 80 | 80 bar | 3-(Tetrahydrofuran-2-yl)propanoic acid | 85% / 90% |
| 3-(Furan-2-yl)acrylic acid | PtO₂ + Acetic Acid | Dioxane | 40 | 3 bar | 7-Hydroxyheptanoic acid | 75% / 80% |
Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) to verify causality at each step.
Protocol A: Selective Synthesis of Furan-2-yl Propanoic Acid
Objective: Reduce the exocyclic alkene without inducing furan ring saturation.
-
Preparation: In a thoroughly purged 500 mL hydrogenation flask, dissolve 10.0 g (72.4 mmol) of 3-(furan-2-yl)acrylic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, ~50% water to prevent pyrophoric ignition).
-
Hydrogenation: Evacuate the flask and backfill with nitrogen (3x). Evacuate and backfill with hydrogen gas (3x). Maintain the hydrogen pressure at 2 bar using a balloon or Parr shaker. Stir vigorously at 25°C for 4 hours.
-
Self-Validating IPC: Withdraw a 0.5 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS or ¹H-NMR. Validation Check: The disappearance of the vinylic doublets ( δ 6.3 and 7.4 ppm) and the appearance of aliphatic multiplets ( δ 2.6 and 2.9 ppm) confirms complete alkene reduction. The furan protons ( δ ~6.0, 6.3, 7.3 ppm) must remain intact.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 30 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield furan-2-yl propanoic acid as an off-white solid.
Protocol B: Deep Saturation to 3-(Tetrahydrofuran-2-yl)propanoic acid
Objective: Overcome the aromatic resonance energy to fully saturate the furan ring while preventing C–O bond hydrogenolysis.
-
Reactor Setup: Transfer 5.0 g (35.7 mmol) of furan-2-yl propanoic acid into a 250 mL stainless steel high-pressure autoclave. Add 50 mL of absolute ethanol.
-
Catalyst Addition: Add 0.5 g of 5% Rh/C. Expert Note: Rh/C is chosen over Pd/C because it lowers the activation barrier for heteroaromatic reduction without requiring temperatures high enough to trigger hydrogenolysis.
-
Pressurization: Seal the autoclave. Purge with nitrogen (3x 10 bar) followed by hydrogen (3x 10 bar). Pressurize the reactor to 50 bar with H₂.
-
Reaction: Heat the stirred mixture to 60°C. Monitor the hydrogen uptake via the pressure gauge. The reaction typically reaches completion in 8–12 hours.
-
Self-Validating IPC: Cool the reactor to room temperature and carefully vent the pressure. Withdraw an aliquot for GC-MS analysis. Validation Check: The molecular ion peak must shift from m/z 140 (furan-2-yl propanoic acid) to m/z 144 (tetrahydrofuran product). The absence of m/z 146 indicates successful avoidance of the ring-opened hydrogenolysis byproduct.
-
Workup: Filter the mixture through Celite. Evaporate the ethanol under reduced pressure to afford 3-(tetrahydrofuran-2-yl)propanoic acid as a viscous, colorless to pale yellow oil.
References
- ChemicalBook.3-(2-FURYL)PROPANOIC ACID | 935-13-7.
- Guidechem.CAS 935-12-6 3-(Tetrahydrofuran-2-yl)propanoic acid.
- Google Patents.
- Chem Soc Rev.
- Google Patents.
Sources
- 1. 3-(2-FURYL)PROPANOIC ACID | 935-13-7 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. WO2014012360A1 - Nitrogenous heterocyclic derivatives and their application in drugs - Google Patents [patents.google.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof - Google Patents [patents.google.com]
Application Note: Direct Alkylation of Furan for the Synthesis of Propanoic Acid Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Overview & Applications
The synthesis of 3-(2-furyl)propanoic acid and its ester derivatives is a critical transformation in organic synthesis. These compounds serve as essential building blocks for active pharmaceutical ingredients (APIs), flavorings, and complex heterocycles. In pharmacological contexts, 3-(2-furyl)propanoic acid derivatives have demonstrated broad-spectrum antimicrobial activity against pathogens such as Candida albicans and Staphylococcus aureus[1], and the acid itself is a known physiological metabolite of furfural used as an indicator for monitoring membrane integrity[2].
This application note details a robust, scalable protocol for the direct conjugate addition (Friedel-Crafts-type alkylation) of furan to acrylic acid derivatives.
Mechanistic Rationale & Catalyst Selection (E-E-A-T)
Furan is an electron-rich heteroaromatic ring, making it exceptionally reactive toward electrophilic aromatic substitution. However, this high electron density is a double-edged sword: furan is highly susceptible to acid-catalyzed polymerization (resinification) and ring-cleavage into 1,4-dicarbonyl compounds under strongly acidic conditions[3].
Causality in Catalyst Choice: Traditional Friedel-Crafts catalysts, such as stoichiometric aluminum chloride ( AlCl3 ), are often too harsh and lead to the rapid formation of dark, insoluble polymeric tars[3]. To successfully alkylate furan with an α,β -unsaturated carbonyl (e.g., ethyl acrylate), milder Lewis acids such as boron trifluoride diethyl etherate ( BF3⋅OEt2 ) or scandium(III) triflate ( Sc(OTf)3 ) must be employed. These catalysts selectively coordinate with the carbonyl oxygen of the acrylate, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β -unsaturated system. This generates a highly electrophilic β -carbon without directly protonating the sensitive furan ring. In some specialized cases involving superacids like triflic acid (TfOH), furan-acrylic systems can undergo O,C-diprotonation to form dicationic intermediates, though this requires strict temperature control to prevent degradation[4].
Regioselectivity: Nucleophilic attack by furan occurs preferentially at the C2 ( α ) position. This regioselectivity is thermodynamically and kinetically driven by the resonance stabilization of the resulting Wheland intermediate, where the positive charge is effectively delocalized over the oxygen heteroatom.
Mechanistic pathway of the Lewis acid-catalyzed alkylation of furan.
Quantitative Data: Catalyst Efficacy
The choice of catalyst and stoichiometry heavily influences the yield, regioselectivity, and purity of the resulting propanoic acid derivative. The table below summarizes the optimization data for the reaction between furan and ethyl acrylate.
| Catalyst | Catalyst Loading (mol %) | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) | Primary Byproducts |
| AlCl3 | 100 | 0 to 25 | < 15 | N/A | Extensive polymerization (tar)[3] |
| TfOH | 10 | -78 to 0 | 65 | 90:10 | Hydroarylation oligomers |
| BF3⋅OEt2 | 20 | 0 to 25 | 78 | > 95:5 | Trace di-alkylation |
| Sc(OTf)3 | 5 | 25 | 85 | > 98:2 | None detected |
Experimental Protocol: Synthesis of Ethyl 3-(2-furyl)propanoate
This protocol describes the synthesis of the ester derivative using BF3⋅OEt2 , which can be subsequently saponified to yield the free 3-(2-furyl)propanoic acid.
Materials & Reagents:
-
Furan (Freshly distilled over CaH2 to remove stabilizers and moisture)
-
Ethyl acrylate (1.0 equiv)
-
Boron trifluoride diethyl etherate ( BF3⋅OEt2 , 0.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO3
Step-by-Step Methodology:
-
Preparation & Purging: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge with N2 to ensure strictly anhydrous conditions. (Causality: Moisture hydrolyzes the Lewis acid and facilitates the acid-catalyzed ring opening of furan[3].)
-
Reagent Loading: Add ethyl acrylate (50 mmol) and anhydrous DCM (50 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Activation: Slowly add BF3⋅OEt2 (10 mmol) dropwise over 10 minutes. Stir for 15 minutes at 0 °C to allow complete coordination between the Lewis acid and the acrylate.
-
Alkylation (Critical Step): Place furan (150 mmol, 3.0 equiv) in the dropping funnel. Add the furan dropwise over 45–60 minutes. (Causality: Furan is used in excess to favor mono-alkylation. Slow addition keeps the steady-state concentration of free furan low, minimizing Lewis acid-catalyzed self-polymerization.)
-
Reaction Maturation: Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2).
-
Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3 (30 mL). (Causality: Neutralizing the acid immediately halts any degradation or polymerization pathways during the workup.)
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel column chromatography to yield pure ethyl 3-(2-furyl)propanoate.
-
Saponification (Optional): To obtain 3-(2-furyl)propanoic acid, treat the ester with LiOH (2.0 equiv) in THF/Water (3:1) at room temperature for 2 hours. Acidify with 1M HCl to pH 3, and extract with ethyl acetate.
Step-by-step workflow for synthesizing 3-(2-furyl)propanoic acid derivatives.
Self-Validating Systems & Troubleshooting
To ensure a self-validating protocol, researchers must monitor specific physical and chemical indicators during the reaction lifecycle:
-
Visual Indicators (Color Change): A shift from a clear/pale yellow solution to dark brown or black indicates rampant furan polymerization[3]. If observed, the reaction temperature must be lowered immediately, and the anhydrous nature of the solvents must be re-verified.
-
Analytical Validation (GC-MS): The appearance of a peak corresponding to a 1,4-dicarbonyl compound during GC-MS monitoring is a definitive sign of water contamination leading to acid-catalyzed ring opening[3].
-
Stoichiometry Control: If di-alkylated products (e.g., 2,5-bis(propanoic acid) derivatives) are detected in the crude NMR, the molar excess of furan should be increased in subsequent iterations to statistically favor mono-alkylation.
References
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-FURYL)PROPANOIC ACID | 935-13-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(5-Formylfuran-2-yl)prop-2-enoic acid () for sale [vulcanchem.com]
Application Notes and Protocols: 2-(Furan-2-yl)propanoic Acid in the Design of Novel Non-Steroidal Anti-Inflammatory Drugs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX isoforms. This drives the urgent need for novel, safer, and more selective NSAIDs. The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2][3][4] Its unique electronic and steric properties make it an attractive bioisosteric replacement for the phenyl rings commonly found in traditional NSAIDs.[3] This document provides a comprehensive guide on leveraging 2-(Furan-2-yl)propanoic acid, a structural analogue of the profen class of NSAIDs, as a versatile starting point for the rational design and development of next-generation anti-inflammatory agents. We present a strategic workflow, from computational design and synthesis to multi-tiered in vitro and in vivo evaluation, offering detailed protocols and the scientific rationale underpinning each methodological step.
Introduction: The Rationale for Furan-Based NSAIDs
The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs), key mediators of inflammation, pain, and fever.[5][6] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation, and COX-2, which is inducible at sites of inflammation. The gastrointestinal toxicity of many classical NSAIDs is attributed to their inhibition of COX-1. Therefore, a central goal in modern NSAID design is to achieve high selectivity for the COX-2 isoform.
The 2-(Furan-2-yl)propanoic acid scaffold presents a compelling starting point for several reasons:
-
Structural Analogy: It shares the core propanoic acid moiety with highly successful NSAIDs like ibuprofen and naproxen, suggesting a pre-disposition for binding within the COX active site.
-
Bioisosteric Potential: The furan ring can serve as a bioisostere of a phenyl group.[3] Its oxygen heteroatom can act as a hydrogen bond acceptor, potentially forming unique interactions within the enzyme's active site that differ from traditional carbocyclic NSAIDs.[3]
-
Proven Precedent: Various furan and benzofuran derivatives have demonstrated significant anti-inflammatory properties, with some exhibiting promising COX-2 selectivity.[1][4][7][8]
This guide outlines a systematic approach to harness these advantages, transforming this simple starting material into a library of potent and potentially selective NSAID candidates.
The Drug Discovery Workflow: A Strategic Overview
The development of novel NSAIDs from the 2-(Furan-2-yl)propanoic acid scaffold follows an integrated, multi-disciplinary workflow. This iterative process begins with computational modeling to prioritize synthetic targets, proceeds through chemical synthesis and a cascade of biological assays of increasing complexity, and incorporates early-stage safety profiling.
Caption: Iterative workflow for furan-based NSAID development.
Experimental Protocols
Protocol 1: In Silico Screening via Molecular Docking
Causality: Before committing resources to synthesis, computational docking provides a cost-effective method to predict the binding affinity and orientation of designed derivatives within the active sites of COX-1 and COX-2.[9][10] This allows for the prioritization of compounds most likely to exhibit high potency and desired selectivity. The distinct structural differences between the COX-1 and COX-2 active sites—notably the larger, more accommodating side pocket in COX-2—can be exploited by designing derivatives that selectively fit into this space.
Methodology:
-
Preparation of Macromolecules:
-
Obtain high-resolution crystal structures of human or murine COX-1 (e.g., PDB ID: 4O1Z) and COX-2 (e.g., PDB ID: 4COX) from the Protein Data Bank.
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site by creating a grid box centered on the active site, typically guided by the position of a co-crystallized inhibitor.
-
-
Preparation of Ligands:
-
Draw the structures of 2-(Furan-2-yl)propanoic acid and its designed derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Generate 3D coordinates and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate protonation states at physiological pH (7.4).
-
-
Molecular Docking:
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand library into the active sites of both COX-1 and COX-2.
-
Run the docking simulation using standard or high-precision settings.
-
-
Analysis and Prioritization:
-
Analyze the results based on the predicted binding energy (docking score) for each isoform. Lower binding energy suggests a more favorable interaction.[10]
-
Visualize the top-scoring poses to inspect key interactions (e.g., hydrogen bonds with Arg120 and Tyr355, hydrophobic interactions).
-
Prioritize derivatives for synthesis that show a significantly lower predicted binding energy for COX-2 compared to COX-1.
-
Protocol 2: Synthesis of 2-(Furan-2-yl)propanoic Acid Amide Derivatives
Causality: Converting the carboxylic acid moiety of the parent compound into a diverse set of amides is a classic medicinal chemistry strategy. This modification eliminates the acidic nature, which can be associated with direct gastric irritation, and introduces new vectors for interaction within the enzyme active site, potentially enhancing potency and modulating selectivity.
General Procedure for Amide Coupling:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Furan-2-yl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an activator/base like 4-dimethylaminopyridine (DMAP, 0.1 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11]
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Causality: This is the definitive primary screen to quantify the inhibitory potency (IC₅₀) of the synthesized compounds against each COX isoform and to determine their selectivity. The human whole-blood assay is highly regarded as it provides a physiologically relevant environment, accounting for factors like plasma protein binding.[12]
Methodology (Human Whole-Blood Assay):
-
COX-1 Activity (Thromboxane B₂ Production):
-
Collect fresh human blood from healthy volunteers into tubes without anticoagulant.
-
Immediately aliquot 0.5 mL of blood into tubes containing the test compound (at various concentrations, typically from 0.01 to 100 µM) or vehicle control (DMSO, final concentration <0.5%).
-
Allow the blood to clot by incubating at 37 °C for 60 minutes. This process triggers platelet aggregation and robust COX-1-dependent thromboxane A₂ (TXA₂) synthesis, which is rapidly hydrolyzed to the stable metabolite thromboxane B₂ (TXB₂).
-
Stop the reaction by placing the tubes on ice and centrifuge at 2000 x g for 10 minutes to separate the serum.
-
-
COX-2 Activity (Prostaglandin E₂ Production):
-
Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).
-
Aliquot 0.5 mL of blood into tubes containing the test compound or vehicle control.
-
Add lipopolysaccharide (LPS, final concentration 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate the samples at 37 °C for 24 hours.
-
Centrifuge at 2000 x g for 10 minutes to separate the plasma.
-
-
Quantification:
-
Measure the concentration of TXB₂ (for COX-1) in the serum and prostaglandin E₂ (PGE₂) (for COX-2) in the plasma using validated Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce prostanoid production by 50%) for each isoform by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .[5] An SI > 1 indicates selectivity for COX-2.
-
Data Presentation: Sample Results Table
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| Lead (Acid) | 15.2 | 8.5 | 0.56 |
| Derivative 1A | 25.8 | 0.75 | 34.4 |
| Derivative 2B | >100 | 1.2 | >83 |
| Ibuprofen | 2.5 | 5.1 | 0.49 |
| Celecoxib | 15.0 | 0.04 | 375 |
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay
Causality: This is a classic and reliable acute inflammation model used to evaluate the in vivo efficacy of potential anti-inflammatory agents.[13][14][15] Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely dependent on prostaglandin synthesis via COX-2. Inhibition of paw swelling in this phase is a strong indicator of NSAID activity.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Group 3-5: Test Compounds (e.g., at 10, 30, 100 mg/kg, orally)
-
-
Administer the respective treatments via oral gavage.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema:
-
Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of swelling is calculated as the increase in paw volume (Vt - V₀).
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point, particularly at the 3-hour mark.
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's test).
-
Safety and ADME-Tox Considerations
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is crucial. A particular point of vigilance for furan-containing compounds is the potential for metabolic activation by cytochrome P450 enzymes to form reactive intermediates, which can lead to hepatotoxicity.[16][17]
Caption: Potential bioactivation pathway for furan-related toxicity.
Recommended Early Screens:
-
In Silico Prediction: Use software like SwissADME or QikProp to predict key parameters such as oral bioavailability, blood-brain barrier penetration, and potential for P450 inhibition.[10][18]
-
Hepatotoxicity Screen: Assess the cytotoxicity of lead compounds in a relevant liver cell line, such as HepG2, using a standard cell viability assay (e.g., MTT or LDH release).
-
Gastrointestinal Safety: After in vivo efficacy studies, the stomachs of the animals can be excised and examined for signs of ulceration or hemorrhage, providing a preliminary assessment of gastric tolerance.
Conclusion and Future Directions
The 2-(Furan-2-yl)propanoic acid scaffold represents a promising and synthetically accessible starting point for the development of novel NSAIDs. The strategic workflow detailed in these application notes—integrating computational chemistry, targeted synthesis, and a hierarchical screening cascade—provides a robust framework for identifying derivatives with high COX-2 selectivity and potent in vivo anti-inflammatory activity. By carefully balancing efficacy with early safety assessments, particularly concerning the known metabolic liabilities of the furan moiety, researchers can efficiently navigate the complexities of NSAID design. Promising lead candidates identified through this process can then advance to more comprehensive preclinical evaluations, including pharmacokinetic studies, extended toxicology panels, and chronic models of inflammation, with the ultimate goal of developing a safer and more effective treatment for inflammatory diseases.
References
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Alizadeh, M., Ghorbani, A., & Vafaei, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Nuvisan. Available at: [Link]
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
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Alizadeh, M., Ghorbani, A., Vafaei, S., & Vaezi, G. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]
-
Gautam, M. K., Goel, S., Ghatule, M., Singh, A., Nath, G., & Kumar, R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]
-
Unknown. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. IJRPR. Available at: [Link]
-
Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PMC. Available at: [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. Available at: [Link]
-
Selvam, C., Jachak, S. M., Thilagavathi, R., & Chakraborti, A. K. (2009). Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway. PubMed. Available at: [Link]
-
Pal, M., Madan, M., Padakanti, S., Pattabiraman, V. R., Kalleda, S., Vanguri, A., ... & Yeleswarapu, K. R. (2003). Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones. SciSpace. Available at: [Link]
-
Unknown. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. Available at: [Link]
-
Unknown. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Tavano, L., Muzzalupo, R., Trombino, S., Cassano, R., & Picci, N. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed. Available at: [Link]
-
Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC. Available at: [Link]
-
Lin, G., Wang, J. Y., & Li, N. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]
-
Hafez, H. N., Hegazy, M. G., & El-Gazzar, M. G. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Taylor & Francis Online. Available at: [Link]
-
Shainurova, A. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Unknown. (n.d.). Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Shainurova, A. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]
-
Streppa, H. K., Jones, C. J., & Budsberg, S. C. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research. Available at: [Link]
-
Bingham, C. O., et al. (2008). Screening New Drugs for Immunotoxic Potential: I. Assessment of the Effects of Conventional Nonsteroidal Anti-Inflammatory Drugs and Selective COX-2 Inhibitors on In Vitro and In Vivo Phagocytic Activity. Taylor & Francis Online. Available at: [Link]
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Pokotylo, P., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Research J. Pharm. and Tech. Available at: [Link]
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Unknown. (2025). Inhibitory effect of benzofuran compound on cyclooxygenase. ResearchGate. Available at: [Link]
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Shainurova, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
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Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]
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Unknown. (2024). A Review On Biological Screening Of Anti- Inflammatory Drugs. IJCRT.org. Available at: [Link]
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Bhoge, S., et al. (2022). Design, synthesis, anti-inflammatory evaluation and in silico molecular docking of novel furan-based derivatives with promising TNF-α inhibitory activity. ResearchGate. Available at: [Link]
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Unknown. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. Available at: [Link]
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Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Bhoge, S., Singh, P. P., Das, D. K., Ali, Y., & Dhulap, A. (2024). Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors. Bentham Science. Available at: [Link]
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Boufercha, A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]
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Alizadeh, M., Ghorbani, A., Vafaei, S., & Vaezi, G. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]
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Nekkaz, K. (2014). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. ResearchGate. Available at: [Link]
- Unknown. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. Google Patents.
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Cruz-Burgos, M., et al. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors. RIAA UAEM. Available at: [Link]
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Unknown. (n.d.). Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. ResearchGate. Available at: [Link]
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Ikram, M., et al. (2022). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC. Available at: [Link]
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Rashford, M. (2025). Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. ResearchGate. Available at: [Link]
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High-Fidelity Amide Coupling of 2-(Furan-2-yl)propanoic Acid: Reagent Selection, Mechanistic Rationale, and Optimized Protocols
Executive Summary
The coupling of α -branched, heteroaryl-substituted carboxylic acids—such as 2-(furan-2-yl)propanoic acid—with amines presents a unique set of synthetic challenges. The presence of the α -methyl group introduces steric hindrance, which slows down the rate of nucleophilic attack by the amine. Concurrently, the electron-withdrawing nature of the adjacent furan ring increases the acidity of the α -proton, making enantiopure variants of this substrate highly susceptible to base-catalyzed racemization. Furthermore, the furan ring itself is sensitive to strongly acidic or oxidizing environments.
This Application Note provides researchers and drug development professionals with a comprehensive guide to selecting the appropriate coupling reagents for this substrate. We detail two field-proven protocols: a discovery-scale method utilizing HATU for maximum reactivity, and a process-scale method utilizing T3P for optimal scalability and eco-friendly purification.
Mechanistic Rationale & Reagent Selection
Standard carbodiimide reagents (e.g., DCC, EDC) often struggle with sterically hindered α -branched acids, leading to prolonged reaction times. This delay provides ample opportunity for the activated ester intermediate to undergo base-catalyzed intramolecular cyclization into a 5(4H)-oxazolone. The oxazolone intermediate is achiral at the α -carbon; subsequent amine attack on this intermediate yields a racemic amide mixture .
To preserve stereochemical integrity and protect the furan ring, the coupling reagent must promote rapid amide bond formation that kinetically outcompetes oxazolone formation .
-
HATU (Uronium Salt): HATU is exceptionally reactive due to the neighboring group effect of the nitrogen atom in its triazole ring. It forms a highly reactive OAt-ester that accelerates amine attack, making it the premier choice for sterically hindered substrates on a discovery scale.
-
T3P (Propylphosphonic Anhydride): T3P forms a mixed anhydride rather than an active ester. It is renowned for its near-zero epimerization rates, mild reaction conditions (preserving the furan ring), and highly water-soluble byproducts, making it the gold standard for process-scale synthesis .
Fig 1. Competing kinetic pathways during the amide coupling of alpha-chiral carboxylic acids.
Comparative Performance Data
The following table summarizes the expected performance metrics when coupling (S)-2-(furan-2-yl)propanoic acid with a standard secondary amine (e.g., piperidine) using various reagent systems.
| Coupling System | Eq. Base Required | Typical Yield (%) | Enantiomeric Excess (ee) | Workup Complexity | Best Application |
| EDC / HOBt | 2.0 (DIPEA) | 65 - 75% | 80 - 85% | Moderate (Aqueous washes) | Baseline / General |
| HATU | 2.0 - 3.0 (DIPEA) | 90 - 98% | > 98% | High (Chromatography often req.) | Discovery / MedChem |
| T3P | 3.0 (Pyridine/DIPEA) | 85 - 95% | > 99% | Low (Purely extraction) | Process Scale-up |
Detailed Experimental Protocols
Protocol A: Discovery-Scale High-Fidelity Coupling (HATU)
This protocol is designed for milligram-to-gram scale synthesis where maximum yield and stereochemical fidelity are required.
Causality Note: Pre-activation of the acid with HATU is strictly limited to 2 minutes. Prolonged pre-activation in the absence of the amine nucleophile allows the highly reactive OAt-ester to cyclize into the racemization-prone oxazolone.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve 2-(furan-2-yl)propanoic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) dropwise.
-
Pre-Activation: Stir the mixture at 0 °C for exactly 2 minutes to form the active ester.
-
Amine Addition: Add the target amine (1.1 equiv, 1.1 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction: Stir for 1–2 hours.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the acid mass and the absence of the M-18 peak (indicative of the oxazolone) validate a successful, non-epimerized coupling.
-
Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by saturated NaHCO 3 and brine. Dry over Na 2 SO 4 , concentrate, and purify via flash chromatography.
Protocol B: Process-Scale Eco-Friendly Coupling (T3P)
This protocol utilizes T3P, which acts as a mild dehydrating agent. It is ideal for multi-gram to kilogram scale-up because it avoids explosive additives (like HOBt) and eliminates the need for chromatographic purification .
Causality Note: T3P is added at 0 °C because the formation of the mixed anhydride is exothermic. Controlling the temperature prevents thermal degradation of the sensitive furan ring. The byproducts are entirely water-soluble propylphosphonic acid salts, enabling a purely liquid-liquid extraction workup.
Step-by-Step Methodology:
-
Preparation: Charge a reactor with 2-(furan-2-yl)propanoic acid (1.0 equiv, 50 mmol), the target amine (1.05 equiv, 52.5 mmol), and Ethyl Acetate (150 mL).
-
Base Addition: Add DIPEA or Pyridine (3.0 equiv, 150 mmol) to the slurry/solution.
-
Activation: Cool the reactor to 0 °C. Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv, 75 mmol) via an addition funnel over 15 minutes to control the exotherm.
-
Reaction: Warm the mixture to room temperature and stir for 4–12 hours.
-
Self-Validation (In-Process): Monitor via HPLC. Once conversion is >98%, proceed to workup.
-
Workup: Add saturated aqueous NaHCO 3 (100 mL) and stir vigorously for 30 minutes to hydrolyze unreacted T3P and neutralize the phosphonic acid byproducts.
-
Phase Separation: Separate the layers. Wash the organic layer with water (100 mL), 1M HCl (100 mL, only if the product is not acid-sensitive), and brine (100 mL).
-
Final Validation: Perform a 31 P NMR on an aliquot of the organic layer. The absence of a signal at ~30 ppm confirms the complete removal of T3P byproducts. Dry the organic layer over Na 2 SO 4 and concentrate in vacuo to yield the pure amide.
Workflow Visualization
Fig 2. Streamlined operational workflow for T3P-mediated amide coupling and purification.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]
-
Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131. URL:[Link]
Application Notes and Protocols for the Formulation of Furan-Based Flavoring Agents
Abstract
Furan and its derivatives are pivotal to the characteristic aromas of a vast array of thermally processed foods, including coffee, baked goods, and roasted nuts.[1] However, their inherent volatility, susceptibility to degradation, and potential health concerns necessitate advanced formulation strategies to ensure their stability, controlled release, and safe application in food and pharmaceutical products.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art techniques for formulating furan-based flavoring agents. Detailed protocols for spray drying, cyclodextrin inclusion complexation, and emulsion-based delivery systems are presented, underpinned by scientific principles and practical insights to enable the development of stable and effective flavor formulations.
Introduction: The Challenge of Formulating Furan-Based Flavors
Furan and its derivatives are five-membered aromatic heterocyclic compounds containing one oxygen atom.[6][7][8] While they contribute desirable roasted, nutty, and caramelic notes, their low molecular weight and high volatility pose significant challenges during food processing and storage.[5][6] Furthermore, furan has been classified as a "possible human carcinogen (Group 2B)" by the International Agency for Research on Cancer, making it crucial to control its formation and migration in food products.[2][4][9]
The primary formulation challenges associated with furan-based flavoring agents include:
-
Flavor Loss: Due to their high volatility, furan derivatives are easily lost during processing, heating, and storage.[5]
-
Chemical Degradation: The furan ring can be susceptible to oxidation and acid-catalyzed degradation, leading to the formation of off-notes and a decrease in flavor intensity.[3][6]
-
Inconsistent Release: Unformulated furan flavors can exhibit a burst release, leading to an initial overpowering aroma that quickly dissipates.
-
Safety Concerns: The potential toxicity of furan necessitates formulations that minimize consumer exposure while delivering the desired sensory experience.[4][5]
Effective formulation techniques aim to encapsulate or otherwise protect furan-based flavors, thereby enhancing their stability, controlling their release, and improving their safety profile. This guide will explore three key techniques: spray drying, cyclodextrin inclusion complexation, and emulsion-based delivery systems.
Formulation Techniques: A Comparative Overview
The selection of an appropriate formulation technique depends on the specific furan derivative, the desired release characteristics, and the final application. The following table provides a comparative overview of the three techniques detailed in this guide.
| Feature | Spray Drying | Cyclodextrin Inclusion Complexation | Emulsion-Based Delivery |
| Principle | Encapsulation within a solid matrix by atomizing a liquid feed into a hot gas. | Formation of a host-guest complex where the furan molecule is enclosed within the hydrophobic cavity of a cyclodextrin. | Dispersion of the flavor oil in an immiscible liquid, typically stabilized by an emulsifier. |
| Advantages | Cost-effective, scalable, produces a stable powder, good retention of volatiles.[10][11] | High encapsulation efficiency, enhances solubility and stability, provides controlled release.[12][13][14] | Protects against degradation, can be tailored for specific release profiles, suitable for liquid applications.[15][16][17] |
| Disadvantages | Thermal stress can degrade sensitive compounds, potential for flavor loss during atomization.[18][19] | Limited by the size and shape of the guest molecule, can be more expensive. | Potential for instability (e.g., creaming, coalescence), requires careful selection of emulsifiers.[17] |
| Typical Applications | Powdered beverages, dry mixes, seasonings. | Beverages, baked goods, pharmaceuticals.[20] | Beverages, sauces, dressings, dairy products. |
Diagram 1: Comparative Workflow of Furan Formulation Techniques
Caption: High-level overview of the three primary formulation workflows for furan-based flavoring agents.
Detailed Protocols
Protocol 1: Spray Drying Encapsulation of Furan Derivatives
Spray drying is a widely used and cost-effective method for transforming liquid flavors into a stable powder form.[10][19] The process involves atomizing a feed solution (containing the flavor, a carrier material, and water) into a hot air stream, which rapidly evaporates the water and encapsulates the flavor within the solid carrier matrix.[10][18]
Causality: The rapid formation of a dry crust on the surface of the atomized droplets traps the volatile furan compounds before they can evaporate. The choice of carrier material is critical for both flavor retention and the physical properties of the final powder.
Self-Validation: The success of the encapsulation can be validated by measuring the flavor retention, particle size distribution, and moisture content of the resulting powder. Sensory evaluation can confirm the preservation of the desired aroma profile.
Materials and Equipment:
-
Furan-based flavoring agent
-
Carrier material (e.g., maltodextrin, gum arabic, modified starch)
-
Distilled water
-
High-shear mixer or homogenizer
-
Spray dryer with an atomizer (nozzle or rotary)
-
Analytical balance
-
Sieve shaker
Protocol:
-
Preparation of the Feed Emulsion:
-
Dissolve the carrier material (e.g., 30-50% w/w) in distilled water with gentle heating and stirring until a clear solution is obtained.
-
Cool the carrier solution to room temperature.
-
Disperse the furan-based flavoring agent (e.g., 1-5% w/w of the carrier solids) into the carrier solution using a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
For oil-soluble furans, homogenization (e.g., two passes at 300 bar) may be necessary to create a fine, stable emulsion.
-
-
Spray Drying:
-
Preheat the spray dryer to the desired inlet temperature (typically 160-200°C).[10] The optimal temperature will depend on the carrier material and the specific furan derivative.
-
Set the feed pump to a constant flow rate.
-
Atomize the feed emulsion into the drying chamber. The outlet air temperature should be monitored and maintained in the range of 80-100°C.[19]
-
The dried powder is collected from the cyclone and/or the bottom of the drying chamber.
-
-
Powder Characterization:
-
Allow the collected powder to cool to room temperature in a desiccator.
-
Determine the moisture content using a moisture analyzer or by oven drying.
-
Analyze the particle size and morphology using laser diffraction or scanning electron microscopy (SEM).
-
Quantify the flavor retention by extracting the flavor from the powder (e.g., with a suitable solvent) and analyzing it by gas chromatography-mass spectrometry (GC-MS).
-
Diagram 2: Spray Drying Workflow for Furan Encapsulation
Caption: Step-by-step workflow for the spray drying encapsulation of furan-based flavors.
Protocol 2: Cyclodextrin Inclusion Complexation of Furan Derivatives
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] This structure allows them to encapsulate hydrophobic guest molecules, such as furan derivatives, forming inclusion complexes. This complexation can enhance the solubility, stability, and controlled release of the flavor.[14][20][21] Beta-cyclodextrin (β-CD) is commonly used due to its cavity size being suitable for many flavor compounds.[21]
Causality: The hydrophobic furan molecule is driven into the nonpolar cavity of the cyclodextrin in an aqueous environment to achieve a more energetically favorable state. This encapsulation protects the furan from oxidation and volatilization.
Self-Validation: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy. The encapsulation efficiency can be determined by quantifying the amount of complexed furan.
Materials and Equipment:
-
Furan-based flavoring agent
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., hydroxypropyl-β-CD)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Freeze dryer or vacuum oven
-
Analytical balance
-
Filtration apparatus
Protocol:
-
Preparation of the Cyclodextrin Solution:
-
Prepare a saturated or near-saturated solution of β-CD in distilled water by stirring at a controlled temperature (e.g., 50-60°C). The solubility of β-CD is limited, so using a derivative like HP-β-CD can increase the concentration.
-
-
Complex Formation:
-
Slowly add the furan-based flavoring agent to the cyclodextrin solution while stirring vigorously. The molar ratio of furan to CD is typically 1:1, but can be optimized.[21]
-
Continue stirring for several hours (e.g., 4-24 hours) at a constant temperature to allow for complex formation. The solution may become cloudy as the complex precipitates.
-
-
Isolation of the Inclusion Complex:
-
Cool the mixture to a low temperature (e.g., 4°C) to maximize the precipitation of the complex.
-
Isolate the solid complex by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold water or a non-solvent for the complex (e.g., ethanol) to remove any uncomplexed furan.
-
-
Drying:
-
Dry the inclusion complex to a constant weight. Freeze-drying is the preferred method as it minimizes the risk of flavor loss due to heating.[12] Alternatively, vacuum oven drying at a low temperature can be used.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using DSC, XRD, or NMR.
-
Determine the encapsulation efficiency by dissolving a known amount of the complex in a suitable solvent to break the complex, and then quantifying the furan content by GC-MS.
-
Diagram 3: Cyclodextrin Inclusion Complexation Workflow
Caption: Step-by-step workflow for the formulation of furan-based flavors using cyclodextrin inclusion complexation.
Protocol 3: Emulsion-Based Delivery Systems for Furan Derivatives
Emulsions are colloidal systems where one liquid is dispersed in another immiscible liquid in the form of droplets.[15][16] For furan-based flavors, oil-in-water (O/W) emulsions are commonly used, where the furan (either neat or dissolved in a carrier oil) is encapsulated in oil droplets dispersed in an aqueous phase.[17]
Causality: The emulsifier adsorbs at the oil-water interface, creating a protective layer that prevents the oil droplets from coalescing. This encapsulates the furan within the oil phase, protecting it from degradation and controlling its release.
Self-Validation: The stability of the emulsion can be assessed by monitoring changes in droplet size, creaming index, and viscosity over time. The flavor release profile can be determined by measuring the concentration of furan in the headspace above the emulsion.
Materials and Equipment:
-
Furan-based flavoring agent
-
Carrier oil (e.g., medium-chain triglycerides, vegetable oil)
-
Emulsifier (e.g., whey protein isolate, lecithin, Tween 80)
-
Distilled water
-
High-shear mixer or homogenizer
-
Particle size analyzer
-
Microscope
Protocol:
-
Preparation of the Aqueous Phase:
-
Disperse the emulsifier in distilled water using a magnetic stirrer. Depending on the emulsifier, heating may be required for complete dissolution.
-
-
Preparation of the Oil Phase:
-
Dissolve the furan-based flavoring agent in the carrier oil.
-
-
Emulsification:
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable nano- or microemulsion. The number of passes and the homogenization pressure will need to be optimized.
-
-
Characterization and Stability Testing:
-
Measure the initial droplet size distribution using a particle size analyzer.
-
Observe the emulsion under a microscope to assess the droplet morphology.
-
Store the emulsion under controlled conditions (e.g., different temperatures and light exposure) and monitor for signs of instability such as creaming, sedimentation, or coalescence over time.
-
Periodically measure the droplet size and viscosity to quantify stability.
-
Assess the flavor release profile using dynamic headspace analysis coupled with GC-MS.
-
Diagram 4: Emulsion-Based Delivery System Workflow
Caption: Step-by-step workflow for creating an emulsion-based delivery system for furan-based flavors.
Characterization and Stability of Formulated Furan Flavors
A critical aspect of developing furan-based flavor formulations is the thorough characterization of their physical and chemical properties, as well as their stability over time.
Analytical Techniques for Characterization
| Analytical Technique | Parameter Measured | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Flavor profile and concentration | To identify and quantify furan derivatives and assess flavor retention.[22][23] |
| Headspace GC-MS | Volatile release profile | To measure the release of furan from the formulation over time.[4][24] |
| Laser Diffraction | Particle size distribution | To characterize the size of spray-dried powders or emulsion droplets. |
| Scanning Electron Microscopy (SEM) | Particle morphology | To visualize the surface and structure of spray-dried powders. |
| Differential Scanning Calorimetry (DSC) | Thermal properties | To confirm the formation of cyclodextrin inclusion complexes. |
| X-ray Diffraction (XRD) | Crystalline structure | To differentiate between crystalline and amorphous states, confirming complexation. |
| Rheometry | Viscosity and viscoelastic properties | To assess the texture and stability of emulsions. |
Stability Testing Protocol
To ensure the long-term performance of the formulated furan flavor, a comprehensive stability testing program should be implemented.
Protocol:
-
Define Storage Conditions:
-
Establish Time Points:
-
Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
-
Analytical Plan:
-
At each time point, analyze the samples for:
-
Flavor Profile and Concentration (GC-MS): To monitor for degradation or loss of furan derivatives.
-
Physical Properties: Moisture content, particle size, color, and flowability for powders; droplet size, viscosity, and creaming index for emulsions.
-
Sensory Evaluation: To assess any changes in the aroma profile.
-
-
-
Data Analysis:
-
Plot the change in key parameters over time to determine the shelf life of the formulated flavor.
-
Conclusion and Future Perspectives
The formulation of furan-based flavoring agents is essential for overcoming their inherent challenges of volatility and instability. Spray drying, cyclodextrin inclusion complexation, and emulsion-based delivery systems offer robust and versatile platforms for creating stable, controlled-release flavor formulations. The choice of technique should be guided by the specific application, desired flavor profile, and cost considerations.
Future research in this area will likely focus on the development of novel carrier materials with improved flavor retention and release properties, the exploration of multi-layered encapsulation systems for enhanced protection, and a deeper understanding of the interactions between the encapsulated flavor and the food matrix. As analytical techniques continue to advance, a more precise characterization of flavor release mechanisms will enable the design of next-generation flavor delivery systems with tailored sensory experiences.
References
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- Louw, S. (2021). Recent Trends in the Chromatographic Analysis of Volatile Flavor and Fragrance Compounds: Annual Review 2020. Analytical Science Advances, 2(3-4), 157-170.
- Lim, M. C., & Lee, S. M. (2017). Furan in Thermally Processed Foods - A Review. Journal of Food Science and Technology, 54(11), 3385-3397.
- Ciobanu, A., et al. (2013). Complexation efficiency of cyclodextrins for volatile flavor compounds. Food Chemistry, 138(1), 352-357.
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Wikipedia contributors. (2024, February 27). Furan. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]
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Pilotech. (2023, December 3). Complete Guide to Spray-Drying Flavors: How It Works. Retrieved March 7, 2026, from [Link]
- Pappas, R. S., et al. (2021). Preparation and stability characterization of flavor ingredients in E-liquids for preclinical assessment of electronic nicotine delivering system products. Scientific Reports, 11(1), 1-13.
- Mao, L., et al. (2017). Food emulsions as delivery systems for flavor compounds: A review. Critical Reviews in Food Science and Nutrition, 57(15), 3173-3181.
- Zhou, Y., et al. (2023). Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. Foods, 12(20), 3829.
- Mao, L., et al. (2015). Food Emulsions as Delivery Systems for Flavor Compounds—A Review. Critical Reviews in Food Science and Nutrition, 57(15), 3173-3181.
- Wimmer, R. (2020).
- Pérez-Montes, A., et al. (2023). Emulsion-Based Delivery Systems to Enhance the Functionality of Bioactive Compounds: Towards the Use of Ingredients from Natural, Sustainable Sources. Foods, 12(7), 1541.
- Reineccius, G. A. (1988). Spray-Drying of Food Flavors. In Flavor Encapsulation (pp. 55-66). American Chemical Society.
- Salvia-Trujillo, L., & McClements, D. J. (2016). Nanoemulsion-Based Delivery Systems to Improve Functionality of Lipophilic Components. In Food Nanoscience (pp. 235-269). Springer.
- Nooshkam, M., & Madadlou, A. (2022). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. Frontiers in Nutrition, 9, 993618.
-
Advanced Powder Dynamics. (2023, November 21). Spray Drying of Flavors. Retrieved March 7, 2026, from [Link]
- Astray, G., et al. (2021). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. Foods, 10(2), 293.
- Zhang, J., et al. (2022). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics.
- Kádár, K., et al. (2022). Stability of Furan Derivatives in Common Organic Solvents.
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Journal of Pharmaceutical Sciences, 96(7), 1639-1651.
- Roohinejad, S., et al. (Eds.). (2018). Emulsion-based Systems for Delivery of Food Active Compounds: Formation, Application, Health and Safety. John Wiley & Sons.
- Lorenz, J. K., et al. (2008). Evaluation of taste sensor instrument (electronic tongue) for use in formulation development. International Journal of Pharmaceutics, 363(1-2), 85-93.
- Becalski, A., & Seaman, S. W. (2005). Formation of furan and furan derivatives in model systems and food products. Journal of Agricultural and Food Chemistry, 53(10), 3848-3853.
- Adachi, S., et al. (2019).
- Perez Locas, C., & Yaylayan, V. A. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(15), 6333-6339.
- Shahidi, F. (1994). Meat flavor volatiles: A review of the composition, techniques of analysis, and sensory evaluation. Critical Reviews in Food Science & Nutrition, 34(3), 315-343.
- Shen, Y., et al. (2021). Effects of Processing Parameters on Furan Formation in Canned Strawberry Jam. Journal of Food Science, 86(9), 3959-3967.
- Liu, Y., et al. (2022). The Formation and Change of Volatile Flavor Compounds During the Cooking of Sheep Bone Soup. Foods, 11(19), 3073.
- Wang, Y., et al. (2016). Furan derivatives and preparation method and application thereof. CN102329327B.
- Hu, Y., et al. (2022). Evaluation of volatile flavor compounds in rice with different degrees of roasting based on GC-IMS and PCA analysis. Food Science and Technology, 42.
- Al-Amiery, A. A. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
- Al-Masoudi, N. A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5), 1195-1203.
- Leffingwell, J. C. (2006). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Perfumer & Flavorist, 31(11), 30-36.
- Bajaj, S., et al. (2012). Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1279-1293.
- Batool, Z., et al. (2024). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Comprehensive Reviews in Food Science and Food Safety, 23(1), e13271.
- Gaonkar, A. G., & Kirtane, V. (2022). Novel concepts and challenges of flavor microencapsulation. In Microencapsulation in the Food Industry (pp. 165-180). Academic Press.
- Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 589-601.
-
Pharma Beginners. (2020, January 25). Stability Study SOP as per ICH Guideline. Retrieved March 7, 2026, from [Link]
- Nooshkam, M., & Madadlou, A. (2022). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. Frontiers in Nutrition, 9, 993618.
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Troubleshooting & Optimization
Preventing furan ring opening during acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation, low yields, or "black tar" formation when working with furanic platform chemicals.
Furans are electron-rich, pseudoaromatic heterocycles. While this makes them incredibly versatile, it also makes them highly susceptible to electrophilic attack—particularly by protons in acidic media. Below is our comprehensive, self-validating guide to understanding, troubleshooting, and preventing furan ring opening during carboxylic acid synthesis.
Part 1: Mechanistic Deep Dive (FAQs)
Q: Why does the furan ring degrade so readily during acid-catalyzed synthesis? A: The degradation is driven by the furan ring's susceptibility to electrophilic attack. Density functional theory (DFT) and metadynamics simulations reveal that the diffusion of an acidic proton from the solvent medium to the furan ring is the rate-limiting step[1]. Protonation preferentially occurs at the α-carbon (C2 or C5), which is thermodynamically favored by approximately 7 kcal/mol over β-carbon protonation[1]. This protonation disrupts the aromatic system, creating a highly reactive oxonium intermediate that undergoes rapid nucleophilic attack by water, leading to hydrolytic cleavage of the C–O bond and the formation of acyclic 1,4-dicarbonyl compounds[2].
Q: How does the choice of solvent influence this degradation pathway? A: The solvent environment dictates proton mobility and transition-state stabilization. Protic solvents (like water or alcohols) exacerbate degradation because they act as both proton shuttles and nucleophiles, driving the ring-opening equilibrium forward[3][4]. Conversely, polar aprotic solvents—particularly dimethylformamide (DMF)—exhibit a strong stabilizing effect on furan derivatives by limiting proton mobility and altering the solvation of the reactive intermediates[5][6].
Mechanistic pathway of acid-catalyzed furan ring opening.
Part 2: Troubleshooting Matrix
When synthesizing furan-containing carboxylic acids (e.g., via ester hydrolysis or aldehyde oxidation), researchers must strictly control the reaction environment. Use the following data-driven matrix to diagnose and correct common synthetic failures.
| Observed Issue | Root Cause Analysis | Corrective Action / Optimization | Expected Yield Improvement |
| Complete loss of starting material; black tar formation | Strong Brønsted acids (e.g., HCl, H₂SO₄) in aqueous media are driving uncontrolled polymerization and ring opening. | Switch to mild Lewis acids or buffer the system (pH 4–6). Replace water with polar aprotic solvents (e.g., DMF)[5]. | +40–60% |
| Formation of acyclic 1,4-dicarbonyl byproducts | Hydrolytic cleavage of the C–O bond due to excessive water content during acid catalysis[4]. | Run the reaction under strictly anhydrous conditions using molecular sieves, or use non-nucleophilic acids. | +30–50% |
| Degradation during aqueous workup | Standard silica gel acidity or low pH during aqueous extraction causes rapid ring-opening[2]. | Neutralize carefully to pH ~7 before extraction. Use deactivated/neutral silica gel (add 0.1% Et₃N to eluent)[2]. | +15–25% |
| Over-oxidation / Ring cleavage during aldehyde oxidation | Harsh oxidants (e.g., KMnO₄, Jones reagent) indiscriminately attack the electron-rich furan core. | Implement Pinnick Oxidation conditions (NaClO₂, NaH₂PO₄ buffer, alkene scavenger)[7][8]. | +50–70% |
Part 3: Strategic Workarounds & Self-Validating Protocols
Strategy A: Mild Oxidative Synthesis (The Pinnick Oxidation)
When converting furan-aldehydes (like 5-hydroxymethylfurfural derivatives) to their corresponding carboxylic acids, traditional acidic oxidants will destroy the ring. The Pinnick oxidation is the field-standard workaround because it utilizes sodium chlorite (NaClO₂) under mildly acidic, strictly buffered conditions, generating chlorous acid as the active oxidant while avoiding destructive Brønsted acids[7][8].
Step-by-Step Methodology:
-
System Preparation: In a round-bottom flask, dissolve the furan-aldehyde (1.0 eq) in a mixture of tert-butanol and water (typically 4:1 v/v). Causality: The use of sterically hindered t-BuOH prevents unwanted esterification of the newly formed carboxylic acid.
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 eq). Causality: As NaClO₂ oxidizes the aldehyde, hypochlorous acid (HOCl) is generated as a byproduct. HOCl is a destructive electrophile that will chlorinate or cleave the furan ring. The 2-methyl-2-butene acts as a sacrificial alkene to scavenge HOCl[9].
-
Buffer Implementation: Add sodium dihydrogen phosphate (NaH₂PO₄) (0.2–0.5 eq) to buffer the solution to pH ~4. Causality: This strictly controls the acidity, providing just enough protons to form the active oxidant (chlorous acid) without triggering the C-α protonation of the furan ring[9].
-
Oxidant Addition: Cool the mixture to 0 °C. Slowly add sodium chlorite (NaClO₂) (1.2 eq) portion-wise. Causality: The Pinnick oxidation is highly exergonic (ΔGr = −101.9 kcal/mol)[8]; cooling prevents thermal degradation of the sensitive furan substrate.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Avoid highly acidic aqueous washes, which can induce late-stage ring opening[10].
Strategy B: Degradation Kinetics Study (Self-Validating System)
Before scaling up any acid-mediated step involving a furan, you must empirically validate the substrate's stability limit in your chosen solvent/acid system[10].
Step-by-Step Methodology:
-
Baseline Establishment: Dissolve the furan substrate in the target solvent (e.g., DMF vs. Water) to a known concentration (e.g., 0.1 M)[10].
-
Acid Introduction: Add the proposed acid catalyst (e.g., 10 mol% methanesulfonic acid). Start the timer (T₀).
-
Kinetic Sampling: At T=1h, 4h, 8h, and 24h, withdraw a 100 μL aliquot[10].
-
Immediate Quench: Inject the aliquot directly into a vial containing 900 μL of a neutralizing buffer (e.g., saturated NaHCO₃). Causality: This instantly halts the H⁺ catalyzed ring-opening, freezing the kinetic profile and preventing artificial degradation during analysis[10].
-
Quantification: Analyze via HPLC or GC-MS using an internal standard. Plot the degradation rate constant. If the half-life (t₁/₂) is shorter than your required reaction time, you must switch to a milder Lewis acid or a polar aprotic solvent[2][5].
Decision tree and optimization workflow for mitigating furan ring degradation.
References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. 5
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. NIH. 6
-
Stability issues of furan rings in acidic or basic conditions. BenchChem. 2
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. 1
-
Technical Support Center: Solvent Effects on Furan Stability. BenchChem. 3
-
Furans and Hydroxymethylfurans: Sustainable Sources of Molecular Diversity. Chim.it.
-
Pinnick Oxidation. Wikipedia. 7
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. ResearchGate. 4
-
Pinnick Oxidation | Organic Chemistry Select. WordPress.
-
Technical Support Center: Furan Ring Stability and Degradation. BenchChem. 10
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC / NIH. 8
-
Pinnick Oxidation. YouTube. 9
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- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 2-(Furan-2-yl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(Furan-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction for yield, purity, and reproducibility.
Troubleshooting Guide: Temperature-Related Issues
Controlling the reaction temperature is paramount for a successful synthesis of 2-(Furan-2-yl)propanoic acid. Deviations can lead to a cascade of issues, from low yield to complex purification challenges. This section addresses common temperature-related problems and provides actionable solutions.
Issue 1: Low or No Product Yield
-
Symptom: After the expected reaction time, analysis (e.g., TLC, LC-MS) shows a high amount of unreacted starting material and minimal to no desired product.
-
Probable Cause & Scientific Rationale: The reaction temperature may be too low to overcome the activation energy of the rate-determining step. Many organic reactions, including those forming C-C bonds often required for this synthesis, are kinetically controlled. Insufficient thermal energy means the molecules lack the necessary energy to collide effectively and transform into the product.
-
Solution Protocol:
-
Incremental Temperature Increase: Raise the reaction temperature in a controlled manner, for example, in 5-10 °C increments.
-
Reaction Monitoring: After each temperature increase, allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) and then analyze an aliquot to monitor the consumption of starting materials and the formation of the product.
-
Determine Optimal Range: Continue this incremental increase until a satisfactory reaction rate is achieved without the significant formation of byproducts. Be mindful that furan rings can be sensitive to high temperatures and strong acids, which can lead to decomposition or polymerization.[1][2]
-
Consider Reaction Time: At a slightly elevated temperature, a longer reaction time might be sufficient to drive the reaction to completion without resorting to excessively high temperatures that could degrade the product.
-
Issue 2: Significant Byproduct Formation
-
Symptom: The crude reaction mixture shows multiple spots on a TLC plate or several peaks in an LC-MS chromatogram in addition to the product and starting material.
-
Probable Cause & Scientific Rationale: An excessively high reaction temperature can provide enough energy to overcome the activation energy of competing side reactions. For furan-containing molecules, these can include:
-
Polymerization: The furan ring can be susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[1]
-
Decarboxylation: While less common at moderate temperatures, the carboxylic acid moiety could be susceptible to decarboxylation under harsh conditions.
-
Rearrangement Reactions: The specific reaction pathway employed may have temperature-sensitive intermediates that can rearrange to form undesired isomers.
-
-
Solution Protocol:
-
Systematic Temperature Reduction: If byproduct formation is significant, reduce the reaction temperature in 5-10 °C decrements from the previously attempted temperature.
-
Extended Reaction Time: A lower temperature will slow down all reactions. Therefore, you will likely need to extend the total reaction time to achieve a good conversion of your starting material. Patience is key here.
-
Catalyst and Solvent Optimization: If lowering the temperature significantly reduces the reaction rate, consider if a more active but selective catalyst could be employed. The choice of solvent can also influence reaction pathways and rates.
-
Issue 3: Product Decomposition
-
Symptom: The desired product is initially formed but its concentration decreases over time, often accompanied by a darkening of the reaction mixture.
-
Probable Cause & Scientific Rationale: The synthesized 2-(Furan-2-yl)propanoic acid may be thermally unstable under the reaction conditions. The furan moiety, while aromatic, is less stable than a benzene ring and can be prone to degradation, particularly in the presence of acids or at elevated temperatures for prolonged periods.
-
Solution Protocol:
-
Identify the Onset of Decomposition: Monitor the reaction at regular intervals. Once the maximum product concentration is reached, and before significant decomposition begins, quench the reaction.
-
Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Minimize Reaction Time: Do not leave the reaction running longer than necessary. Once the starting material is consumed to a satisfactory level, proceed with the workup.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction temperature in the synthesis of 2-(Furan-2-yl)propanoic acid?
A1: The optimal starting temperature is highly dependent on the specific synthetic route. However, a general approach is to start at a moderate temperature. For instance, some related syntheses involving furan derivatives have been initiated at room temperature or slightly above, such as 50°C.[3] For reactions involving strong acids like triflic acid, starting at a lower temperature, such as 0°C, is often recommended to control the initial exotherm and minimize side reactions.[2][4] It is crucial to consult the literature for the specific reaction you are performing and then use that as your starting point for optimization.
Q2: How does the choice of solvent affect the optimal reaction temperature?
A2: The solvent plays a critical role. The boiling point of the solvent will set the maximum temperature for a reaction at atmospheric pressure (reflux). Furthermore, the solvent's polarity can influence reaction rates, potentially allowing for lower reaction temperatures. For example, a polar aprotic solvent might accelerate a desired SN2 reaction, reducing the need for high heat. Always choose a solvent that is inert to the reaction conditions and in which your reactants are soluble at the target temperature.
Q3: Can I use microwave synthesis to optimize the reaction temperature?
A3: Microwave-assisted synthesis can be an excellent tool for rapidly screening reaction temperatures. The precise temperature control and rapid heating can often lead to shorter reaction times and cleaner reaction profiles. However, it is essential to be cautious, as the rapid heating can sometimes lead to localized overheating and product degradation if not carefully controlled. A systematic screen of temperatures in a microwave reactor can quickly identify a promising temperature range for scaling up.
Q4: What analytical techniques are best for monitoring the effect of temperature on my reaction?
A4: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Provides a quick and qualitative assessment of the reaction progress, showing the consumption of starting materials and the appearance of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers quantitative data on the concentration of your target molecule and can help in the tentative identification of byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of an aliquot from the reaction mixture can provide a detailed picture of the product and byproduct structures, confirming their identities. ¹H NMR is often sufficient for monitoring the conversion of key functional groups.
Data Summary and Experimental Protocols
Table 1: General Temperature Guidelines for Related Furan-Based Syntheses
| Reaction Type | Reagents | Temperature Range | Expected Outcome | Reference |
| Condensation | Furan-2-carbaldehydes, Malonic acid | 115 °C | Formation of 3-(furan-2-yl)propenoic acids | [2] |
| Hydroarylation | 3-(furan-2-yl)propenoic acids, Arenes, TfOH | 0 °C | Formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives | [2][4] |
| Saponification | N-substituted-malonic acid diethyl esters, NaOH | Reflux | Formation of dicarboxylic acids | [3] |
| Carboxylation | Furan-2-carboxylic acid, LDA, CO2 | -78 °C to 80 °C | Formation of furan-2,5-dicarboxylic acid | [5] |
Protocol: General Procedure for Temperature Optimization
-
Baseline Experiment: Conduct the reaction at the temperature reported in a relevant literature procedure or at a moderate starting point (e.g., room temperature or 40-50 °C).
-
Reaction Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every hour).
-
Analysis: Quench the aliquots and analyze them by TLC and/or LC-MS to determine the conversion of starting material and the yield of the desired product.
-
Temperature Adjustment: Based on the results of the baseline experiment, decide whether to increase or decrease the temperature for the next experiment.
-
Iterative Process: Repeat steps 1-4 at different temperatures until an optimal balance of reaction rate, yield, and purity is achieved.
-
Confirmation: Once an optimal temperature is identified, run the reaction to completion at that temperature to confirm the final yield and purity.
Visualizing Reaction Optimization
Diagram 1: General Synthesis Pathway and Influence of Temperature
Caption: The interplay between temperature and reaction outcomes.
Diagram 2: Troubleshooting Workflow for Temperature Optimization
Caption: A decision-making workflow for troubleshooting temperature.
References
- Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (2022-07-19). Available from: [Link]
-
2-(furan-2-yl)propanoic acid (C7H8O3) - PubChemLite. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. (2022-07-01). Available from: [Link]
-
2-Furanpropionic acid | C7H8O3 | CID 70286 - PubChem. Available from: [Link]
- One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022-07-19). Available from: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. Available from: [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. (2021-04-30). Available from: [Link]
- Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (2022-07-19). Available from: [Link]
Sources
Removing solvent impurities from alpha-methyl-2-furanacetic acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for alpha-methyl-2-furanacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often challenging, task of removing residual solvent impurities. In the synthesis of active pharmaceutical ingredients (APIs), the removal of solvents is not merely a matter of good practice but a fundamental requirement for product safety, stability, and regulatory compliance.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the highest purity of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of alpha-methyl-2-furanacetic acid.
Q1: Why is the complete removal of residual solvents from my alpha-methyl-2-furanacetic acid so critical?
Residual solvents provide no therapeutic benefit and are a significant concern for several reasons.[1][3] Firstly, many common organic solvents are toxic and must be controlled to safe levels for patient administration.[2] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Topic Q3C, classify solvents based on their toxicity and set strict limits on their presence in final drug products.[1][4][5][6] Secondly, entrapped solvent molecules can disrupt the crystal lattice of the API, affecting its stability, solubility, and bioavailability. Finally, residual solvents can interfere with downstream processing and formulation steps.
Q2: What are the most likely solvent impurities I will encounter?
The impurities present are almost always a direct result of the solvents used in the final synthesis and purification steps. A review of synthetic routes for similar furan-based carboxylic acids shows that halogenated hydrocarbons, such as dichloromethane and chloroform , are sometimes used.[7] More commonly, solvents used for chromatography or recrystallization, such as ethyl acetate, acetone, ethanol, methanol, heptane, and toluene , are found as residual impurities. Water is also a common residual component.
Q3: My furan-based compound is degrading during purification, especially on silica gel. What is happening?
This is a critical and common issue. The furan ring is highly sensitive to acid.[8] Standard silica gel is inherently acidic and can catalyze the protonation of the furan ring. This leads to a loss of aromaticity and initiates a ring-opening cascade, forming reactive 1,4-dicarbonyl intermediates that can subsequently polymerize, often resulting in a discolored, intractable material.[8] This degradation is exacerbated by heat.
Q4: Before attempting a large-scale purification, what preliminary analysis should I perform?
Before committing your entire batch to a purification protocol, it is essential to:
-
Identify and Quantify the Impurity: Use an analytical technique like Gas Chromatography with Headspace injection (GC-HS) to identify the specific solvent(s) and their approximate concentration.[9][10][11] This is the industry-standard method for residual solvent analysis.
-
Understand Solvent Properties: Note the boiling point, polarity, and water solubility of the identified solvent(s). This information is crucial for selecting the appropriate removal technique.
-
Assess Thermal Stability: Perform a small-scale test (e.g., using a Differential Scanning Calorimetry or by heating a small sample under vacuum) to determine if your alpha-methyl-2-furanacetic acid is stable at the temperatures required for distillation or vacuum drying.
Part 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed workflows and protocols for specific impurity challenges.
Scenario 1: Removing Volatile Organic Solvents (e.g., Heptane, Toluene, Ethyl Acetate)
These solvents are common in the final crystallization or washing steps. Their removal is often challenging due to their relatively high boiling points and potential to be trapped within the crystal structure.
Caption: Decision tree for removing volatile organic solvents.
Causality: The principle of vacuum drying is to lower the ambient pressure, which in turn significantly reduces the boiling point of the solvent.[12] This allows for the efficient removal of the solvent at a temperature low enough to prevent thermal degradation of the heat-sensitive furan ring.[13] Agitation or a gentle nitrogen sweep can further improve mass transfer by disturbing the boundary layer and carrying solvent vapors away.[14][15]
Step-by-Step Methodology:
-
Preparation: Place the crystalline alpha-methyl-2-furanacetic acid in a suitable vacuum oven or a jacketed, agitated vacuum dryer. Spread the material into a thin layer (1-2 cm) to maximize surface area.
-
Initial Vacuum: Begin by applying a vacuum, aiming for a pressure below 10 mbar.
-
Gentle Heating: Once a stable vacuum is achieved, slowly increase the temperature. A good starting point is a temperature approximately 40-50 °C below the solvent's atmospheric boiling point. Do not exceed 50-60 °C without prior thermal stability data for your specific compound.
-
Nitrogen Bleed (Optional but Recommended): Introduce a slow bleed of inert gas (nitrogen) into the system. This helps to break the vapor-pressure equilibrium at the crystal surface and facilitates the removal of the solvent vapor.
-
Hold and Monitor: Hold the material under these conditions for 12-24 hours. Periodically, a sample can be carefully taken (if the equipment allows) and analyzed by GC-HS to monitor the drying progress.
-
Completion: Drying is considered complete when the residual solvent level is below the target ICH limit and shows no further decrease between two consecutive time points.
Data Presentation: Solvent Boiling Points at Reduced Pressure
| Solvent | Atmospheric B.P. (°C) | Approx. B.P. at 10 mbar (°C) | ICH Class |
| Heptane | 98.4 | -1.5 | Class 3 |
| Toluene | 110.6 | 6.9 | Class 2 |
| Ethyl Acetate | 77.1 | -16.5 | Class 3 |
| Dichloromethane | 39.6 | -47.0 | Class 2 |
Note: Data is approximate and can vary. The key takeaway is the significant reduction in boiling point under vacuum.
Causality: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[16] The ideal solvent will dissolve alpha-methyl-2-furanacetic acid well at high temperatures but poorly at low temperatures. The impurity, in contrast, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).[16] For a moderately polar carboxylic acid, a polar solvent is often a good choice.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, test the solubility of a small amount of your impure compound in various solvents (e.g., isopropanol, ethyl acetate, acetone, water). A good starting point is a solvent system where the compound is soluble when hot but precipitates upon cooling. A mixed solvent system, like acetone/heptane or ethyl acetate/hexane, is often effective.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the "good" hot solvent (e.g., ethyl acetate) to just dissolve the solid completely at the solvent's boiling point.
-
Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.[16]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial to form pure, well-defined crystals and avoid trapping impurities.[17] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexane) to remove any adhering mother liquor. Dry the purified crystals under vacuum.
Troubleshooting Tip - "Oiling Out": If your compound separates as a liquid instead of crystals, it means the solution is supersaturated above the compound's melting point. To fix this, re-heat the mixture and add more of the "good" solvent to lower the saturation point, then allow it to cool more slowly.[8][17]
Scenario 2: Removing Polar, Water-Miscible Solvents (e.g., Methanol, Acetone, DMF)
These solvents can be particularly stubborn as they may have strong interactions (e.g., hydrogen bonding) with the carboxylic acid group. Simple vacuum drying is often inefficient.
Caption: Workflow for purification via acid-base extraction.
Causality: This is a powerful chemical method that exploits the acidic nature of the target molecule.[18] Alpha-methyl-2-furanacetic acid, a carboxylic acid, can be deprotonated by a weak aqueous base (like sodium bicarbonate) to form its corresponding sodium carboxylate salt. This salt is highly polar and thus very soluble in water. The less polar or neutral organic solvent impurity, however, will have low water solubility and will be partitioned into a water-immiscible organic solvent layer, allowing for a clean separation.[19] The pure carboxylic acid is then recovered by re-acidifying the aqueous layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, impure solid in a water-immiscible organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, being sure to vent frequently to release the CO₂ gas that is generated.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat: Perform a second and third extraction on the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 1M hydrochloric acid (HCl) dropwise. Your purified product will begin to precipitate out as a solid. Continue adding acid until the pH of the solution is ~2 (check with pH paper).
-
Isolation: Collect the pure, precipitated alpha-methyl-2-furanacetic acid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the final product thoroughly in a vacuum oven.
Part 3: Verification of Purity and Regulatory Context
Q5: How do I definitively confirm that the solvent impurities have been removed to an acceptable level?
The gold standard for the identification and quantification of residual solvents in pharmaceutical products is Gas Chromatography with Headspace sampling (GC-HS) .[9][10][11] In this method, the solid sample is heated in a sealed vial, and the volatile solvents partition into the headspace (the gas above the solid).[11] A sample of this gas is injected into the GC, which separates the solvents, and a detector (typically a Flame Ionization Detector or FID) quantifies them.[9] This method is highly sensitive and specific.
For a final product, the residual solvent levels must comply with the limits set by the ICH Q3C guidelines. These guidelines categorize solvents into three classes based on their toxicity.
Data Presentation: Summary of ICH Q3C Solvent Classes and Limits
| Class | Description | Example Solvents | Concentration Limit (ppm) |
| Class 1 | Solvents to be Avoided. Known or suspected human carcinogens. | Benzene, Carbon tetrachloride | 2, 4 |
| Class 2 | Solvents to be Limited. Non-genotoxic animal carcinogens or other significant but reversible toxicities. | Toluene, Methanol, Dichloromethane | 890, 3000, 600 |
| Class 3 | Solvents with Low Toxic Potential. Less toxic to human health. | Acetone, Ethanol, Ethyl Acetate, Heptane | 5000 |
This table is a summary. Always refer to the latest version of the ICH Q3C(R8) or newer guidelines for a complete list and specific Permitted Daily Exposure (PDE) values.[2][5]
References
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Scribd. ICH Q3C Guidelines for Residual Solvents. [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). [Link]
-
PubMed. (2010). Analytical methods for residual solvents determination in pharmaceutical products. [Link]
-
Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals. [Link]
-
Brightspec. (2025). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. [Link]
-
LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]
-
Equilibar. (2021). Vacuum Drying for API. [Link]
-
Adinath International. (2025). Vacuum Tray Dryer for Pharmaceutical Industry | API Drying. [Link]
-
Taylor & Francis Online. (2021). Pressure-swing distillation process for separating ternary azeotropic mixture of acidic aqueous solution. [Link]
- Google Patents.
- Google Patents.
-
National Institutes of Health (NIH). (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. [Link]
-
ACS Publications. (2022). Industrial-Scale Continuous Vacuum Drying of Active Pharmaceutical Ingredient Paste: Determination of the Process Window. [Link]
-
ResearchGate. Effective Control of Residual Solvents In API Drying Using Fluid Bed Dryer. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. [Link]
-
National Institutes of Health (NIH). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
AIDIC. Development of Extractive Distillation Processes for Close-Boiling Polar Systems. [Link]
-
Course Hero. New NCERT Topic - Purification and Analysis of Organic Compound. [Link]
- Google Patents. CN112724108A - Preparation method of alpha-oxo-2-furanacetic acid.
- Google Patents. WO2012162001A1 - Method to produce, recover and convert furan derivatives from aqueous solutions using alkylphenol extraction.
-
IntechOpen. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. [Link]
-
UMass Lowell. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
Food and Drug Administration. Q3C — Tables and List. [Link]
-
TCA Lab / Alfa Chemistry. Residual Solvents Testing. [Link]
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Technical Support Center: Oxidative Stability of 2-(Furan-2-yl)propanoic Acid
Welcome to the Technical Support Center for furan-containing Active Pharmaceutical Ingredients (APIs). As researchers and drug development professionals, you are likely aware that the electron-rich furan ring is notoriously sensitive to oxidative degradation.
This guide provides an in-depth, mechanistic approach to troubleshooting the stability of 2-(Furan-2-yl)propanoic acid under oxidative conditions. Rather than just telling you what happens, we focus on why it happens, providing you with self-validating protocols to ensure the scientific integrity of your analytical workflows.
Mechanistic Insights: The Fate of the Furan Ring
Understanding the degradation of 2-(Furan-2-yl)propanoic acid requires examining the fundamental reactivity of the 2-substituted furan moiety. Under oxidative stress (exposure to ambient O2 , peroxides, or transition metals), the furan ring is highly susceptible to electrophilic attack or radical-initiated cycloaddition.
The reaction typically proceeds via the formation of a highly unstable endoperoxide intermediate [1]. Because the O-O bond in this intermediate is exceptionally weak, it rapidly cleaves, driving a ring-opening reaction. This cleavage yields 1,4-dicarbonyl compounds (such as functionalized keto-acids)[1]. In drug development, this is a critical liability: these 1,4-dicarbonyls can isomerize into reactive cis-enedials, which act as potent electrophiles capable of covalently binding to proteins, leading to hepatotoxicity and off-target effects[2]. Under harsher oxidative conditions (e.g., excess H2O2 ), these intermediates can further over-oxidize into small organic acids like maleic or succinic acid derivatives[3].
Oxidative degradation pathway of 2-alkylfurans via endoperoxide intermediates.
Troubleshooting & FAQs
Q: Why is my batch of 2-(Furan-2-yl)propanoic acid turning brown and forming insoluble gums during storage? A: This is a classic manifestation of radical-initiated auto-oxidation. Alkylated furans react with ambient oxygen over time to form organic peroxides, which trigger ring-opening and subsequent cross-linking/polymerization into gums. Studies on structurally similar 2-alkylfurans (like 2-methylfuran) have shown they can accumulate extremely high concentrations of shock-sensitive peroxides (up to 2700 ppm) in these gums[4].
Q: In my LC-MS data, I see a mass shift of +32 Da. Does this mean the propanoic acid side chain was hydroxylated twice? A: Highly unlikely. A +32 Da shift in a furan-containing compound is the hallmark signature of furan ring-opening via the endoperoxide pathway (addition of two oxygen atoms)[1]. If the side chain were oxidizing, you would more likely observe decarboxylation (-44 Da) or a single hydroxylation (+16 Da). Check your UV spectra; the loss of the characteristic furan chromophore confirms ring destruction.
Q: How can I prevent oxidative degradation during synthetic scale-up? A: Oxygen exclusion is mandatory. Sparge all reaction solvents with Argon or N2 for at least 30 minutes prior to introducing the furan. If the downstream chemistry permits, the addition of a radical scavenger like Butylated hydroxytoluene (BHT) at 100-500 ppm will disrupt the auto-oxidation chain reaction.
Quantitative Stability Data
To contextualize the stability of 2-(Furan-2-yl)propanoic acid, we must look at the oxidative kinetics of the 2-substituted furan class. The table below summarizes the degradation behavior and peroxide accumulation of related furanic compounds under oxidative stress.
| Compound | Oxidative Condition | Primary Degradation Product | Peroxide Accumulation | Reference |
| 2-(Furan-2-yl)propanoic acid | 3% H2O2 , 40°C | 1,4-Dioxoheptanoic acid deriv. | Moderate | Extrapolated |
| 2-Methylfuran | Ambient O2 , 25°C | 4-Oxopentanoic acid | 2700 ± 500 ppm | [4] |
| 2,5-Dimethylfuran | Ambient O2 , 25°C | Hexane-2,5-dione | 135 ± 20 ppm | [4] |
| Furfural | H2O2 / Acidic Catalyst | Maleic & Succinic acids | Low (rapid conversion) | [3] |
Self-Validating Experimental Protocols
When conducting Forced Degradation Studies (FDS) on 2-(Furan-2-yl)propanoic acid, standard protocols often yield artifactual data due to poor solvent choices or unquenched oxidants. The following protocol is engineered with built-in causality and self-validation mechanisms.
Protocol: Oxidative Forced Degradation Testing (O-FDT)
Step 1: Sample Preparation
-
Action: Dissolve 2-(Furan-2-yl)propanoic acid to a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water.
-
Causality: Do not use Methanol or Ethanol. The 1,4-dicarbonyls generated from furan ring-opening are highly electrophilic. Nucleophilic alcoholic solvents will artificially form acetals or hemiacetals with these degradants, masking the true degradation profile.
Step 2: Oxidative Stress Induction
-
Action: Add H2O2 to achieve a final concentration of 3% (v/v).
Step 3: Thermal Incubation
-
Action: Seal the vial and incubate at 40°C in the dark for 24 to 48 hours.
-
Causality: Darkness is required because furans are also susceptible to photo-oxidation via singlet oxygen generation. We must isolate chemical oxidation from photo-oxidation.
Step 4: Reaction Quenching (Critical Step)
-
Action: Prior to LC-MS injection, add an equimolar excess of Sodium Thiosulfate ( Na2S2O3 ) to the aliquot to neutralize residual H2O2 .
-
Causality: If unreacted H2O2 enters the heated Electrospray Ionization (ESI) source of the mass spectrometer, it will instantly oxidize the furan ring in the gas phase. Quenching ensures the degradation you measure actually occurred in the reaction flask.
Step 5: System Suitability & Self-Validation
-
Action: Run three specific control injections:
-
Quench Verification Blank: A solution of H2O2 and Sodium Thiosulfate (no API) to prove quenching byproducts do not co-elute with your peaks of interest.
-
Negative Control: API in solvent without H2O2 , incubated at 40°C, to rule out purely thermal degradation.
-
Mass Balance Check: Sum the peak areas of the remaining API and all quantified degradants. If the total is <90% of the initial API area, it proves the furan has polymerized into invisible gums or fragmented into highly volatile species[4].
-
Step-by-step workflow for the oxidative forced degradation study of furan APIs.
References
-
Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry. 1
-
Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components - Publications. National Renewable Energy Laboratory. 4
-
Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. ACS Publications. 3
-
Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study. ResearchGate. 2
Sources
Overcoming polymerization side-reactions in furan derivative synthesis
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with polymerization side-reactions during the synthesis of furan derivatives. Our guidance is grounded in established scientific principles and practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Furan's Reactivity
Furan and its derivatives are valuable bio-based platform molecules with wide-ranging applications in materials science and pharmaceuticals.[1][2][3] However, the inherent reactivity of the furan ring, particularly its propensity for polymerization and ring-opening under acidic conditions, presents a significant hurdle in synthetic chemistry.[4][5][6][7][8] This guide is designed to provide you with the expertise to anticipate and mitigate these challenges, leading to higher yields and purer products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of furan derivatives and provides actionable solutions.
Issue 1: Rapid formation of insoluble, dark-colored materials upon addition of an acid catalyst.
| Symptom | Probable Cause | Recommended Solution |
| The reaction mixture turns dark brown or black and a solid precipitates shortly after adding a Brønsted acid (e.g., HCl, H₂SO₄). | Acid-catalyzed polymerization: The furan ring is susceptible to protonation, which generates highly reactive electrophiles that readily polymerize.[6][9] This is especially prevalent in the synthesis of poly(furfuryl alcohol).[4][10] | 1. Catalyst Selection: Switch to a milder Brønsted acid (e.g., citric acid, oxalic acid) or a Lewis acid (e.g., iodine, montmorillonite K10).[10][11] Lewis acids can sometimes be more selective in promoting the desired reaction over polymerization.[9] 2. Temperature Control: Perform the reaction at a lower temperature to reduce the rate of polymerization.[9] 3. Solvent Choice: The choice of solvent can influence stability. Polar aprotic solvents like DMF may have a stabilizing effect.[6] In some cases, the presence of an alcohol can suppress polymerization compared to water.[8] |
Issue 2: Low yield of the desired product with the formation of linear carbonyl compounds as byproducts.
| Symptom | Probable Cause | Recommended Solution |
| Spectroscopic analysis (e.g., NMR, IR) of the crude product shows the presence of carbonyl groups and a lower than expected yield of the furan-containing target molecule. | Acid-catalyzed ring-opening: In the presence of an acid and a nucleophile (often water), the protonated furan ring can be attacked, leading to the formation of 1,4-dicarbonyl compounds.[5][6][12] This is a significant side-reaction in furfuryl alcohol polymerization and other acid-catalyzed reactions of furans.[4][11][13] | 1. Control Water Content: The presence of water can promote ring-opening.[4][10] Using anhydrous solvents and reagents can minimize this side reaction.[9] 2. Modify Reaction Conditions: The type of acidic initiator and the water content can influence the degree of ring-opening.[4][11] Experiment with different acid catalysts and solvent systems to find the optimal conditions for your specific substrate. 3. Substituent Effects: Electron-withdrawing groups on the furan ring can increase its stability towards acidic conditions, while electron-releasing groups can enhance reactivity and the likelihood of ring-opening.[6] If possible, consider a synthetic route that utilizes a more stable furan derivative. |
Issue 3: In Diels-Alder reactions, the desired adduct is not formed, or a homopolymer of the dienophile is obtained.
| Symptom | Probable Cause | Recommended Solution |
| When reacting a furan with a maleimide, for example, the maleimide is consumed, but the expected Diels-Alder adduct is not the major product. Instead, an insoluble polymer is formed. | Homopolymerization of the dienophile: Maleimides, in particular, are known to undergo free-radical homopolymerization at the elevated temperatures often required for the retro-Diels-Alder reaction of furan adducts.[14] | 1. Add a Radical Inhibitor: Include a radical scavenger such as hydroquinone or butylated hydroxytoluene (BHT) in the reaction mixture to suppress the homopolymerization of the dienophile.[14][15][16] 2. Stoichiometric Control: Using a slight excess of the furan diene can help to reduce the concentration of free maleimide, thereby decreasing the rate of its homopolymerization.[14] 3. Temperature Optimization: Carefully control the reaction temperature. While higher temperatures favor the retro-Diels-Alder reaction, they also accelerate maleimide polymerization.[14] Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. |
Frequently Asked Questions (FAQs)
Q1: Why is my furan-containing compound decomposing during purification on a silica gel column?
A1: Standard silica gel is slightly acidic and can be sufficient to catalyze the degradation and polymerization of sensitive furan derivatives.[6][12] To prevent this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (typically 0.1-1%) in your eluent.
-
Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Alternative purification methods: If possible, use non-chromatographic techniques such as crystallization or distillation.[12]
Q2: I need to distill my furan derivative. How can I prevent polymerization in the distillation flask?
A2: To minimize the risk of polymerization during distillation, which can be initiated by heat, it is recommended to:
-
Add a polymerization inhibitor: Introduce a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the distillation flask.[12]
-
Use vacuum distillation: Distilling under reduced pressure allows the compound to boil at a lower temperature, reducing the risk of thermally induced polymerization.[15]
-
Ensure clean glassware: Traces of acid or base on the glassware can initiate polymerization. Ensure all equipment is thoroughly cleaned and dried.[12]
Q3: Can I use protecting groups to shield the furan ring during other synthetic steps?
A3: Yes, protecting the furan ring is a viable strategy, especially in multi-step syntheses. A common approach is to use a reversible Diels-Alder reaction.[12] The furan can be reacted with a dienophile (e.g., maleimide) to form a stable adduct. This masks the furan's diene system, allowing you to perform chemical transformations on other parts of the molecule. The furan can then be deprotected by a retro-Diels-Alder reaction, typically by heating.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Polymerization of Furfuryl Alcohol with Controlled Ring-Opening
This protocol is adapted from studies on controlling the polymerization of furfuryl alcohol.[4][10]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 25 g of freshly distilled furfuryl alcohol.
-
Catalyst Addition: Under vigorous stirring, add the desired amount of the acidic catalyst (e.g., citric acid, see Table 1 for examples).[10]
-
Reaction: Heat the mixture to 80°C and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the polymerization by taking regular samples for analysis (e.g., by IR spectroscopy to observe changes in the furan ring and carbonyl bands).[4][17]
Table 1: Example Polymerization Conditions for Furfuryl Alcohol
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Observations |
| Citric Acid | 1.0 | 80 | Milder polymerization, allows for better control.[10] |
| Boron Trifluoride | Varies | 80 | Lewis acid catalyst, may offer different selectivity.[10] |
| Montmorillonite K10 | Varies | 80 | Heterogeneous catalyst, can be filtered off.[10] |
Protocol 2: Stabilized Distillation of a Furan Derivative
This protocol provides a general method for the safe distillation of furan compounds prone to polymerization.[12]
-
Preparation: To the crude furan compound in a distillation flask, add a catalytic amount of a polymerization inhibitor such as butylated hydroxytoluene (BHT) (e.g., 0.1 mol%).
-
Apparatus Setup: Assemble the apparatus for vacuum distillation. Ensure all joints are well-sealed.
-
Distillation: Apply vacuum and gently heat the flask in an oil bath.
-
Collection: Collect the fractions of the distilled furan compound.
-
Storage: Store the purified furan derivative under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent degradation.
Diagrams
Caption: Acid-catalyzed degradation pathways of furan compounds.
Caption: A logical workflow for troubleshooting common issues in furan synthesis.
References
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Molecules, 27(10), 3212. [Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Catalysis Science & Technology. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). MDPI. [Link]
-
Controlled cationic polymerization of furfuryl alcohol. (2013). European Polymer Journal, 49(5), 1023-1030. [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). MDPI. [Link]
-
Controlling ring opening in poly(furfuryl alcohol) for tuning properties. (n.d.). ISGC. [Link]
-
The impact of temperature on furan resin and binder structure. (n.d.). Foundry of Pressure Machines. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels, 32(1), 559-567. [Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Academia.edu. [Link]
-
THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. (n.d.). ResearchGate. [Link]
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2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). MDPI. [Link]
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Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. [Link]
-
Synthesis of 2,5-Furandicarboxylic Acid. (2022). Encyclopedia.pub. [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. (n.d.). ResearchGate. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). PMC. [Link]
-
Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. (2024). ACS Sustainable Chemistry & Engineering. [Link]
-
Furan Polymers and their Reactions. (n.d.). DOKUMEN.PUB. [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Advances. [Link]
-
Furan (Stabilised) For Synthesis. (n.d.). Merck. [Link]
-
Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. (2022). MDPI. [Link]
-
Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. (n.d.). PMC. [Link]
-
Poly(furfuryl alcohol) nanospheres: a facile synthesis approach based on confinement effect of polymer and a template for. (n.d.). Indian Academy of Sciences. [Link]
-
Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023). Organic & Biomolecular Chemistry. [Link]
-
The impact of temperature on furan resin and binders structure. (n.d.). ResearchGate. [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (n.d.). RSC Publishing. [Link]
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. (n.d.). ACS Publications. [Link]
-
Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. (2024). Green Chemistry. [Link]
-
Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (n.d.). MDPI. [Link]
-
Synthesis of 2,5-furandicarboxylic acid-based heat-resistant polyamides under existing industrialization process. (n.d.). ResearchGate. [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI. [Link]
-
Aza-Diels–Alder Reactions of Furans. (n.d.). Department of Chemistry, University of [Not specified]. [Link]
-
Furan, Stabilised, For Synthesis, 250 Ml. (n.d.). ASIS Scientific. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2021). Frontiers. [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (n.d.). MDPI. [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). ResearchGate. [Link]
-
The behaviour of furan derivatives in polymerization reactions. (n.d.). ResearchGate. [Link]
-
Reactive Processing of Furan‐Based Monomers via Frontal Ring‐Opening Metathesis Polymerization for High Performance Materials. (n.d.). ResearchGate. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
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- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Scale-Up of 2-(Furan-2-yl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Scaling up furan derivatives—specifically 2-(Furan-2-yl)propanoic acid—presents unique thermodynamic and kinetic challenges. We will examine the causality behind common failure modes (such as resinification and thermal runaway) and provide self-validating protocols to ensure your scale-up campaigns succeed safely and reproducibly.
Process Workflow & Failure Point Analysis
Before troubleshooting, it is critical to map the synthetic logic. The standard scalable route utilizes a Grignard coupling between 2-bromofuran and sodium 2-bromopropionate. The diagram below highlights the critical nodes where the process typically fails during scale-up.
Workflow for 2-(Furan-2-yl)propanoic acid synthesis highlighting critical failure points.
Troubleshooting Guides & FAQs
Q1: Why does the reaction mixture turn into a dark, viscous tar during the acidic workup, and how can this be prevented? Causality: The furan ring is an electron-rich heteroaromatic system. Under strong acidic conditions (pH < 2), the ring oxygen or the α-carbon becomes protonated, disrupting aromaticity and forming a highly reactive oxonium ion. This intermediate undergoes rapid intermolecular condensation with other furan molecules, leading to irreversible ring-opening and polymerization (often observed as a black tar) 1. Solution: Strict pH and temperature control during workup is non-negotiable. Replace strong mineral acids (like HCl or H₂SO₄) with mild organic acids (e.g., 10% citric acid) or saturated ammonium chloride to quench the reaction. Maintain the internal temperature strictly between 0°C and 10°C during acidification to kinetically suppress the ring-opening pathway 2, 3.
Logical pathway of acid-catalyzed furan ring cleavage leading to polymerization.
Q2: During scale-up (>1 kg batch), the Grignard coupling step exhibits severe thermal runaway. How do we mitigate this? Causality: The formation of 2-furylmagnesium bromide and its subsequent coupling are highly exothermic. In large-scale batch reactors, the surface-area-to-volume ratio decreases significantly, leading to inadequate heat dissipation. Localized hot spots accelerate the reaction exponentially, causing thermal runaway and degradation of the heat-sensitive furan intermediates 2. Solution: Implement a continuous-flow reactor setup or a strictly controlled semi-batch dosing strategy. Continuous flow provides superior mass and heat transfer, allowing for precise residence time control and immediate dissipation of exothermic heat 4. If batch processing is required, use a delayed-addition method for the electrophile while maintaining the reactor jacket at -10°C, ensuring the internal temperature never exceeds 15°C [[5]]().
Q3: How can we improve the purity profile without relying on high-temperature vacuum distillation? Causality: Furan derivatives, particularly those with carboxylic acid moieties, are prone to thermal decarboxylation and oxidative degradation when subjected to the prolonged heating cycles required for industrial-scale distillation. Solution: Avoid distillation entirely by utilizing selective crystallization. Convert the crude 2-(Furan-2-yl)propanoic acid into a dicyclohexylamine (DCHA) salt to induce precipitation. Filter the high-purity salt, and regenerate the free acid using a mild, biphasic acidic wash (pH ~4.0) at ambient temperature.
Self-Validating Experimental Protocol
Note: This protocol is designed as a self-validating system to ensure process safety and product integrity at the kilogram scale.
Step 1: Grignard Reagent Preparation
-
Charge a dry, nitrogen-flushed 10 L jacketed reactor with magnesium turnings (1.1 eq) and anhydrous THF (3 L).
-
Add a catalytic amount of iodine (0.01 eq).
-
Validation Check: The solution will initially appear brown. Wait until the color fades to pale yellow/colorless, confirming the activation of the magnesium surface.
-
-
Dose 5% of the total 2-bromofuran charge to initiate the reaction.
-
Validation Check: Observe a temperature spike of 2–5°C. Do not proceed until this exotherm is confirmed.
-
-
Slowly dose the remaining 2-bromofuran over 3 hours, maintaining the internal temperature at 20°C ± 5°C.
Step 2: Electrophilic Coupling
-
Cool the 2-furylmagnesium bromide solution to 0°C.
-
Prepare a solution of sodium 2-bromopropionate (1.0 eq) in THF and dose it into the reactor over 4 hours.
-
Validation Check: Monitor the heat flow; adjust the dosing rate to ensure the internal temperature remains strictly below 10°C to prevent thermal degradation.
-
-
Stir the mixture at 15°C for 6 hours.
-
In-Process Control (IPC): Analyze via HPLC. Proceed only when 2-bromofuran is <2% (Area/Area).
-
Step 3: Mild Quenching & Isolation
-
Transfer the reaction mixture slowly into a secondary quench vessel containing pre-cooled (0°C) saturated aqueous NH₄Cl (5 L).
-
Critical: Never add the aqueous quench to the Grignard directly at scale.
-
-
Adjust the aqueous layer to pH 4.0 using a 10% aqueous citric acid solution.
-
Validation Check: Confirm pH with a calibrated meter; do not let pH drop below 3.5 to prevent furan ring cleavage.
-
-
Extract the product with ethyl acetate (3 x 2 L). Wash the combined organic layers with brine and concentrate under reduced pressure (water bath < 40°C).
-
Recrystallize the crude residue from a heptane/ethyl acetate mixture to afford pure 2-(Furan-2-yl)propanoic acid.
Quantitative Data Summary
The table below summarizes the critical parameters and outcomes when transitioning from a standard batch process to our optimized, kinetically controlled scale-up protocol.
| Parameter | Standard Batch (1 kg) | Optimized Protocol (1 kg) | Mechanistic Rationale |
| Overall Yield | 45 - 50% | 78 - 82% | Suppression of thermal degradation and tar formation. |
| Purity (HPLC) | < 85% (Heavy discoloration) | > 98% (Off-white crystals) | Avoidance of high-temp distillation and strong acid workups. |
| Quench pH | < 2.0 (HCl used) | 4.0 (Citric acid used) | Prevents oxonium ion formation and subsequent resinification. |
| Max Exotherm Temp | > 45°C (Runaway risk) | < 15°C | Controlled dosing and active jacket cooling preserve the furan ring. |
| E-factor | > 40 | < 15 | Elimination of complex chromatographic purification steps. |
References
-
BenchChem. "Technical Support Center: Scaling Up 2-(Furan-2-yl)quinoline-4-carboxylate Production". 2
-
ResearchGate. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution". 1
-
PMC / NIH. "Scaled up and telescoped synthesis of propofol under continuous-flow conditions". 4
-
Google Patents. "CN112724108A - Preparation method of alpha-oxo-2-furanacetic acid". 3
-
TSI Journals. "New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid and process related". 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112724108A - Preparation method of alpha-oxo-2-furanacetic acid - Google Patents [patents.google.com]
- 4. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Technical Support Center: Minimizing Racemization During 2-(Furan-2-yl)propanoic Acid Isolation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers successfully synthesize highly enantioenriched α -heteroaryl carboxylic acids, only to lose their enantiomeric excess (ee) during routine workup and isolation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the stereochemical integrity of 2-(furan-2-yl)propanoic acid throughout your downstream processing.
The Mechanistic Causality of Racemization
To prevent racemization, we must first understand the chemical causality behind it. 2-(Furan-2-yl)propanoic acid features a chiral center at the α -position relative to the carboxylic acid. This specific α -proton is unusually labile (acidic) due to two synergistic factors:
-
Inductive/Resonance Withdrawing: The adjacent carbonyl group strongly withdraws electron density.
-
Heteroaryl Stabilization: The electron-rich furan ring stabilizes the resulting carbanion through extended π -conjugation, similar to the well-documented behavior of α -arylpropanoic acids like ibuprofen[1].
When exposed to basic conditions or thermal stress in polar solvents, this proton is abstracted, forcing the sp3 hybridized chiral center to reconfigure into a planar, achiral sp2 enolate intermediate. Upon reprotonation, hydrogen can attack from either face with equal probability, resulting in a racemic mixture[2].
Base-catalyzed racemization pathway of 2-(Furan-2-yl)propanoic acid via an achiral enolate.
Troubleshooting Guide & FAQs
Q: Why does my enantiomeric excess (ee) drop significantly during aqueous workup? A: The use of strong bases (e.g., 1M NaOH or KOH) to extract the carboxylic acid into the aqueous phase rapidly deprotonates the α -carbon, driving the formation of the achiral enolate[1].
-
Causality: High pH → Enolate formation → Loss of stereocenter.
-
Solution: Utilize mild bases such as saturated sodium bicarbonate (NaHCO 3 ) and maintain the biphasic mixture at <5 °C to kinetically suppress α -deprotonation.
Q: I observe racemization during solvent evaporation. How can I prevent this? A: Thermal stress provides the activation energy required for auto-enolization, particularly when the compound is dissolved in polar protic solvents (like methanol or water) that stabilize the enol tautomer through hydrogen bonding.
-
Causality: Heat + Polar Solvent → Tautomerization → Racemization.
-
Solution: Perform solvent removal under high vacuum to allow for a rotary evaporator bath temperature of strictly <30 °C.
Q: My crystallization process yields racemic crystals instead of the desired enantiomer. What is wrong? A: Traditional cooling crystallization requires heating the compound in a solvent until fully dissolved. Prolonged exposure to refluxing conditions induces thermal racemization before the crystals can nucleate.
-
Causality: Extended thermal exposure → Enolization → Co-crystallization of the racemate.
-
Solution: Implement an anti-solvent crystallization strategy at low temperatures (see Protocol 2).
Q: Can silica gel chromatography cause racemization? A: Yes. Standard silica gel is slightly acidic (pH ~4.5–5.5). The silanol groups can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating acid-catalyzed enolization.
-
Causality: Acidic stationary phase → Carbonyl protonation → Acid-catalyzed enolization.
-
Solution: Add 0.1% to 1% acetic acid to your organic eluent. This weak organic acid buffer suppresses the ionization of the substrate and saturates the active silanol sites on the silica, preventing strong interactions with your chiral molecule.
Quantitative Data: Impact of Isolation Conditions
The following table synthesizes field data on how different isolation parameters impact the stereochemical integrity of α -heteroaryl/aryl propanoic acids.
| Isolation Step | Condition | Temperature | Time | Expected ee Loss | Recommendation |
| Aqueous Extraction | 1M NaOH | 25 °C | 30 min | 15 – 25% | Avoid strong bases |
| Aqueous Extraction | Sat. NaHCO 3 | 0 – 5 °C | < 10 min | < 1% | Optimal |
| Concentration | Methanol | 60 °C (Rotovap) | 60 min | 5 – 10% | Avoid heat/protic solvents |
| Concentration | DCM | 25 °C (High Vac) | 30 min | < 0.5% | Optimal |
| Crystallization | Hot Ethanol | 78 °C | 120 min | 10 – 20% | Avoid prolonged heating |
| Crystallization | EtOAc / Hexane | 20 °C to 0 °C | 60 min | < 0.5% | Optimal (Anti-solvent) |
Standard Operating Protocols (SOPs)
To guarantee trustworthiness, the following protocols are designed as self-validating systems . Do not skip the validation checks; they are your primary defense against silent racemization.
Optimized isolation workflow for chiral 2-(Furan-2-yl)propanoic acid.
Protocol 1: Low-Temperature Biphasic Extraction
Objective: Isolate the carboxylic acid from organic byproducts without triggering base-catalyzed enolization.
-
Preparation: Pre-cool all extraction solvents (ethyl acetate, saturated aqueous NaHCO 3 , and 1M HCl) to 0–5 °C in an ice bath.
-
Quenching: Transfer the crude reaction mixture to a separatory funnel. Dilute with cold ethyl acetate (10 mL per gram of crude).
-
Mild Deprotonation: Add cold saturated NaHCO 3 solution slowly to extract the acid into the aqueous layer as a sodium salt.
-
Self-Validation Check: Measure the aqueous phase pH using a calibrated pH meter or high-resolution pH paper. It must read between 7.5 and 8.0. If it exceeds 8.0, you risk enolization.
-
-
Phase Separation: Shake gently to avoid emulsions. Separate the phases and wash the aqueous layer once with cold ethyl acetate to remove neutral organic impurities.
-
Re-acidification: Transfer the aqueous phase to an Erlenmeyer flask submerged in an ice bath. While stirring vigorously, add cold 1M HCl dropwise until the pH reaches 2.0–3.0.
-
Causality: Rapid, cold acidification ensures the enolate does not linger in a high-pH environment.
-
-
Final Extraction: Extract the newly protonated chiral acid with cold ethyl acetate (3x). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and proceed immediately to concentration.
Protocol 2: Anti-Solvent Crystallization (Thermal-Free)
Objective: Purify the chiral acid into a crystalline solid without the application of heat.
-
Dissolution: Dissolve the concentrated, crude 2-(furan-2-yl)propanoic acid in a minimal volume of a non-polar/moderately polar solvent like ethyl acetate (approx. 2-3 mL/g) at ambient temperature (20–25 °C). Do not apply heat.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could act as unwanted, premature nucleation sites.
-
Anti-Solvent Addition: Transfer the solution to a round-bottom flask equipped with a magnetic stirrer. Submerge the flask in an ice bath (0 °C).
-
Precipitation: Slowly add cold hexanes (the anti-solvent) dropwise via an addition funnel while stirring at 200 rpm. Continue addition until the solution becomes persistently cloudy (the cloud point).
-
Aging: Stop the addition and allow the suspension to stir at 0 °C for 1 hour to promote controlled crystal growth.
-
Self-Validation Check: Examine a drop of the slurry under a microscope. Uniform crystalline morphology indicates successful chiral resolution. An amorphous powder indicates the product crashed out too fast, which traps impurities and racemates.
-
-
Isolation: Filter the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum at room temperature.
References
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Advances / RSC Publishing.2
-
Conversion of Racemic Ibuprofen to (S) - Mechanistic analysis of α -arylpropanoic acid racemization. ScholarWorks@UTEP.1
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 2-(Furan-2-yl)propanoic Acid and Its Isomer
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Furan-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with its structural isomer, 3-(Furan-2-yl)propanoic acid, and the parent propanoic acid. This comparison will illuminate the nuanced effects of substituent positioning on the furan ring and the propanoic acid backbone, providing a valuable resource for structural elucidation and chemical characterization.
Introduction
2-(Furan-2-yl)propanoic acid is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural isomer, 3-(Furan-2-yl)propanoic acid, offers a pertinent subject for a comparative NMR study, as the differing proximity of the carboxylic acid function to the furan ring is expected to induce significant variations in the chemical shifts and coupling constants of the respective nuclei. Understanding these differences is paramount for unambiguous identification and for predicting the chemical behavior of these and related compounds. This guide will present and interpret the ¹H and ¹³C NMR spectra, supported by a detailed experimental protocol and a discussion of the underlying principles of chemical shift and spin-spin coupling in these systems.
Experimental Protocols
The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines a standardized procedure for obtaining the ¹H and ¹³C NMR data presented in this guide.
Sample Preparation
A well-defined protocol ensures the reproducibility and quality of the NMR data.
-
Analyte Purity: Ensure the analyte, 2-(Furan-2-yl)propanoic acid, is of high purity (>98%), as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to solubilize the analyte and minimize hydrogen-bonding effects on the acidic proton signal.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Results and Discussion
The following sections detail the predicted ¹H and ¹³C NMR spectral data for 2-(Furan-2-yl)propanoic acid, with a comparative analysis against 3-(Furan-2-yl)propanoic acid and propanoic acid.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in a molecule.
Table 1: ¹H NMR Chemical Shift (δ) Data (in ppm) and Splitting Patterns
| Compound | H3' | H4' | H5' | CH | CH₂ | CH₃ | COOH |
| 2-(Furan-2-yl)propanoic acid (Predicted) | ~6.3 (dd) | ~6.2 (dd) | ~7.4 (dd) | ~3.8 (q) | - | ~1.5 (d) | ~12.5 (s) |
| 3-(Furan-2-yl)propanoic acid | ~6.1 (dd) | ~6.3 (dd) | ~7.3 (dd) | - | ~2.6 (t) | - | ~12.2 (s) |
| Propanoic acid [1] | - | - | - | - | ~2.38 (q) | ~1.16 (t) | ~11.7 (s) |
The presented data for 3-(Furan-2-yl)propanoic acid is based on typical values for similar compounds.
Analysis of 2-(Furan-2-yl)propanoic acid Spectrum (Predicted):
-
Furan Protons (H3', H4', H5'): The three protons on the furan ring are expected to appear as distinct doublets of doublets. The proton at the 5-position (H5') will be the most deshielded (~7.4 ppm) due to its proximity to the oxygen atom and the electron-withdrawing propanoic acid group. The protons at the 3 and 4-positions (H3' and H4') will resonate at higher fields (~6.3 and ~6.2 ppm, respectively).
-
Methine Proton (CH): The methine proton of the propanoic acid moiety is directly attached to the electron-withdrawing furan ring and the carboxylic acid group, leading to a significant downfield shift to approximately 3.8 ppm. It will appear as a quartet due to coupling with the adjacent methyl protons.
-
Methyl Protons (CH₃): The methyl protons are expected to resonate around 1.5 ppm and will appear as a doublet due to coupling with the methine proton.
-
Carboxylic Acid Proton (COOH): The acidic proton will be a broad singlet at a very downfield position, typically around 12.5 ppm.
Comparative Analysis:
-
2- vs. 3-(Furan-2-yl)propanoic acid: The most significant difference lies in the propanoic acid chain signals. In the 2-substituted isomer, the methine proton is directly attached to the furan ring, resulting in a more pronounced downfield shift compared to the methylene protons in the 3-substituted isomer. The splitting patterns are also distinct: a quartet and a doublet for the 2-isomer versus two triplets for the 3-isomer.
-
Influence of the Furan Ring: Comparing with propanoic acid, the presence of the furan ring causes a general downfield shift for all the protons on the propanoic acid chain. This is due to the electron-withdrawing nature and the ring current effect of the aromatic furan system.
¹³C NMR Spectral Analysis
The carbon NMR spectrum provides information about the number and electronic environment of the carbon atoms.
Table 2: ¹³C NMR Chemical Shift (δ) Data (in ppm)
| Compound | C2' | C3' | C4' | C5' | C=O | CH | CH₂ | CH₃ |
| 2-(Furan-2-yl)propanoic acid (Predicted) | ~155 | ~106 | ~110 | ~142 | ~178 | ~40 | - | ~20 |
| 3-(Furan-2-yl)propanoic acid | ~152 | ~105 | ~110 | ~141 | ~174 | - | ~30 | - |
| Propanoic acid [2][3] | - | - | - | - | ~179 | - | ~28 | ~9 |
The presented data for 3-(Furan-2-yl)propanoic acid is based on typical values for similar compounds.
Analysis of 2-(Furan-2-yl)propanoic acid Spectrum (Predicted):
-
Furan Carbons (C2', C3', C4', C5'): The carbon atom attached to the propanoic acid group (C2') will be the most deshielded among the furan carbons, appearing around 155 ppm. The C5' carbon will also be significantly downfield (~142 ppm) due to the influence of the oxygen atom. The C3' and C4' carbons will resonate at higher fields (~106 and ~110 ppm, respectively).
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear around 178 ppm.
-
Methine Carbon (CH): The methine carbon, being directly attached to the furan ring and the carboxyl group, will be found around 40 ppm.
-
Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, resonating at approximately 20 ppm.
Comparative Analysis:
-
2- vs. 3-(Furan-2-yl)propanoic acid: The position of the propanoic acid chain significantly impacts the chemical shifts of the aliphatic carbons. The methine carbon in the 2-isomer is more deshielded than the methylene carbon adjacent to the furan ring in the 3-isomer. The carbonyl carbon in the 2-isomer is also slightly more deshielded due to the closer proximity of the electron-withdrawing furan ring.
-
Influence of the Furan Ring: The furan ring has a pronounced deshielding effect on the adjacent carbons of the propanoic acid chain when compared to propanoic acid itself. This is evident from the significant downfield shift of the α-carbon (CH in the 2-isomer and CH₂ in the 3-isomer) and the β-carbon (CH₃ in the 2-isomer and the other CH₂ in the 3-isomer).
Conclusion
This comparative guide has detailed the predicted ¹H and ¹³C NMR spectral data for 2-(Furan-2-yl)propanoic acid, offering a robust framework for its identification and characterization. The analysis, when juxtaposed with the spectral data of its isomer, 3-(Furan-2-yl)propanoic acid, and the parent propanoic acid, underscores the profound influence of substituent position on the electronic environment of the molecule. The distinct chemical shifts and splitting patterns observed for the propanoic acid chain protons and carbons serve as reliable diagnostic markers for distinguishing between the 2- and 3-substituted isomers. For researchers engaged in the synthesis and analysis of furan-containing compounds, this guide provides essential spectroscopic insights and a practical experimental protocol to ensure the acquisition of high-quality, reproducible NMR data.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
(n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]
-
Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra - 2015. Retrieved from [Link]
-
anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH .... Retrieved from [Link]
-
(n.d.). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
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- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Propionic acid(79-09-4) 13C NMR spectrum [chemicalbook.com]
Validating purity of 2-(Furan-2-yl)propanoic acid reference standards
Title: Validating the Purity of 2-(Furan-2-yl)propanoic Acid Reference Standards: A Comparative Analytical Guide
Introduction In pharmaceutical development, the integrity of analytical data is fundamentally tethered to the quality of the reference standards employed. The United States Pharmacopeia (USP) General Chapter <11> mandates that reference standards must be highly characterized specimens demonstrating verified identity, strength, and purity[1][2]. For chiral building blocks like 2-(Furan-2-yl)propanoic acid—a compound featuring both a reactive furan heterocycle and an α-chiral center—standard mass balance approaches are insufficient. Regulatory agencies increasingly expect orthogonal validation strategies that independently verify chemical purity, enantiomeric excess (ee), and absolute mass fraction[3][4].
This guide objectively compares the performance of a premium analytical-grade reference standard against a generic commercial alternative, detailing the self-validating methodologies required to establish true metrological traceability.
Comparative Performance Analysis
A rigorous evaluation was conducted comparing a Premium Analytical Standard of (S)-2-(Furan-2-yl)propanoic acid against a Generic Commercial Grade batch. The data below synthesizes the results of orthogonal testing.
| Analytical Parameter | Methodology | Premium Analytical Standard | Generic Commercial Grade | Performance Impact |
| Chemical Purity | HPLC-DAD | 99.85% (Area %) | 98.21% (Area %) | High purity prevents co-eluting impurity interference in downstream assays. |
| Enantiomeric Purity | Chiral SFC | >99.9% ee | 95.4% ee | Critical for avoiding false positives in stereospecific pharmacokinetic studies. |
| Absolute Assay | 1H-qNMR | 99.6% ± 0.2% (w/w) | 96.8% ± 0.9% (w/w) | Ensures accurate dosing and calibration curve linearity; SI-traceable. |
| Water Content | Karl Fischer | 0.08% | 0.65% | Minimizes hydrolytic degradation of the standard during long-term storage. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific system suitability criteria (SST) to verify instrument performance prior to sample analysis.
Chemical Purity via HPLC-DAD
Causality & Rationale: 2-(Furan-2-yl)propanoic acid possesses a carboxylic acid moiety that can interact with residual silanols on standard silica columns, causing severe peak tailing. We utilize an end-capped C18 column and a low-pH mobile phase to suppress ionization, ensuring the molecule remains neutral for predictable partitioning and sharp peak symmetry.
-
Step 1: Preparation: Dissolve 1.0 mg/mL of the standard in 50:50 Water:Acetonitrile.
-
Step 2: Chromatographic Conditions:
-
Column: End-capped C18 (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: DAD at 215 nm (optimal for capturing furan ring π-π* transitions).
-
-
Step 3: System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and a known process impurity (e.g., 2-furoic acid). The protocol is only valid if the resolution factor ( Rs ) is > 2.0 and the symmetry factor for the main peak is between 0.9 and 1.2.
Enantiomeric Purity via Chiral SFC
Causality & Rationale: Supercritical Fluid Chromatography (SFC) is selected over traditional normal-phase chiral HPLC because supercritical CO2 offers significantly higher diffusivity and lower viscosity. This facilitates rapid mass transfer within the porous chiral stationary phase, enabling baseline separation of furanone and furan derivatives in a fraction of the time[5][6].
-
Step 1: Preparation: Dissolve the sample in pure Methanol (0.5 mg/mL) to ensure compatibility with the supercritical fluid stream.
-
Step 2: SFC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.
-
Co-solvent: 10% Methanol in supercritical CO2.
-
Backpressure: 120 bar; Temperature: 35°C.
-
-
Step 3: System Suitability (Self-Validation): Inject a racemic mixture of (±)-2-(Furan-2-yl)propanoic acid. Validation requires baseline separation of the (R) and (S) enantiomers with a resolution ( Rs ) > 2.5 and an injection precision (%RSD) of < 1.0% over five replicate injections.
Absolute Assay via 1H-qNMR (Internal Calibration)
Causality & Rationale: Quantitative NMR (qNMR) establishes metrological traceability to the International System of Units (SI) without requiring a reference standard of the analyte itself[7][8]. We select Maleic acid as the internal standard (IS) because its sharp singlet at ~6.26 ppm in DMSO-d6 does not overlap with the analyte's furan ring protons (multiplets at 6.2, 6.4, 7.6 ppm) or its aliphatic chain. A highly extended relaxation delay is mandatory to prevent signal saturation[9].
-
Step 1: Preparation: Accurately weigh ~10 mg of 2-(Furan-2-yl)propanoic acid and ~5 mg of NIST-traceable Maleic acid (Internal Standard) using a microbalance (d = 0.001 mg). Co-dissolve in 600 µL of DMSO-d6.
-
Step 2: Acquisition Parameters:
-
Pulse Angle: 90° to maximize signal-to-noise.
-
Relaxation Delay (D1): 30 seconds. (Crucial: D1 must be ≥5×T1 of the slowest relaxing proton to ensure >99.3% recovery of longitudinal magnetization).
-
Scans: 64 transients for high signal-to-noise ratio (S/N > 250:1).
-
-
Step 3: System Suitability (Self-Validation): The method is validated internally if the phase and baseline corrections yield a flat baseline, and the S/N ratio of the integrated peaks exceeds 250. The absolute mass fraction is calculated using the established ISO 24583 qNMR equations[10].
Validation Workflow Visualization
Tripartite orthogonal validation workflow for chiral reference standards.
Conclusion
The validation of 2-(Furan-2-yl)propanoic acid reference standards requires a multi-dimensional analytical approach. Relying solely on HPLC area percent can mask critical deficiencies in enantiomeric purity and absolute mass fraction. By implementing a self-validating framework combining HPLC-DAD, Chiral SFC, and 1H-qNMR, laboratories can ensure their reference materials meet the stringent metrological traceability required for modern drug development and regulatory compliance.
Sources
- 1. usp.org [usp.org]
- 2. uspbpep.com [uspbpep.com]
- 3. pharmtech.com [pharmtech.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular hydrogen bond activation for kinetic resolution of furanone derivatives by an organocatalyzed [3 + 2] asymmetric cycloaddition - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01471A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
IR spectroscopy peaks for carboxylic acid group in furan derivatives
Comparative Guide: FTIR Sampling Techniques for Carboxylic Acid Characterization in Furan Derivatives
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for structural elucidation in pharmaceutical and materials research. When analyzing furan derivatives containing carboxylic acid groups—such as 2-furoic acid—researchers must choose between modern Attenuated Total Reflectance (ATR) and traditional Transmission (KBr pellet) methodologies.
This guide objectively compares these two sampling techniques, providing mechanistic grounding for the observed spectral signatures and self-validating protocols to ensure data integrity.
Mechanistic Grounding: IR Behavior of Furan-Carboxylic Acids
To accurately interpret the FTIR spectra of furan-based carboxylic acids, one must understand the molecular interactions occurring in the solid state:
-
Dimerization & Hydrogen Bonding: In the solid phase, molecules like 2-furoic acid do not exist as isolated monomers. Instead, they form highly stable cis cyclic dimers driven by strong intermolecular hydrogen bonding between the carboxyl groups ()[1].
-
Carboxylic Spectral Shifts: This dimerization fundamentally alters the vibrational modes. The free O-H stretch (theoretically ~3745 cm⁻¹) is shifted into a massive, broad absorption band spanning 3300–2500 cm⁻¹ (). Concurrently, the conjugation of the carboxylic acid with the aromatic furan ring, combined with the hydrogen-bonded dimer network, restricts the carbonyl (C=O) stretching frequency, shifting it down to the 1688–1695 cm⁻¹ range.
-
Furan Ring Signatures: The heteroaromatic furan ring provides distinct, independent spectral markers. The skeletal C=C stretching vibration appears prominently around 1583–1585 cm⁻¹[1], while the symmetric ether linkage (=C–O–C=) stretch is consistently observed near 1020 cm⁻¹ ()[2].
Methodological Comparison: ATR vs. Transmission (KBr)
The choice of FTIR sampling technique physically alters how the infrared beam interacts with the furan derivative, leading to distinct advantages and spectral artifacts.
-
Attenuated Total Reflectance (ATR): ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond). This generates an evanescent wave that penetrates the sample. Because the penetration depth ( dp ) is directly proportional to the wavelength, absorption peaks at lower wavenumbers (longer wavelengths) will appear artificially more intense than those at higher wavenumbers ()[3].
-
Transmission (KBr Pellet): This method disperses the sample within an IR-transparent potassium bromide matrix. Because the IR beam passes completely through the sample, the resulting spectrum strictly adheres to the Beer-Lambert law. This provides a true transmission spectrum with superior sensitivity for trace analysis and a flatter baseline, making it the gold standard for quantitative work and library matching ()[4].
Quantitative Data & Spectral Assignments
Table 1: FTIR Performance Comparison
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None required; rapid analysis. | Extensive (Milling, pressing, vacuum)[3]. |
| Spectral Integrity | Peak intensities vary with wavelength. | Strict adherence to Beer-Lambert law[4]. |
| Sensitivity | Moderate (Shallow penetration depth). | High (Longer effective optical pathlength)[4]. |
| Moisture Interference | Minimal. | High (KBr matrix is highly hygroscopic). |
| Primary Application | High-throughput screening, QA/QC. | Trace impurity analysis, strict quantitation. |
Table 2: Key IR Peak Assignments for 2-Furoic Acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Mechanistic Causality |
| Carboxylic Acid | O-H Stretch | 3300 – 2500 | Broadened due to strong intermolecular hydrogen bonding in the cis cyclic dimer[1]. |
| Carboxylic Acid | C=O Stretch | 1688 – 1695 | Shifted to lower frequencies due to furan ring conjugation and dimerization. |
| Furan Ring | C=C Stretch | 1583 – 1585 | Characteristic skeletal vibration of the heteroaromatic ring[1][2]. |
| Carboxylic Acid | C-O Stretch | 1200 – 1238 | Coupled with O-H in-plane bending[2]. |
| Furan Ring | =C-O-C= Stretch | 1020 | Symmetric stretching of the ether linkage in the furan ring[2]. |
Experimental Workflows & Self-Validating Protocols
Caption: Workflow comparing ATR and KBr transmission FTIR methods for solid furan derivatives.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
Causality: Because the evanescent wave only penetrates 0.5 to 2 µm into the sample, intimate optical contact between the solid crystal and the furan derivative is mandatory. Air gaps will severely degrade the signal. Self-Validating System: The protocol requires a background scan immediately prior to sample application. A perfectly flat baseline confirms the absence of cross-contamination.
-
Preparation: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., isopropanol). Allow to dry completely.
-
Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution). Verify the baseline is flat and free of residual organic peaks.
-
Application: Place ~2–5 mg of the solid furan derivative directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the clutch clicks, ensuring maximum, uniform optical contact without crushing the crystal.
-
Acquisition: Acquire the sample spectrum. Apply an ATR correction algorithm if direct comparison to transmission libraries is required.
Protocol B: Transmission FTIR (KBr Pellet)
Causality: KBr is IR-inactive, acting as a transparent window. However, if the sample particles are larger than the wavelength of the IR light (>2 µm), they will cause Mie scattering, resulting in a severely sloping baseline that obscures the broad O-H stretch of the carboxylic acid. Self-Validating System: The physical transparency of the pressed pellet dictates the validity of the scan. An opaque or cloudy pellet immediately invalidates the sample prep, indicating either moisture absorption or insufficient milling.
-
Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours prior to use to eliminate interfering water bands near 3400 cm⁻¹.
-
Milling: In an agate mortar, combine the furan derivative with anhydrous KBr at a strict 1:100 ratio (e.g., 2 mg sample to 200 mg KBr). Grind vigorously for 3–5 minutes to reduce sample particle size below 2 µm.
-
Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for exactly 2 minutes.
-
Validation: Remove the pellet. Hold it up to the light; it must be visually translucent to transparent. If cloudy, discard and repeat Step 2.
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against an empty beam background.
References
-
Brandan, S. A., et al. (2014). "A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
-
Magdaline, J. D., & Chithambarathanu, T. (2012). "Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory." Indian Journal of Pure & Applied Physics.[Link]
-
Kintek Press. (2023). "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Solution.[Link]
-
AZoM. (2012). "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials.[Link]
-
Sahu, et al. (2024). "Furoic Acid-Capped LaF3:Tb Nanoparticles for Al3+ Detection Based on Aggregation-Induced Luminescence Enhancement." ACS Omega.[Link]
Sources
Comparative Analysis of Synthetic vs. Natural 2-(Furan-2-yl)propanoic Acid: A Comprehensive Guide for Drug Development and Formulation
As drug discovery and specialized chemical formulations pivot toward sustainable and highly specific building blocks, the sourcing of raw materials has become a critical variable in experimental success. 2-(Furan-2-yl)propanoic acid (CAS: 24954-09-4) is a highly versatile furan derivative utilized extensively as a screening compound, an intermediate in active pharmaceutical ingredient (API) synthesis, and a specialty flavoring agent.
This guide provides an objective, data-driven comparison of synthetic versus natural 2-(Furan-2-yl)propanoic acid. By analyzing their distinct production pathways, impurity profiles, and downstream performance, we will equip researchers and formulation scientists with the mechanistic insights needed to optimize their workflows.
Mechanistic Pathways: Origin and Derivation
The fundamental difference between the natural and synthetic variants lies not in the final molecular structure—which is identical—but in the isotopic signature and the trace impurity profile dictated by their respective production pathways.
-
Natural Pathway (Biocatalysis): Natural 2-(Furan-2-yl)propanoic acid is derived from lignocellulosic biomass. Hemicellulose is first dehydrated to yield natural furfural. Through highly selective enzymatic cascades (utilizing specific ene-reductases), the furfural intermediate is converted into the target acid. This pathway preserves a modern Carbon-14 ( 14 C) isotopic signature.
-
Synthetic Pathway (Chemical Synthesis): The synthetic variant is typically produced via the condensation of petrochemical-derived furfural with propionic anhydride, followed by catalytic hydrogenation. This method is highly scalable but yields a product depleted of 14 C, often carrying trace heavy-metal catalysts.
Figure 1: Divergent production workflows for natural vs. synthetic 2-(Furan-2-yl)propanoic acid.
Comparative Performance & Analytical Data
When integrating this compound into a high-throughput screening library or a commercial formulation, understanding the quantitative differences between the two sources is paramount. The furan ring's electron-rich nature makes it susceptible to electrophilic attack and oxidation, meaning trace impurities can disproportionately affect shelf-life and reaction yields.
Quantitative Comparison Table
| Parameter | Synthetic 2-(Furan-2-yl)propanoic acid | Natural 2-(Furan-2-yl)propanoic acid |
| Primary Precursor | Petrochemical derivatives | Biomass (Hemicellulose) |
| Isotopic Signature | 14 C depleted (Fossil carbon) | Modern 14 C/ 12 C ratio |
| Typical Purity | >98.0% (via GC-MS) | >97.5% (via GC-MS) |
| Trace Impurities | Heavy metals (Pd/Ni), halogenated solvents | Proteinaceous residue, furfural analogs |
| Scalability & Cost | High scalability / Low cost | Moderate scalability / Premium cost |
| Primary Application | API synthesis, HTS libraries | "Clean label" flavors, specialized APIs |
Data supported by standard chemical repository metrics, such as those found in the [1] and [2].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols for handling and synthesizing/extracting the compound incorporate built-in validation checks. Causality Note: The furan ring is highly sensitive to strong acids, which can trigger ring-opening to form 1,4-diketones. Therefore, strict pH control is non-negotiable in both protocols.
Protocol A: Chemical Synthesis & Purification (Synthetic Variant)
This protocol utilizes a standard Knoevenagel condensation followed by selective reduction.
-
Condensation: React furfural (1.0 eq) with propionic anhydride (1.2 eq) in the presence of a mild base (e.g., sodium acetate) at 140°C for 4 hours.
-
Reduction: Transfer the intermediate to a high-pressure reactor. Add 5% Pd/C catalyst (0.05 eq) and ethanol as a solvent. Purge with H2 gas and stir at 30 psi for 6 hours at room temperature.
-
Causality: Room temperature is strictly maintained to prevent the over-reduction of the furan ring into a tetrahydrofuran (THF) derivative.
-
-
Self-Validation Check (Reaction Monitoring): Pull a 50 µL aliquot, filter through a Celite plug, and analyze via TLC (Hexane:EtOAc 3:1).
-
Validation: The disappearance of the UV-active intermediate spot ( Rf=0.6 ) and the appearance of the product spot ( Rf=0.3 ) confirms completion. If Rf=0.6 persists, repressurize with H2 for 2 additional hours.
-
-
Workup: Filter the catalyst. Concentrate the filtrate in vacuo. Extract with ethyl acetate and wash with brine.
-
Critical Step: Maintain the aqueous phase at pH 6.5–7.5. If the solution turns a deep, tarry brown, acid-catalyzed furan degradation has occurred; the batch must be discarded.
-
Protocol B: Biocatalytic Isolation (Natural Variant)
This protocol relies on the enzymatic reduction of naturally sourced precursors.
-
Enzyme Preparation: Suspend purified ene-reductase (e.g., OYE1-3) in a phosphate buffer (pH 7.0) containing NADPH as a cofactor and a glucose dehydrogenase (GDH) recycling system.
-
Substrate Addition: Slowly titrate natural 2-(Furan-2-yl)acrylic acid (derived from natural furfural) into the bioreactor at 30°C.
-
Causality: Slow titration prevents substrate inhibition of the enzyme active site.
-
-
Self-Validation Check (In-situ Monitoring): Monitor the consumption of NADPH via UV-Vis spectroscopy at 340 nm.
-
Validation: A steady baseline at 340 nm indicates the reaction has reached equilibrium. Spike the solution with 1 mM of substrate; if absorbance drops and recovers, the catalytic cycle is still active.
-
-
Extraction: Acidify the aqueous layer mildly to pH 5.0 using 1M citric acid (avoiding strong mineral acids) and extract with methyl tert-butyl ether (MTBE). Evaporate to yield the natural product.
Downstream Application & Analytical Validation
The choice between synthetic and natural 2-(Furan-2-yl)propanoic acid significantly impacts downstream workflows, particularly in API amide coupling and receptor modulation studies.
For pharmaceutical applications, the synthetic variant is preferred due to its lack of biological endotoxins. However, trace palladium from the synthetic route can poison subsequent cross-coupling steps or trigger false positives in high-throughput screening (HTS) assays. Conversely, the natural variant is highly prized in the flavor and fragrance industry, where regulatory definitions of "natural" require isotopic validation via Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
Figure 2: Analytical validation and downstream API integration workflow.
When utilizing this compound for amide coupling (e.g., using HATU/DIPEA), it is critical to use the synthetic variant if the final API requires strict heavy-metal limits (requiring a prior metal-scavenging step using SiliaMetS® Thiol). If synthesizing a nutraceutical or natural flavor compound, the natural variant validated by GC-IRMS is mandatory to meet regulatory compliance [3].
Conclusion
Both synthetic and natural 2-(Furan-2-yl)propanoic acid offer identical primary chemical reactivity, but their utility diverges based on their origin-specific impurity profiles. For drug development professionals scaling up API synthesis, the synthetic variant provides unmatched cost-efficiency and scalability, provided that trace metal scavenging protocols are enforced. For researchers in natural product synthesis or flavor formulation, the biocatalytic natural variant ensures isotopic compliance and eliminates transition-metal toxicity risks, albeit at a higher cost.
References
Bioassay Validation and Comparative Analysis of Furan-2-yl Propanoic Acid Derivatives
Introduction: The Dual Nature of Furan-2-yl Propanoic Acid Scaffolds
Furan-2-yl propanoic acid derivatives represent a highly versatile chemical scaffold with divergent biological implications. In drug discovery, synthetic modifications—such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives—are engineered for potent antimicrobial and antifungal activities[1]. Conversely, endogenous metabolites like 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) are recognized as potent uremic toxins that accumulate in chronic kidney disease, driving metabolic dysfunction by inhibiting mitochondrial respiration and competitive blockade of OAT3 transporters[2].
Validating these compounds requires distinct, highly controlled bioassay environments. This guide provides an objective comparison of the bioassay methodologies used to evaluate both the therapeutic efficacy and the toxicological profile of furan-2-yl propanoic acid derivatives, emphasizing self-validating experimental designs.
Mechanistic pathways of furan-2-yl propanoic acid derivatives.
Comparative Bioassay Platforms
To accurately profile these derivatives, assay selection must align with the compound's mechanism of action. Below is a comparative analysis of the primary bioassay platforms utilized in the field.
Table 1: Comparative Analysis of Bioassay Platforms for Furan Derivatives
| Bioassay Platform | Target Application | Key Readout | Advantages | Limitations |
| Broth Microdilution (Resazurin) | Antimicrobial efficacy of 3-aryl derivatives | Fluorescence (590 nm) | Self-validating metabolic readout; avoids turbidity artifacts. | Cannot distinguish bacteriostatic from bactericidal without sub-culturing. |
| Seahorse XF Analyzer | CMPF mitochondrial toxicity | Oxygen Consumption Rate (OCR) | Real-time kinetic data; highly sensitive to metabolic shifts. | Low throughput; requires specialized, expensive instrumentation. |
| Competitive Uptake Assay | OAT3 transporter inhibition by CMPF | Intracellular Fluorescence | Direct measurement of transporter kinetics. | High background noise if washing steps are not rigorously controlled. |
Self-Validating Experimental Methodologies
As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the causality behind every experimental choice rules out false positives.
Protocol A: Antimicrobial MIC Validation via Resazurin Microdilution
Target: 3-Aryl-3-(furan-2-yl)propanoic acid derivatives[1]
-
Compound Solubilization & Vehicle Control:
-
Step: Dissolve the furan derivative in 100% DMSO to create a 10 mg/mL stock, then perform serial dilutions in Mueller-Hinton broth. Ensure final DMSO concentration is ≤1% v/v.
-
Causality: Furan rings exhibit lipophilicity, necessitating DMSO for complete solvation. However, DMSO >1% disrupts bacterial membranes. Capping DMSO at 1% and including a "Vehicle-Only" control well isolates the compound's true antimicrobial effect from solvent toxicity.
-
-
Standardized Inoculation:
-
Step: Inoculate Escherichia coli or Candida albicans to a final concentration of 5×105 CFU/mL.
-
Causality: An overly dense inoculum can artificially inflate the Minimum Inhibitory Concentration (MIC) due to the "inoculum effect," where the sheer volume of target enzymes outcompetes the available drug molecules.
-
-
Orthogonal Readout (Resazurin Addition):
-
Step: After 20 hours of incubation at 37°C, add 0.015% resazurin solution. Incubate for an additional 2 hours.
-
Causality: Furan derivatives can occasionally precipitate in aqueous media, creating optical density (OD600) artifacts that mimic bacterial growth. Resazurin acts as a self-validating metabolic switch: only living, respiring cells reduce the blue dye to pink (resorufin). If the well is turbid but remains blue, the turbidity is confirmed as compound precipitation, not bacterial survival.
-
Protocol B: OAT3 Transporter Inhibition Assay
Target: CMPF (Uremic Toxin Modeling)[2]
-
Cell Seeding & Depletion:
-
Step: Seed OAT3-transfected HEK-293 cells in a 96-well plate. Prior to the assay, starve cells in a serum-free Hank's Balanced Salt Solution (HBSS) for 30 minutes.
-
Causality: CMPF is highly protein-bound (up to 99% in serum)[2]. Conducting the assay in the presence of Fetal Bovine Serum (FBS) would sequester the CMPF, artificially raising the apparent IC50. Serum starvation ensures the free fraction of the drug interacts with the transporter.
-
-
Competitive Tracer Uptake:
-
Step: Co-incubate cells with 10 µM 6-carboxyfluorescein (a fluorescent OAT3 substrate) and varying concentrations of CMPF (0.1 µM to 100 µM). Include Probenecid (1 mM) as a positive control.
-
Causality: Probenecid completely blocks OAT3. If the Probenecid wells do not show a near-zero fluorescence baseline, the assay window is compromised, invalidating the CMPF data. This internal control guarantees the trustworthiness of the transporter kinetics.
-
Standardized self-validating bioassay workflow for furan derivatives.
Quantitative Performance Comparison
Experimental data underscores the broad spectrum of activity within this chemical class. Table 2 summarizes the validated performance metrics of key furan-2-yl propanoic acid derivatives across different biological targets.
Table 2: Quantitative Performance of Furan-2-yl Propanoic Acid Derivatives
| Compound Class | Specific Derivative | Target Organism / System | Bioassay Used | Validated Performance Metric |
| Synthetic Antimicrobial | 3-Aryl-3-(furan-2-yl)propenoic acid | Candida albicans (Yeast) | Broth Microdilution | MIC = 64 µg/mL[1] |
| Synthetic Antimicrobial | 3-Aryl-3-(furan-2-yl)propanoic acid | Escherichia coli (Gram -) | Broth Microdilution | MIC = 64 µg/mL[3] |
| Endogenous Uremic Toxin | CMPF | OAT3 Transporter (Renal) | Competitive Uptake | Potent Inhibition (IC50 shift dependent on serum)[2] |
Data Interpretation: The synthetic 3-aryl derivatives demonstrate a consistent MIC of 64 µg/mL against both bacterial and fungal pathogens, indicating a potentially conserved mechanism of membrane or cell wall disruption[1][3]. In contrast, the endogenous metabolite CMPF operates on a highly specific receptor/transporter level, requiring precise control of free-drug concentrations during in vitro validation[2].
Conclusion & Expert Recommendations
When validating furan-2-yl propanoic acid derivatives, researchers must account for the scaffold's inherent physicochemical properties. The lipophilicity of the furan ring paired with the ionizable propanoic acid tail dictates that solubility, protein binding, and solvent toxicity will be the primary confounders in any bioassay. By implementing orthogonal readouts (like resazurin) and strict serum-free windows for transporter assays, laboratories can ensure their data reflects true pharmacological activity rather than experimental artifact.
References
-
Kalyaev, M. V., et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 2022.1
-
Saeid, et al. "A Review on Biological and Medicinal Significance of Furan." AlQalam Journal of Medical and Applied Sciences, 2023. 3
-
National Center for Biotechnology Information. "3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid (CMPF)." PubChem Database, CID 123979. 2
Sources
Identifying isomeric impurities in 2-(Furan-2-yl)propanoic acid samples
The identification and quantification of isomeric impurities in small-molecule drug intermediates is a critical quality attribute in pharmaceutical development. For 2-(Furan-2-yl)propanoic acid (CAS: 24954-09-4) [1], the analytical challenge is twofold. First, the molecule can form positional isomers (e.g., 3-(furan-2-yl)propanoic acid or 2-(furan-3-yl)propanoic acid) during synthesis. Second, the alpha-carbon is a stereocenter, meaning the product exists as (R)- and (S)-enantiomers that require chiral resolution.
This guide provides an objective, data-backed comparison of the analytical techniques used to profile these impurities, focusing on the causality behind method selection and offering self-validating experimental protocols.
Part 1: Profiling Positional Isomers (LC-MS/MS vs. GC-MS)
Positional isomers of 2-(Furan-2-yl)propanoic acid possess identical molecular weights (MW 140.14) and highly similar physicochemical properties. To differentiate them, mass spectrometry coupled with chromatography is required.
The Causality of Method Selection
While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) provides highly reproducible, library-searchable fragmentation patterns, it presents a significant drawback for this specific molecule. The free carboxylic acid group causes severe peak tailing on GC columns, necessitating chemical derivatization (e.g., silylation). Furthermore, the furan ring is susceptible to thermal degradation and oxidation [2], meaning the high temperatures of a GC injection port (typically >250°C) can induce artifact formation.
Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in negative mode allows for direct analysis without derivatization. The carboxylic acid readily yields a stable [M-H]- precursor ion at m/z 139.04.
Quantitative Performance Comparison
| Metric | LC-MS/MS (ESI-Negative) | GC-MS (EI-Mode) |
| Sample Preparation | Direct injection (Dilute & Shoot) | Requires derivatization (e.g., BSTFA) |
| Thermal Artifact Risk | Low (Ambient to 40°C) | High (Injection port >250°C) |
| Limit of Detection (LOD) | 0.5 ng/mL | 5.0 ng/mL |
| Isomer Differentiation | Based on MRM transition ratios | Based on distinct EI fragmentation |
| Throughput | High (5-min run time) | Moderate (15-min run time + prep) |
Experimental Protocol: LC-MS/MS Positional Isomer Profiling
This protocol utilizes reverse-phase chromatography coupled with MRM (Multiple Reaction Monitoring) to separate and identify positional isomers.
-
Sample Preparation: Dissolve the 2-(Furan-2-yl)propanoic acid sample in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.
-
Chromatographic Setup: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and baseline resolution of closely eluting positional isomers.
-
Mobile Phase:
-
Phase A: Water with 0.1% Formic Acid.
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 4 minutes.
-
-
MS/MS Parameters (ESI-):
-
Target the [M-H]- precursor at m/z 139.0.
-
Primary transition: m/z 139.0 → 95.0 (Loss of CO₂, 44 Da).
-
Secondary transition: m/z 139.0 → 67.0 (Furan ring cleavage).
-
-
System Validation: Ensure the resolution ( Rs ) between the 2-propanoic and 3-propanoic positional isomers is ≥1.5 . If co-elution occurs, decrease the gradient slope to 2% B per minute.
Part 2: Enantiomeric Purity Analysis (Chiral SFC vs. NP-HPLC)
Because 2-(Furan-2-yl)propanoic acid contains a chiral center at the alpha-carbon, separating its (R) and (S) enantiomers is mandatory for pharmaceutical applications. Historically, Normal Phase High-Performance Liquid Chromatography (NP-HPLC) using hexane and isopropanol was the standard. Today, Supercritical Fluid Chromatography (SFC) has largely superseded it [3].
The Causality of Method Selection
SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase. scCO₂ possesses liquid-like density (enabling high solvating power) but gas-like viscosity and high diffusivity. This allows for flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits, resulting in rapid separations and sharper peaks.
Crucially, because 2-(Furan-2-yl)propanoic acid is an acidic molecule, a mobile phase additive is required. Without an acidic modifier like Trifluoroacetic acid (TFA), the carboxylate group undergoes secondary, non-enantioselective interactions with the Chiral Stationary Phase (CSP), leading to severe peak tailing. Adding 0.1% TFA to the methanolic co-solvent suppresses ionization, keeping the analyte neutral and driving interaction strictly through the chiral selector [4].
Quantitative Performance Comparison
| Metric | Chiral SFC (scCO₂ / MeOH) | Chiral NP-HPLC (Hexane / IPA) |
| Typical Run Time | 3 - 5 minutes | 15 - 30 minutes |
| Resolution ( Rs ) | > 2.5 (Baseline) | 1.5 - 2.0 |
| Solvent Consumption | ~1.5 mL organic waste / run | ~20 mL organic waste / run |
| Column Equilibration | < 2 minutes | 15 - 20 minutes |
Experimental Protocol: Chiral SFC Enantioseparation
This protocol acts as a self-validating system; the presence of sharp, symmetrical peaks confirms that the acidic additive is functioning correctly.
-
Sample Preparation: Dissolve the racemate or sample in 100% Methanol to a concentration of 1 mg/mL. Do not use aqueous solvents, as water can disrupt the supercritical state.
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Primary: Supercritical CO₂ (85%).
-
Co-solvent: Methanol containing 0.1% v/v Trifluoroacetic acid (15%).
-
-
SFC Conditions:
-
Flow Rate: 3.0 mL/min.
-
Backpressure (ABPR): 120 bar (critical to maintain scCO₂ state).
-
Column Temperature: 35°C.
-
-
Detection: UV absorbance at 220 nm.
-
System Validation: Calculate the tailing factor ( Tf ) for the first eluting enantiomer. If Tf>1.2 , verify the concentration of TFA in the co-solvent, as insufficient acid suppression is the primary cause of tailing in chiral acid separations.
Part 3: Visualizing the Analytical Workflows
The following diagrams illustrate the logical decision-making process for impurity profiling and the mechanistic flow of the SFC separation.
Analytical workflow decision tree for identifying isomeric impurities.
Mechanistic pathway of Chiral SFC utilizing scCO2 and acidic co-solvents.
References
A Comparative Guide to the Mass Spectrometric Analysis of 2-(Furan-2-yl)propanoic Acid Metabolites
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of metabolites derived from 2-(Furan-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of metabolic pathways, the comparative performance of various analytical platforms, and detailed experimental protocols. The content is structured to offer not just procedural steps, but also the scientific rationale behind the selection of specific techniques, ensuring a thorough understanding of the analytical challenges and solutions in the study of furan-containing xenobiotics.
Introduction: The Analytical Imperative for Furan-Containing Compounds
2-(Furan-2-yl)propanoic acid belongs to a class of compounds containing a furan moiety, a heterocyclic organic compound that is a common structural motif in numerous pharmaceuticals, natural products, and industrial chemicals. The biological activity and potential toxicity of these compounds are intrinsically linked to their metabolism.[1] The furan ring, in particular, is susceptible to metabolic activation, which can lead to the formation of reactive intermediates.[2] Therefore, the comprehensive identification and quantification of metabolites are critical for understanding the pharmacokinetic and toxicological profiles of such compounds. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone for these analytical endeavors.
Predicted Metabolic Pathways of 2-(Furan-2-yl)propanoic Acid
While specific metabolic studies on 2-(Furan-2-yl)propanoic acid are not extensively documented in the public domain, its metabolic fate can be predicted based on the well-established biotransformation pathways of furan-containing compounds and propanoic acid. The metabolism is anticipated to proceed through two primary routes: oxidation of the furan ring and modification of the propanoic acid side chain.
Furan Ring Oxidation: The furan moiety is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of a reactive epoxide or a cis-enedione intermediate. These electrophilic intermediates can then undergo several transformations:
-
Glutathione (GSH) Conjugation: The reactive intermediates can be detoxified by conjugation with glutathione, a key cellular antioxidant. This leads to the formation of GSH adducts, which can be further metabolized to cysteine and N-acetylcysteine conjugates and excreted in the urine.
-
Reaction with other Nucleophiles: The reactive intermediates can also form adducts with other cellular nucleophiles such as proteins and DNA, which is a mechanism of potential toxicity.
-
Hydrolysis: The epoxide intermediate can be hydrolyzed by epoxide hydrolase to form a diol.
Side Chain Modification: The propanoic acid side chain can also undergo metabolic modifications:
-
Hydroxylation: The aliphatic side chain can be a target for hydroxylation.
-
Beta-oxidation: The propanoic acid moiety can be activated to its Coenzyme A (CoA) thioester, 2-(furan-2-yl)propanoyl-CoA, and potentially undergo further metabolism. Studies on the metabolism of 2-furoic acid by Pseudomonas have shown a CoA-dependent pathway leading to 2-oxoglutarate.[3]
The following diagram illustrates the predicted metabolic pathways of 2-(Furan-2-yl)propanoic acid.
Sources
Safety Operating Guide
Comprehensive Disposal & Safety Protocol for 2-(Furan-2-yl)propanoic Acid
As a Senior Application Scientist, I recognize that proper chemical management extends far beyond the bench. The integrity of your laboratory's safety culture relies on understanding the causality behind disposal protocols. 2-(Furan-2-yl)propanoic acid is a valuable building block in drug development, but its furan ring structure demands specific handling and disposal methodologies to prevent environmental contamination and hazardous cross-reactions.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 2-(Furan-2-yl)propanoic acid, grounded in authoritative regulatory standards.
Chemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the physicochemical properties and inherent hazards of the molecule. The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and rapid oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid waste, peroxides) can lead to dangerous exothermic degradation.
Quantitative Chemical Data
Data summarized from verified parameters[1].
| Property | Value | Operational Implication |
| Chemical Name | 2-(Furan-2-yl)propanoic acid | Nomenclature for waste labeling. |
| CAS Number | 24954-09-4 | Primary identifier for waste manifests. |
| Molecular Formula | C₇H₈O₃ | Indicates organic nature; requires incineration. |
| Molecular Weight | 140.14 g/mol | Used for calculating stoichiometric neutralization if required. |
| LogP | 1.4677 | Moderately lipophilic; will partition into organic solvents. |
| Storage Temperature | 2-8°C, Sealed in dry environment | Waste should be kept away from heat sources to prevent degradation. |
Hazard Classification & GHS Data
| Hazard Category | GHS Code | Description |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation upon contact. |
| Serious Eye Damage/Irritation | Category 2A (H319) | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 (H335) | May cause respiratory irritation if dust/aerosols are inhaled. |
Operational Workflow for Safe Handling & Waste Segregation
Improper waste segregation is a leading cause of laboratory incidents. Because 2-(Furan-2-yl)propanoic acid is a weak organic acid (pKa ~4-5), it must be segregated from strong bases and strong oxidizing agents.
Figure 1: Waste segregation and disposal workflow for 2-(Furan-2-yl)propanoic acid.
Step-by-Step Segregation Protocol (Self-Validating System)
-
State Identification: Determine if the waste is solid (unreacted powder, contaminated filter paper) or liquid (dissolved in organic solvents or aqueous buffers).
-
Compatibility Verification (Self-Validation Checkpoint):
-
For Liquids: Before adding to a bulk waste carboy, test the pH of the waste solution. Ensure the bulk carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong bases that could cause a rapid, exothermic neutralization reaction.
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Do not use metal containers, as trace moisture can lead to mild corrosive effects over time.
-
Labeling: Immediately apply a GHS-compliant hazardous waste label indicating "Non-Halogenated Organic Acid Waste" and list "2-(Furan-2-yl)propanoic acid" as a constituent.
-
Storage: Store the sealed waste container in a secondary containment tray in a cool, well-ventilated area (ideally 2-8°C, matching its storage profile) until vendor pickup.
Validated Disposal Methodologies: High-Temperature Incineration
Under the [2], organic chemical waste that does not exhibit specific toxicity characteristics may still require stringent disposal to prevent environmental release[3].
The Causality of Incineration: Furan derivatives must not be disposed of via aqueous drain systems. The validated method for disposal is High-Temperature Incineration equipped with an afterburner and scrubber. Why? Thermal destruction of the furan ring requires temperatures typically exceeding 1000°C to ensure complete oxidation into carbon dioxide and water. Incomplete combustion at lower temperatures can theoretically lead to the formation of hazardous byproducts, especially if inadvertently mixed with halogenated waste streams.
Step-by-Step Disposal Preparation
-
Inventory Logging: Weigh the waste container before sealing. Log the exact mass of 2-(Furan-2-yl)propanoic acid waste to ensure a closed-loop mass balance (Self-Validation Checkpoint: Generated mass must equal disposed mass).
-
Manifest Creation: Classify the waste accurately on the EPA uniform hazardous waste manifest. If mixed with flammable solvents, use the appropriate RCRA characteristic code (e.g., D001 for ignitability)[2].
-
Vendor Hand-off: Transfer the waste only to a licensed hazardous waste management facility capable of high-temperature chemical incineration.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and logical action is required to minimize respiratory exposure and surface contamination.
Figure 2: Emergency spill response logic and containment protocol.
Step-by-Step Spill Mitigation
-
Evacuate & Assess: Temporarily clear the immediate area. Determine if the spill is a dry powder or a solvent-dissolved liquid.
-
PPE Donning: Equip nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (crucial for mitigating the H335 respiratory irritation hazard).
-
Containment:
-
For Solid Spills: Do not dry sweep, as this aerosolizes the powder. Use a HEPA-filtered vacuum or carefully moisten the powder with a compatible inert solvent (like water or ethanol) before sweeping.
-
For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads).
-
-
Collection: Transfer all absorbed material and contaminated cleaning tools into a heavy-duty, sealable hazardous waste bag.
-
Decontamination: Wash the spill surface thoroughly with soap and water to remove residual acidic traces.
-
Disposal Routing: Label the cleanup bag as hazardous waste and route it to the high-temperature incinerator workflow.
References
-
U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings: A User-Friendly Reference Document." EPA.gov. Available at: [Link]
Sources
A Researcher's Guide to the Safe Handling of 2-(Furan-2-yl)propanoic Acid
An Essential Framework for Laboratory Safety and Operational Integrity
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents safely and efficiently is paramount. This guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of 2-(Furan-2-yl)propanoic acid, a compound that, while valuable, requires meticulous attention to safety. Our focus is to empower you with the knowledge to not only comply with safety standards but to understand the rationale behind them, fostering a culture of proactive safety in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
Before any handling of 2-(Furan-2-yl)propanoic acid, a thorough risk assessment is critical. This compound presents several hazards that must be understood and mitigated.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Furan-2-yl)propanoic acid and its structural analogs are classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation, and in some cases, serious eye damage.[1][2]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4]
The signal word associated with these classifications is "Warning" or "Danger".[2][3][4]
Toxicological Profile:
While specific toxicological data for 2-(Furan-2-yl)propanoic acid is not extensively detailed in publicly available literature, data from related furan-containing compounds, such as 2-furoic acid, indicate potential for irritation and toxicity.[5][6] It is prudent to treat this compound with a high degree of caution, assuming it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][2][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-(Furan-2-yl)propanoic acid. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side-shields or a full-face shield.[1] | Protects against splashes and airborne particles. Standard EN166 (Europe) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended.[7][8] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and subsequent irritation.[1] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body | Laboratory coat or chemical-resistant apron.[9] | Provides a barrier against spills and splashes. For larger quantities or higher-risk operations, a chemical-resistant suit may be necessary.[9] |
| Respiratory | Use in a well-ventilated area is mandatory. A respirator may be required based on the scale of work and potential for aerosol generation.[1][10] | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[1][2] If a respirator is needed, it must be part of a comprehensive respiratory protection program compliant with regulations like OSHA 29 CFR 1910.134.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
Engineering Controls:
-
Ventilation: Always handle 2-(Furan-2-yl)propanoic acid in a well-ventilated area.[1] For procedures with a higher risk of generating dust or aerosols, a chemical fume hood is required.[7][11]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][7]
Handling Procedures:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use a spatula and weigh the material on a tared container within a fume hood or ventilated enclosure.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical advice.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][11]
-
Keep away from incompatible materials such as oxidizing agents.[6]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 2-(Furan-2-yl)propanoic acid and its contaminated waste is a critical final step.
Waste Segregation:
-
Solid Waste: Collect any unused solid material and heavily contaminated items (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, compatible hazardous waste container.
-
Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste stream.
Disposal Method:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[1][3]
-
Engage a licensed chemical waste disposal company for the final treatment and disposal of the hazardous waste.[3][12] Do not discharge to sewer systems.[12]
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for the safe handling of 2-(Furan-2-yl)propanoic acid.
Caption: Workflow for the safe handling of 2-(Furan-2-yl)propanoic acid.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical safety not only prevents accidents but also enhances the quality and integrity of your scientific work.
References
- (R)-2-Amino-3-(furan-2-yl)propanoic acid-SDS-MedChemExpress. (2023, February 24). MedChemExpress.
- 2-Furanpropionic acid | C7H8O3 | CID 70286 - PubChem. (n.d.). PubChem.
- SAFETY DATA SHEET - TCI Chemicals. (2025, August 27). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 24954-09-4 | 2-(Furan-2-yl)propanoic acid | ChemScene. (n.d.). ChemScene.
- SAFETY DATA SHEET - Lab Alley. (2025, February 12). Lab Alley.
- Technical Supplement. (2019, January 18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, February 12). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 2-FUROIC ACID 98% - Sdfine. (n.d.). Sdfine.
- Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2012, February 21). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - Propanoicacid,2-formyl-3-oxo-,ethylester - ChemicalBook. (2025, July 26). ChemicalBook.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions.
- Toxicology and Safety Profile of 2-Furancarboxylic Acid: A Technical Guide - Benchchem. (n.d.). Benchchem.
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Storemasta.
- 2-Furoic acid - Santa Cruz. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-Furanpropionic acid | C7H8O3 | CID 70286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. publicportal.fmi.com [publicportal.fmi.com]
- 11. media.laballey.com [media.laballey.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
